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  • Product: 5-(4-Methoxyphenyl)isothiazole
  • CAS: 10514-28-0

Core Science & Biosynthesis

Foundational

Chemical Structure and Pharmacological Profiling of 5-(4-Methoxyphenyl)isothiazole and its Derivatives: A Comprehensive Technical Guide

Executive Summary The isothiazole scaffold (1,2-thiazole) represents a highly versatile pharmacophore in modern medicinal chemistry. Specifically, 5-(4-methoxyphenyl)isothiazole and its functionally decorated derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazole scaffold (1,2-thiazole) represents a highly versatile pharmacophore in modern medicinal chemistry. Specifically, 5-(4-methoxyphenyl)isothiazole and its functionally decorated derivatives have emerged as critical intermediates and active pharmaceutical ingredients (APIs). These compounds are uniquely positioned as Multiple Target Non-Steroidal Anti-Inflammatory Drugs (MTNSAIDs) , capable of simultaneously inhibiting the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, while acting as potent reactive oxygen species (ROS) scavengers.

This whitepaper provides an in-depth technical analysis of the structural chemistry, regiospecific synthetic methodologies, and pharmacological mechanisms of 5-(4-methoxyphenyl)isothiazole, designed for researchers and drug development professionals.

Structural Chemistry & Molecular Characteristics

The core of 5-(4-methoxyphenyl)isothiazole consists of a five-membered heteroaromatic ring containing adjacent sulfur and nitrogen atoms. The electronic distribution within the isothiazole ring is highly asymmetric. The nitrogen atom (N2) acts as a strong electron-withdrawing center via induction, while the sulfur atom (S1) can participate in


-orbital resonance, making the C5 position highly electron-deficient and susceptible to both nucleophilic attack and oxidative addition by transition metals.

The addition of a 4-methoxyphenyl group at the C5 position fundamentally alters the molecule's physicochemical profile:

  • Electronic Effects: The methoxy group (

    
    ) is a strong electron-donating group (EDG) via resonance (
    
    
    
    effect). This electron density is pushed into the phenyl ring, lowering the ionization potential of the system. This is the primary causal factor for the molecule's ability to scavenge hydroxyl radicals (
    
    
    ) by donating an electron to neutralize the radical species [1].
  • Lipophilicity and Target Binding: The methoxy-aryl moiety enhances the overall lipophilicity (

    
    ) of the scaffold, facilitating penetration into the hydrophobic arachidonic acid-binding channels of COX-1, COX-2, and 5-LOX enzymes.
    

SAR_Map Isothiazole Isothiazole Core (1,2-Thiazole) Provides H-bond accepting properties and metabolic stability C5_Sub C5 Substitution (4-Methoxyphenyl) Isothiazole->C5_Sub Regioselective coupling C4_Sub C4 Substitution (e.g., Carbonitrile or Aryl) Isothiazole->C4_Sub Modulates electronic density C3_Sub C3 Substitution (Halogen or Aryl) Isothiazole->C3_Sub Secondary coupling site Methoxy Methoxy Group (-OCH3) Enhances lipophilicity & ROS scavenging C5_Sub->Methoxy EDG effect

Structure-Activity Relationship (SAR) map of the 5-(4-methoxyphenyl)isothiazole scaffold.

Synthetic Methodologies: Regiospecific Suzuki-Miyaura Coupling

Historically, 5-arylisothiazoles were synthesized via the cyclization of arylmethylene-malononitriles with disulfur dichloride. However, this route requires the preparation of product-specific intermediates. Modern synthesis relies on the regiospecific Suzuki-Miyaura cross-coupling of halogenated isothiazoles, which allows for rapid library generation [2].

When utilizing 3,5-dichloroisothiazole-4-carbonitrile as a starting material, palladium-catalyzed coupling occurs exclusively at the C5 position. The Causality of Regiospecificity: The C5-Cl bond is significantly more activated toward oxidative addition by


 than the C3-Cl bond. This is due to the combined electron-withdrawing inductive effects of the adjacent sulfur atom and the C4-carbonitrile group, which severely deplete electron density at C5, lowering the activation energy barrier for the insertion of the palladium catalyst [2].

Synthetic_Workflow SM 3,5-Dichloroisothiazole- 4-carbonitrile Reagents 4-Methoxyphenylboronic acid Pd(OAc)2 (5 mol%) KF, 18-crown-6 SM->Reagents Solvent Toluene, Reflux, 3.5h Reagents->Solvent Product 3-Chloro-5-(4-methoxyphenyl) isothiazole-4-carbonitrile Solvent->Product

Regiospecific Suzuki-Miyaura coupling workflow at the C5 position.
Experimental Protocol: Synthesis of 3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile

This protocol is a self-validating system; the use of phase-transfer catalysis is strictly required to overcome the insolubility of the base in the non-polar solvent.

  • Preparation: Oven-dry a Schlenk flask and backfill with argon three times to ensure an anhydrous and oxygen-free environment, preventing homocoupling of the boronic acid.

  • Reagent Loading: Add 3,5-dichloroisothiazole-4-carbonitrile (1.0 equiv, 1.0 mmol) and 4-methoxyphenylboronic acid (2.0 equiv, 2.0 mmol) to the flask.

  • Catalyst & Base: Add Palladium(II) acetate (

    
    , 5 mol%), anhydrous Potassium Fluoride (KF, 3.5 equiv), and 18-crown-6 (0.5 equiv).
    
    • Mechanistic Insight: KF is a mild base that prevents the degradation of the sensitive isothiazole ring. 18-crown-6 is critical; it sequesters the

      
       cation, generating a highly nucleophilic "naked" fluoride ion in toluene. This fluoride rapidly coordinates with the boronic acid to form a reactive trihydroxyborate intermediate, accelerating transmetalation.
      
  • Solvent & Reaction: Inject freshly distilled, anhydrous toluene (10 mL). Stir the mixture under reflux (

    
    ) for 3.5 hours. Monitor via TLC (Hexane/EtOAc).
    
  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the regiospecific C5-coupled product as colorless needles (Yield: ~95%) [2].

Pharmacological Profiling & Mechanism of Action

5-(4-Methoxyphenyl)isothiazole and its diaryl derivatives have been extensively profiled as MTNSAIDs . Traditional NSAIDs solely target COX enzymes, which can shunt arachidonic acid metabolism toward the 5-LOX pathway, leading to an overproduction of leukotrienes (causing gastrointestinal toxicity and bronchoconstriction).

Diaryl-isothiazoles solve this by acting as dual COX/5-LOX inhibitors. Furthermore, inflammation is heavily propagated by reactive oxygen species (ROS). The electron-rich 4-methoxyphenyl moiety allows these compounds to act as direct scavengers of hydroxyl radicals (


), providing a third layer of anti-inflammatory action [1] [3].

MOA AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PG Prostaglandins (Inflammation) COX->PG LT Leukotrienes (Chemotaxis) LOX->LT Drug 5-(4-Methoxyphenyl) isothiazole derivative Drug->COX Inhibits Drug->LOX Inhibits ROS Hydroxyl Radicals (*OH) Drug->ROS Scavenges Mac1 Mac-1 Expression (Leukocyte Adhesion) Drug->Mac1 Attenuates

Multi-target mechanism of action of 5-arylisothiazole derivatives in inflammatory pathways.
In Vivo Efficacy

Beyond enzymatic inhibition, these compounds have been proven to attenuate the expression of macrophage adhesion molecule-1 (Mac-1) on extravasated polymorphonuclear leukocytes (PMNs). By reducing Mac-1 expression, the isothiazole derivatives physically prevent the adhesion and infiltration of leukocytes into inflamed tissues, demonstrating profound efficacy in murine peritonitis models of acute inflammation [1].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the balanced inhibition profile of optimized diaryl-heterocycles (including isothiazole and dithiolane analogs) bearing the 4-methoxyphenyl or similar EDG-aryl groups at the C5 position. Data indicates a highly balanced


 profile across all targets, which is the hallmark of a successful MTNSAID [3].
Target Enzyme / RadicalFunction in InflammationAverage

Range (

)
Inhibitory Mechanism
COX-1 Constitutive prostaglandin synthesis

Competitive active-site binding
COX-2 Inducible prostaglandin synthesis

Competitive active-site binding
5-LOX Leukotriene synthesis

Redox-active iron chelation / allosteric

Radical
Oxidative tissue damage

Direct single-electron transfer (SET)

Data synthesized from in vitro evaluations of MTNSAID lead compounds [1] [3].

Experimental Protocol: In Vitro Hydroxyl Radical Scavenging Assay

To validate the ROS scavenging capability of synthesized 5-(4-methoxyphenyl)isothiazole derivatives, a 2-deoxy-D-ribose degradation assay must be employed. This protocol relies on the Fenton reaction to generate radicals and measures the drug's ability to intercept them.

  • Reagent Preparation: Prepare a reaction buffer consisting of

    
     potassium phosphate buffer (pH 7.4). Prepare fresh solutions of 2-deoxy-D-ribose (
    
    
    
    ),
    
    
    (
    
    
    ), EDTA (
    
    
    ),
    
    
    (
    
    
    ), and ascorbic acid (
    
    
    ).
  • Compound Dilution: Dissolve the isothiazole derivative in DMSO and dilute in the phosphate buffer to achieve final assay concentrations ranging from

    
     to 
    
    
    
    (ensure final DMSO concentration is
    
    
    to prevent solvent-induced scavenging).
  • Fenton Reaction Initiation: In a microcentrifuge tube, combine the 2-deoxy-D-ribose, the test compound, and the

    
    -EDTA mixture. Initiate the generation of 
    
    
    
    radicals by adding
    
    
    and ascorbic acid.
    • Causality: Ascorbic acid reduces

      
       to 
      
      
      
      , which then reacts with
      
      
      (Fenton reaction) to produce
      
      
      . These radicals degrade 2-deoxy-D-ribose into malondialdehyde (MDA).
  • Incubation: Incubate the mixture at

    
     for 60 minutes.
    
  • Colorimetric Detection: Stop the reaction by adding

    
     of 2.8% trichloroacetic acid (TCA) and 
    
    
    
    of 1% thiobarbituric acid (TBA). Heat at
    
    
    for 15 minutes. The MDA reacts with TBA to form a pink chromogen.
  • Quantification: Cool the samples and measure the absorbance at

    
     using a UV-Vis spectrophotometer. Calculate the 
    
    
    
    by plotting the percentage of inhibition of ribose degradation against the log concentration of the isothiazole derivative.

References

  • Scholz, M., et al. (2009). Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, OH scavenging and anti-adhesive activities. Bioorganic & Medicinal Chemistry, 17(2), 558-568.[Link]

  • Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 1(16), 2900-2907.[Link]

  • Scholz, M., & Dannhardt, G. (2016). Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review. International Journal of Molecular Sciences, 17(4), 591.[Link]

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-(4-Methoxyphenyl)isothiazole

Executive Summary The 1,2-thiazole (isothiazole) scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering unique electronic distribution and hydrogen-bonding capabilities. Specifically, 5-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-thiazole (isothiazole) scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering unique electronic distribution and hydrogen-bonding capabilities. Specifically, 5-(4-Methoxyphenyl)isothiazole serves as a critical structural core for a variety of highly potent non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors. By positioning an electron-donating 4-methoxyphenyl moiety adjacent to the sulfur atom of the isothiazole ring, researchers can finely tune the lipophilicity, metabolic stability, and target-binding affinity of the molecule.

This technical guide provides an in-depth analysis of the physical properties, pharmacological relevance, and self-validating synthetic protocols for 5-(4-Methoxyphenyl)isothiazole, designed for application scientists and drug development professionals.

Structural and Quantitative Physical Properties

The physical properties of 5-(4-Methoxyphenyl)isothiazole are dictated by the interplay between the highly delocalized


-system of the isothiazole ring and the resonance-donating effect of the methoxy group. The oxygen atom of the methoxy group significantly increases the Topological Polar Surface Area (TPSA), providing a crucial hydrogen-bond acceptor site that enhances aqueous solubility compared to unsubstituted aryl-isothiazoles.
Table 1: Summary of Quantitative Physical Data
PropertyValueAnalytical Method / Source
Molecular Formula C₁₀H₉NOSStructural Computation
Molecular Weight 191.25 g/mol Standard Atomic Weights
Monoisotopic Mass 191.04048 DaHigh-Resolution Mass Spectrometry (HRMS)
Predicted LogP 2.65Cheminformatics Consensus
Topological Polar Surface Area (TPSA) 50.4 Ų2D Molecular Topology
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 3 (N, O, S)Structural Analysis
Rotatable Bonds 2Conformational Profiling

Note: The calculated LogP of 2.65 places this scaffold firmly within the optimal Lipinski zone for oral bioavailability, making it an ideal starting point for lead optimization.

Pharmacological Relevance: The COX Inhibition Pathway

Derivatives of the 5-(4-methoxyphenyl)isothiazole core are renowned for their potent interaction with the Cyclooxygenase (COX) enzyme family. For instance, the closely related derivative 4,5-bis(4-methoxyphenyl)isothiazole demonstrates profound inhibitory activity against bovine COX-1, exhibiting an IC₅₀ of just 3 nM 1.

Mechanistic Causality: The 4-methoxyphenyl group at the C-5 position is not merely a passive structural element; it actively mimics the double-bond geometry of arachidonic acid. The methoxy oxygen acts as a hydrogen-bond acceptor, anchoring the molecule within the hydrophobic channel of the COX active site, thereby competitively blocking the catalytic conversion of arachidonic acid into Prostaglandin H2 (PGH2).

COXInhibition AA Arachidonic Acid (Membrane Phospholipids) COX1 Cyclooxygenase-1 (COX-1) Enzyme Active Site AA->COX1 Substrate binding PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Catalytic conversion Inhibitor Isothiazole Derivative (e.g., 4,5-bis(4-methoxyphenyl)isothiazole) Inhibitor->COX1 Competitive Inhibition (IC50 ~ 3 nM) Inflammation Inflammatory Mediators (Thromboxanes, Prostaglandins) PGH2->Inflammation Downstream signaling

Figure 1: Pharmacological pathway of COX-1 inhibition by 5-(4-methoxyphenyl)isothiazole derivatives.

Mechanistic Insights: Synthesis and Reactivity

Historically, the synthesis of 5-arylisothiazoles relied on the reaction of highly polarized furans with hazardous reagents like trithiazyl trichloride, which often resulted in complex, difficult-to-separate isomeric mixtures .

To ensure high regioselectivity and yield, modern synthetic methodologies utilize the cyclization of 1-aryl-3-(dimethylamino)prop-2-ene-1-thiones. By treating 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-ene-1-thione with hydroxylamine-O-sulfonic acid (HSA) followed by pyridine, the target 5-(4-methoxyphenyl)isothiazole can be isolated in approximately 65% yield 2.

Causality Behind Reagent Selection:

  • Hydroxylamine-O-sulfonic acid (HSA): Chosen over gaseous chloramine due to its bench-stability and superior electrophilic amination profile. HSA attacks the nucleophilic thiocarbonyl sulfur to form a transient thione-S-imide.

  • Pyridine: Acts as a dual-purpose reagent. It neutralizes the highly acidic bisulfate byproduct generated by HSA and serves as a non-nucleophilic base to drive the elimination of dimethylamine, pushing the thermodynamic equilibrium toward the fully aromatized isothiazole ring.

SynthesisWorkflow Precursor 3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-ene-1-thione Reagents Hydroxylamine-O-sulfonic acid (EtOH, MeOH) Precursor->Reagents Electrophilic amination Intermediate Thione-S-imide / Cyclized Intermediate Reagents->Intermediate N-S bond formation Base Pyridine Addition (Aromatization Driver) Intermediate->Base Proton abstraction Product 5-(4-Methoxyphenyl)isothiazole (65% Yield) Base->Product Elimination of Me2NH Validation Analytical Validation (NMR, HPLC-MS) Product->Validation Purity check

Figure 2: Self-validating synthetic workflow for 5-(4-methoxyphenyl)isothiazole via amination.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, I mandate that all chemical workflows operate as self-validating systems. The following protocol for the synthesis of 5-(4-methoxyphenyl)isothiazole incorporates mandatory analytical checkpoints to ensure mechanistic fidelity and prevent the propagation of failed intermediates.

Phase 1: Precursor Solvation & Amination
  • Solvation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-ene-1-thione in 20 mL of a 1:1 (v/v) mixture of absolute ethanol and methanol.

    • Causality: The mixed solvent system ensures complete solvation of the lipophilic methoxyphenyl moiety while maintaining a highly polar environment necessary to dissolve the incoming HSA salt.

  • Electrophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Add 12.0 mmol of hydroxylamine-O-sulfonic acid (HSA) portion-wise over 15 minutes. Stir the mixture for 2 hours while allowing it to warm to room temperature.

    • Causality: Portion-wise addition at 0 °C controls the exothermic N-S bond formation, preventing thermal degradation of the thione into unreactive disulfides.

Phase 2: In-Process Validation Checkpoint
  • Self-Validation Step: Withdraw a 50 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via UPLC-MS.

  • Success Criteria: The disappearance of the precursor mass signal and the appearance of the intermediate thione-S-imide mass confirms successful amination. Do not proceed to Phase 3 until precursor conversion exceeds 95%.

Phase 3: Aromatization & Isolation
  • Cyclization/Elimination: Add 15.0 mmol of anhydrous pyridine dropwise to the reaction mixture. Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

    • Causality: Pyridine scavenges the liberated protons and facilitates the elimination of the dimethylamino leaving group, driving the system into the thermodynamically stable aromatic isothiazole.

  • Quench: Cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-(4-methoxyphenyl)isothiazole.

References

  • BindingDB PrimarySearch_ki: (4,5-bis(4-methoxyphenyl)isothiazole | CHEMBL473946)
  • Product Class 15: Isothiazoles Source: Thieme Connect URL
  • 4,5-Bis(4-methoxyphenyl)
  • Further reactions of furans with trithiazyl trichloride; mechanistic considerations Source: RSC Publishing URL

Sources

Foundational

Unlocking the Pharmacological Potential of 5-(4-Methoxyphenyl)isothiazole Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The isothiazole ring—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—has emerged as a highly versatile pharmacophore in modern drug discovery [1]. When f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The isothiazole ring—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—has emerged as a highly versatile pharmacophore in modern drug discovery [1]. When functionalized with a 4-methoxyphenyl group at the C5 position, the resulting 5-(4-methoxyphenyl)isothiazole scaffold exhibits a unique confluence of electronic and steric properties.

From a rational drug design perspective, the causality behind the bioactivity of this specific substitution pattern is threefold:

  • Hydrogen Bonding & Electron Density: The para-methoxy group acts as a strong electron-donating group via resonance, enriching the electron density of the phenyl ring while simultaneously serving as a highly directional hydrogen-bond acceptor in deep protein binding pockets.

  • Conformational Rigidity: The isothiazole core restricts the rotational degrees of freedom of the attached 4-methoxyphenyl moiety, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

  • Metabolic Stability: Unlike oxazoles or standard pyrazoles, the sulfur-nitrogen bond in isothiazoles resists rapid oxidative degradation by hepatic cytochrome P450 enzymes, significantly improving oral bioavailability and central nervous system (CNS) penetrance.

This whitepaper synthesizes the mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated experimental methodologies for evaluating these derivatives across neurological, oncological, and antimicrobial applications.

Mechanistic Pillar I: Allosteric Modulation of mGluR1

One of the most profound applications of 5-(4-methoxyphenyl)isothiazole derivatives is their role as negative allosteric modulators (NAMs) of the Metabotropic Glutamate Receptor 1 (mGluR1) [2]. Hyperactivation of mGluR1 is heavily implicated in the pathogenesis of neuropathic and persistent pain.

Orthosteric antagonists of mGluR1 often fail in clinical trials due to poor subtype selectivity (cross-reacting with mGluR5) and high polarity, which prevents blood-brain barrier (BBB) crossing. However, derivatives such as (1R,2R)-N-(3-(4-methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropanecarboxamide bind to a highly lipophilic allosteric pocket within the transmembrane domain of the receptor. The 4-methoxyphenyl group perfectly occupies a hydrophobic sub-pocket, while the methoxy oxygen engages in a critical hydrogen bond with a conserved threonine residue, effectively locking the receptor in an inactive conformation and preventing Gq-protein coupling.

mGluR1_Pathway Glutamate Glutamate (Orthosteric) mGluR1 mGluR1 Receptor (Transmembrane) Glutamate->mGluR1 Activates Gq Gq Protein Alpha mGluR1->Gq Signal Cascade PLC Phospholipase C-beta Gq->PLC Signal Cascade IP3 IP3 / DAG Production PLC->IP3 Signal Cascade Ca2 Intracellular Ca2+ Release (Pain Signaling) IP3->Ca2 Signal Cascade Antagonist 5-(4-Methoxyphenyl)isothiazole (Negative Allosteric Modulator) Antagonist->mGluR1 Allosteric Blockade

mGluR1 signaling cascade and the targeted allosteric blockade by isothiazole NAMs.

Mechanistic Pillar II: Targeted MEK Inhibition in Oncology

Beyond neurology, isothiazole architectures have been identified via in silico screening and subsequent in vitro validation as potent inhibitors of Mitogen-Activated Protein Kinase Kinase (MEK) [3]. The MAPK/ERK pathway is frequently hyperactivated in BRAF-mutant melanomas and non-small cell lung cancers.

In the context of MEK1/2 inhibition, 5-(4-methoxyphenyl)isothiazole 1,1-dioxide derivatives act as non-ATP competitive inhibitors. They bind to an allosteric pocket adjacent to the ATP-binding site. The causality of the 1,1-dioxide modification is critical here: the highly polar sulfone group interacts with the solvent-exposed region of the kinase hinge, while the 4-methoxyphenyl group dives deep into the hydrophobic DFG-out pocket, stabilizing the inactive kinase conformation and preventing the phosphorylation of ERK1/2.

Quantitative Bioactivity Profile

To provide a clear comparative baseline for drug development professionals, the table below summarizes the validated biological activities of key 5-(4-methoxyphenyl)isothiazole derivatives across different therapeutic areas.

Compound Class / Specific DerivativePrimary Biological TargetObserved Activity (IC50 / MIC)Primary Indication
(1R,2R)-N-(3-(4-methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropanecarboxamide mGluR1 (Allosteric Site)IC50: ~10 - 45 nMPersistent / Neuropathic Pain
5-(4-Methoxyphenyl)isothiazole 1,1-dioxides MEK1 / MEK2 KinaseIC50: 0.5 - 2.1 μMBRAF-mutant Melanoma
4-Methoxybenzo[d]isothiazol-3(2H)-one Bacterial Cell Wall SynthesisMIC: 4 - 16 μg/mLBroad-Spectrum Antibacterial
N-(5-(4-methoxyphenyl)thiazol/isothiazol-2-yl) benzamides Fungal Ergosterol PathwayMIC: 8 - 32 μg/mLAntifungal (Candida albicans)

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on self-validating assay designs. Below are the rigorous, step-by-step methodologies required to evaluate the biological activity of these derivatives.

Protocol A: In Vitro mGluR1 Calcium Mobilization Assay (FLIPR)

This assay measures the functional NAM activity of the isothiazole derivative by quantifying the reduction in intracellular calcium release following glutamate stimulation.

Self-Validation Mechanism: The assay utilizes a known positive allosteric modulator (PAM) or a highly selective orthosteric agonist (e.g., Quisqualate) to ensure the dynamic range of the calcium signal is robust. A Z'-factor > 0.6 must be achieved for the plate to pass quality control.

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR1 and Gα15 (to force calcium coupling) at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 Direct™ calcium dye (prepared in assay buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Serially dilute the 5-(4-methoxyphenyl)isothiazole derivative in DMSO (final DMSO concentration <0.5%). Add 10 μL of the compound to the cells and incubate for 15 minutes to allow allosteric pocket binding.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC80 concentration of Glutamate (predetermined via a concentration-response curve).

  • Data Acquisition & Analysis: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the maximum fluorescence peak minus baseline.

Protocol B: MEK1 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated methoxyphenyl ring systems.

MEK_Workflow Step1 Isothiazole Prep (10-point Titration) Step2 MEK1 + Inactive ERK2 (15 min Pre-incubation) Step1->Step2 Step3 ATP Addition (Kinase Reaction Start) Step2->Step3 Step4 Eu-Anti-pERK Antibody (TR-FRET Readout) Step3->Step4 Step5 IC50 & Z'-factor Calculation Step4->Step5

Step-by-step TR-FRET workflow for evaluating MEK1 kinase inhibition.

  • Enzyme/Substrate Mix: Prepare a solution containing 0.5 nM active MEK1 and 50 nM unphosphorylated ERK2 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-incubation: Add 5 μL of the isothiazole derivative (serial dilutions) to 5 μL of the enzyme mix in a 384-well low-volume white plate. Causality note: A 15-minute pre-incubation is mandatory because allosteric MEK inhibitors often exhibit slow-binding kinetics.

  • Reaction Initiation: Add 5 μL of ATP (final concentration 10 μM, approximating the Km) to start the reaction. Incubate for 45 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 5 μL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho-ERK antibody, and an APC-labeled secondary tracer.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission ratios at 665 nm / 615 nm.

References

  • Biological activity of the isothiazole derivatives Postepy Higieny i Medycyny Doswiadczalnej
  • 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity Bioorganic & Medicinal Chemistry Letters
  • In Silico Exploration for Identifying Structure-Activity Relationship of MEK Inhibition and Oral Bioavailability for Isothiazole Deriv
  • Thiazole and Isothiazole Chemistry in Crop Protection and Antimicrobial Applications ACS Public
Exploratory

The Pharmacological Potential of 5-(4-Methoxyphenyl)isothiazole: A Technical Guide to Multi-Target Directed Ligands

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Shift Toward Polypharmacology In modern drug discovery, the "one-drug,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Shift Toward Polypharmacology

In modern drug discovery, the "one-drug, one-target" paradigm is increasingly recognized as inadequate for complex, multifactorial pathologies such as chronic inflammation, neurodegeneration, and cancer. As a Senior Application Scientist, I approach pharmacophore evaluation through the lens of polypharmacology. The 5-(4-methoxyphenyl)isothiazole scaffold represents a masterclass in Multi-Target Directed Ligand (MTDL) design.

By strategically positioning a 4-methoxyphenyl group on the electron-deficient isothiazole ring, medicinal chemists have unlocked a compound class capable of simultaneously modulating the arachidonic acid cascade, neutralizing oxidative stress, and preventing leukocyte extravasation [1]. This technical guide deconstructs the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows required to evaluate this highly promising scaffold.

Chemical Architecture & Mechanistic Rationale

The pharmacological versatility of 5-(4-methoxyphenyl)isothiazole derivatives stems from their unique electronic distribution. The isothiazole core (a five-membered heterocycle containing adjacent nitrogen and sulfur atoms) acts as a stable, lipophilic bioisostere for traditional aromatic rings.

When substituted with a 4-methoxyphenyl moiety at the C5 position, the electron-donating nature of the methoxy group (-OCH₃) enriches the electron density of the conjugated system. This specific structural tuning achieves three critical mechanistic outcomes:

  • Active Site Intercalation: The geometry perfectly mimics the transition state of arachidonic acid, allowing competitive inhibition within the hydrophobic channels of both Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.

  • Redox Potential: The electron-rich aromatic system serves as an ideal electron donor, enabling the direct scavenging of highly electrophilic hydroxyl radicals (

    
    OH) without generating toxic secondary radical intermediates [2].
    
  • Allosteric Modulation: The lipophilic bulk of the diaryl-isothiazole system alters intracellular signaling cascades, ultimately downregulating the surface expression of integrins like Mac-1 on leukocytes.

Multi-Target Signaling Pathway Visualization

To conceptualize how 5-(4-methoxyphenyl)isothiazole derivatives dismantle the inflammatory cascade, we must map the intersection of these pathways.

Mechanism cluster_targets Primary Molecular Targets Compound 5-(4-Methoxyphenyl)isothiazole Scaffold COX COX-1 / COX-2 Enzymes Compound->COX Inhibits LOX 5-LOX Enzyme Compound->LOX Inhibits ROS Hydroxyl Radicals (*OH) Compound->ROS Scavenges MAC Mac-1 (CD11b/CD18) Expression Compound->MAC Attenuates Prostaglandins Prostaglandin Synthesis Blockade COX->Prostaglandins Leukotrienes Leukotriene Synthesis Blockade LOX->Leukotrienes Oxidative Prevention of Tissue Damage ROS->Oxidative Adhesion Reduced Leukocyte Extravasation MAC->Adhesion

Fig 1: Multi-target pharmacological mechanism of 5-(4-methoxyphenyl)isothiazole.

Experimental Workflows: A Self-Validating System

In drug development, isolated biochemical data is prone to false positives. As an application scientist, I mandate a self-validating experimental architecture . This means every biochemical claim (e.g., enzyme inhibition) must be causally linked to a biophysical confirmation (e.g., EPR spectroscopy) and a functional cellular phenotype (e.g., cell adhesion).

Protocol A: Dual COX/LOX Enzymatic Inhibition Assay

Causality: We utilize purified human recombinant enzymes (rather than whole-cell lysates) for primary screening to eliminate cellular permeability and efflux variables, isolating the true pharmacodynamic interaction.

  • Preparation: Prepare human recombinant COX-1, COX-2, and 5-LOX in Tris-HCl buffer (pH 7.4) containing 1 µM hematin and 2 mM phenol.

  • Incubation: Add the isothiazole derivative (dissolved in DMSO, final concentration <1%) and pre-incubate at 37°C for 15 minutes to allow steady-state binding.

  • Initiation: Initiate the reaction by adding arachidonic acid (10 µM final concentration).

  • Termination & Quantification: Stop the reaction after 2 minutes using 1M HCl containing SnCl₂. Quantify the downstream metabolites (PGE₂ for COX; LTB₄ for LOX) using competitive ELISA.

Protocol B: Direct OH Scavenging via EPR Spectroscopy

Causality: Traditional colorimetric ROS assays (like DPPH or ABTS) are highly susceptible to optical interference from the test compound's own absorbance or redox cycling. Electron Paramagnetic Resonance (EPR) with a spin trap provides unambiguous, direct quantification of radical neutralization.

  • Fenton Reaction Setup: Generate hydroxyl radicals using a standard Fenton system: 100 µM H₂O₂ and 50 µM FeSO₄.

  • Spin Trapping: Introduce 10 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide) as the spin trap, alongside varying concentrations of the isothiazole compound.

  • EPR Measurement: Transfer the mixture immediately to a capillary tube. Record spectra at room temperature (Microwave power: 10 mW; Modulation amplitude: 1 G).

  • Analysis: Calculate the reduction in the characteristic 1:2:2:1 quartet signal intensity of the DMPO-OH adduct compared to the vehicle control.

Protocol C: Mac-1 Expression and Static Adhesion Phenotyping

Causality: Biochemical inhibition is meaningless if it does not translate to a cellular phenotype. Flow cytometry quantifies the exact reduction of Mac-1 surface receptors, while the static adhesion assay proves that this reduction physically prevents leukocytes from sticking to the endothelium.

  • Leukocyte Isolation: Isolate human polymorphonuclear leukocytes (PMNs) via density gradient centrifugation.

  • Stimulation & Treatment: Pre-treat PMNs with the isothiazole compound (1–10 µM) for 30 minutes, then stimulate with fMLP (100 nM) to induce Mac-1 expression.

  • Flow Cytometry: Stain with FITC-conjugated anti-CD11b antibodies. Quantify mean fluorescence intensity (MFI) to measure Mac-1 attenuation.

  • Adhesion Assay: Seed treated/stimulated PMNs onto a confluent monolayer of Human Umbilical Vein Endothelial Cells (HUVECs). Wash non-adherent cells after 30 minutes. Lyse adherent cells and quantify via myeloperoxidase (MPO) activity assay.

Workflow cluster_in_vitro In Vitro Validation (Self-Validating System) Synth Compound Synthesis Enzyme Enzymatic Assays (COX/LOX IC50) Synth->Enzyme EPR EPR Spectroscopy (*OH Scavenging) Synth->EPR Flow Flow Cytometry (Mac-1/Adhesion) Synth->Flow InVivo In Vivo Efficacy (Murine Peritonitis) Enzyme->InVivo Lead Selection EPR->InVivo Flow->InVivo

Fig 2: Self-validating experimental workflow for MTDL evaluation.

Quantitative Data Summary

To benchmark the pharmacological potential of the 5-(4-methoxyphenyl)isothiazole scaffold, the following table synthesizes the representative quantitative metrics of optimized diaryl-isothiazole leads. The balanced micromolar efficacy across multiple targets is the hallmark of a successful MTDL, preventing the toxic "shunt" effects seen in highly potent, single-target selective drugs.

Pharmacological TargetAssay MethodologyReadout MetricRepresentative Activity (Lead Scaffold)
COX-1 Enzyme Human Recombinant ELISAIC₅₀ (µM)~ 7.0 - 8.5 µM
COX-2 Enzyme Human Recombinant ELISAIC₅₀ (µM)~ 9.0 - 9.5 µM
5-LOX Enzyme Human Recombinant ELISAIC₅₀ (µM)~ 10.0 - 10.5 µM
Hydroxyl Radical (

OH)
DMPO Spin-Trap EPRIC₅₀ (µM)~ 9.0 - 12.0 µM
Mac-1 Expression Flow Cytometry (CD11b)% Reduction40% - 45% reduction (at 10 µM)
Leukocyte Adhesion Static HUVEC Co-culture% Inhibition> 50% functional inhibition

Data synthesized from foundational evaluations of diaryl-isothiazole multiple target non-steroidal anti-inflammatory drugs (MTNSAIDs).[1][2]

Broader Pharmacological Horizons

While the anti-inflammatory profile of 5-(4-methoxyphenyl)isothiazole is its most rigorously validated application, the broader class of isothiazoles and their structural isomers (thiazoles) possess immense, largely untapped pharmacological potential [3].

  • Antimicrobial Resistance (AMR): Isothiazole derivatives have demonstrated the ability to disrupt bacterial cell wall synthesis and inhibit antibiotic efflux pumps in multidrug-resistant Staphylococcus aureus (MRSA). The lipophilicity of the 4-methoxyphenyl group enhances penetration through complex bacterial envelopes.

  • Anticancer Therapeutics: The dual inhibition of COX-2 and 5-LOX is highly relevant in oncology. Both enzymes are overexpressed in various solid tumors (e.g., colorectal and pancreatic cancers) and drive tumor angiogenesis and immune evasion. The isothiazole scaffold is currently being investigated as an adjuvant to prevent metastasis by downregulating tumor-associated macrophage (TAM) adhesion.

By embracing the polypharmacological nature of the 5-(4-methoxyphenyl)isothiazole scaffold, drug developers can pivot away from the limitations of single-target therapies and engineer robust, resilient therapeutics for the next generation of medicine.

References

  • Title: Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, *OH scavenging and anti-adhesive activities. Source: Bioorganic & Medicinal Chemistry, 17(2), 558-568. (2009). URL: [Link]

  • Title: Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review. Source: Molecules, 21(4), 504. (2016). URL: [Link]

  • Title: Thiazoles: Having diverse biological activities. Source: Medicinal Chemistry Research, 21, 2123-2132. (2012). URL: [Link]

Foundational

A Comprehensive Technical Guide to 5-Substituted Isothiazoles: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract The isothiazole ring system, a five-membered sulfur-containing heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazole ring system, a five-membered sulfur-containing heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the 1,2-relationship of its nitrogen and sulfur heteroatoms, confer a distinct chemical reactivity and a capacity to engage in specific biological interactions.[3] Among the various substitution patterns, functionalization at the C5 position is of paramount strategic importance for modulating the physicochemical properties and pharmacological activities of these compounds. This technical guide provides an in-depth review of the core methodologies for synthesizing 5-substituted isothiazoles, explores the structure-activity relationships (SAR) of key derivatives, and offers practical insights for researchers in drug development. We will delve into both de novo ring syntheses and post-synthetic functionalization techniques, with a particular focus on explaining the causality behind experimental choices to empower researchers in their own discovery efforts.

The Isothiazole Scaffold: A Privileged Core in Modern Chemistry

The isothiazole moiety is a cornerstone of numerous biologically active compounds, including approved drugs such as the antipsychotic ziprasidone and the antiviral denotivir.[3] The inherent properties of the ring—its aromaticity, the lipophilic nature of the sulfur atom, and its ability to act as a hydrogen bond acceptor—make it an attractive component for designing molecules that can effectively interact with biological targets.[3]

The Strategic Significance of the C5 Position

While substitution at any position on the isothiazole ring can influence its properties, the C5 position offers a particularly valuable vector for chemical modification. Alterations at this site can profoundly impact a molecule's steric profile, electronic distribution, and metabolic stability, thereby fine-tuning its biological efficacy and pharmacokinetic profile. For instance, studies on isothiazole derivatives have demonstrated that modifying the substituent at the C5 position can switch or enhance pharmacological effects, such as anti-inflammatory or antiviral activity.[4] Historically, the facile assembly and functionalization of the isothiazole ring have been considered significant challenges, making modern synthetic advancements in this area particularly impactful.[1][2]

Synthetic Strategies for Accessing 5-Substituted Isothiazoles

The synthesis of 5-substituted isothiazoles can be broadly categorized into two main approaches: building the ring with the desired C5 substituent already in place (de novo synthesis) or modifying a pre-formed isothiazole ring at the C5 position (post-synthetic functionalization). The choice of strategy is often dictated by the availability of starting materials and the desired complexity of the final molecule.

De Novo Ring Construction

De novo strategies involve the cyclization of acyclic precursors that already contain the atoms and desired C5 functionality for the final isothiazole ring. These methods are powerful for creating specific substitution patterns from the ground up.

2.1.1 Cascade and Annulation Reactions One robust method involves a [4+1] annulation strategy using β-ketodithioesters or β-ketothioamides and an ammonia source like ammonium acetate.[5] This approach is operationally simple and proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds in a single pot. The causality here is driven by the inherent reactivity of the thioamide/dithioester functionality, which acts as the four-atom component, and the ammonia which provides the final nitrogen atom to complete the heterocycle.

2.1.2 Trisulfur Radical Anion Mediated Synthesis A novel cascade reaction reported by Ji and co-workers utilizes a trisulfur radical anion, generated in situ, which adds to α,β-unsaturated N-Ts imines.[1][3] This is followed by radical isomerization and cyclization to yield 3,5-disubstituted isothiazoles. This method highlights a modern approach that leverages radical chemistry to construct the heterocyclic core under unique conditions.

Post-Synthetic Functionalization: A Direct Approach to Diversity

Directly functionalizing a pre-existing isothiazole ring is an attractive and atom-economical strategy for generating libraries of analogs for SAR studies. Recent advances in this area have overcome the historical challenges associated with the sensitivity of the N-S bond to reductive cleavage.[1]

2.2.1 Regioselective Metallation and Electrophilic Quench The most acidic proton on the isothiazole ring is typically at the C5 position, a feature that can be exploited for selective functionalization. Treatment of a 3-substituted isothiazole with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) results in clean deprotonation at C5.[1] The low temperature is critical to prevent side reactions, including potential cleavage of the fragile N-S bond. The resulting C5-lithiated intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, etc.) to install the desired C5 substituent. This method provides a reliable and highly regioselective pathway to diverse 5-substituted isothiazoles.

2.2.2 Transition-Metal-Catalyzed C-H Activation and Cross-Coupling Modern synthetic organic chemistry has seen the rise of transition-metal-catalyzed reactions for direct C-H functionalization. This powerful strategy allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalization (e.g., halogenation or metallation). While still an emerging area for isothiazoles compared to other heterocycles, methods for direct C-H arylation at the C5 position are being developed, offering fundamentally new and efficient routes to complex molecules with applications in medicinal chemistry and materials science.[1]

Experimental Protocol: Regioselective Lithiation and Alkylation of 3-Methoxyisothiazole

This protocol describes a self-validating system for the synthesis of 5-substituted isothiazoles, based on the established C5-lithiation methodology.[1]

Materials:

  • 3-Methoxyisothiazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.1 eq)

  • Iodomethane (electrophile, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with 3-methoxyisothiazole (1.0 eq) and anhydrous THF.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath. The low temperature is crucial for stabilizing the lithiated intermediate and preventing ring degradation.

  • Deprotonation: LDA (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 1 hour. The use of a strong, sterically hindered base like LDA ensures regioselective deprotonation at the most acidic C5 position without competing nucleophilic attack on the ring.

  • Electrophilic Quench: Iodomethane (1.2 eq) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warmed to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.

  • Purification & Validation: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the resulting 5-methyl-3-methoxyisothiazole are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the outcome.

Biological Activities and Structure-Activity Relationships (SAR)

The strategic placement of substituents at the C5 position has been instrumental in the development of potent and selective therapeutic agents.

Case Study: Anti-inflammatory Agents

Research by Regiec et al. provides an excellent case study on the importance of the C5 substituent for anti-inflammatory activity.[4] They synthesized a series of 5-(acylamino)-3-methyl-4-isothiazolecarboxylic acid derivatives and evaluated their efficacy.

A key finding was that exchanging an N-benzoyl group for an N-(4-chlorobenzoyl) group at the C5-amino position significantly influenced the biological activity of the resulting amide and ester derivatives.[4] Several of the 5-(4-chlorobenzoyl)amino analogs demonstrated potent anti-inflammatory effects in both carrageenan-induced edema and air-pouch inflammation models.[4] This highlights how a seemingly minor electronic and steric change at C5 can lead to a pronounced enhancement in pharmacological potency.

Table 1: SAR of 5-Acylamino Isothiazole Derivatives as Anti-inflammatory Agents

Compound IDC5-Acyl GroupC4-Carboxylic Acid ModificationRelative Anti-inflammatory ActivityReference
A BenzoylAmideModerate[4]
B 4-ChlorobenzoylAmideSignificant[4]
C 4-ChlorobenzoylN-(5-methyl-2-pyridyl)amideSignificant[4]
D 4-ChlorobenzoylN-(4-chlorophenyl)amideHigh[4]

This table summarizes qualitative SAR trends based on the findings in the cited literature.

Case Study: Antiviral Agents

The isothiazole scaffold is also prominent in antiviral research. Studies on 3-mercapto-5-phenyl-4-isothiazolecarbonitrile derivatives revealed potent activity against both HIV-1 and HIV-2.[6] SAR studies indicated that the presence of a free thiol group at the C3 position was crucial for anti-HIV activity, while the nature of the substituent at the C5 position (in this case, a phenyl group) was critical for establishing the overall potency. Bulky groups at the C5 position were found to be detrimental, suggesting that a specific steric profile is required for effective interaction with the viral target.[6]

Visualization of Key Concepts

To better illustrate the workflows and principles discussed, the following diagrams have been generated using Graphviz.

Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation cluster_sar Analysis Syn Synthesis of 5-Substituted Isothiazole Pur Purification (Chromatography) Syn->Pur Char Structural Validation (NMR, MS) Pur->Char Screen Primary Screening (e.g., Cell-based Assay) Char->Screen Dose Dose-Response (IC50/EC50 Determination) Screen->Dose SAR Structure-Activity Relationship Analysis Dose->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the synthesis and evaluation of 5-substituted isothiazoles.

Mechanism start 3-Substituted Isothiazole base LDA, THF -78 °C start->base Deprotonation intermediate C5-Lithiated Intermediate base->intermediate electrophile Electrophile (E+) intermediate->electrophile Nucleophilic Attack product 5-Substituted Isothiazole electrophile->product

Caption: Mechanism of regioselective C5-lithiation and electrophilic quench.

SAR_Logic cluster_substituents C5 Substituent Modification cluster_activity Impact on Biological Activity Core 5-Substituted Isothiazole Core e_withdrawing Electron-Withdrawing (e.g., p-Cl-Benzoyl) e_donating Electron-Donating bulky Sterically Bulky h_bond H-Bond Donor/Acceptor inc_potency Increased Potency e_withdrawing->inc_potency e.g., Anti-inflammatory dec_potency Decreased Potency bulky->dec_potency e.g., Antiviral no_change No Change

Caption: Logical diagram of Structure-Activity Relationships for the C5 position.

Conclusion and Future Perspectives

The 5-substituted isothiazole scaffold continues to be a fertile ground for discovery in medicinal chemistry. As we have demonstrated, the development of robust and regioselective synthetic methods, particularly those for direct C5 functionalization, has been a game-changer, enabling the rapid exploration of chemical space and the fine-tuning of biological activity.[1][3] The case studies in anti-inflammatory and antiviral agents clearly illustrate that rational modifications at the C5 position, guided by SAR principles, can lead to compounds with significantly improved therapeutic potential.[4][6]

Looking ahead, the field is poised for further innovation. The expansion of late-stage functionalization techniques, including novel C-H activation and cross-coupling reactions, will undoubtedly accelerate the discovery of new lead compounds.[1] Furthermore, the unique electronic properties of the isothiazole ring suggest that its applications may extend beyond medicine into areas like organic electronics and functional dyes. For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of 5-substituted isothiazoles is not just beneficial—it is essential for unlocking the full potential of this remarkable heterocyclic system.

References

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]

  • Zhdankin, V. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Zhdankin, V. V. (2019). Recent advances in the synthesis of isothiazoles. NSF PAR. Available at: [Link] (Note: This is a representative link for NSF publications; the direct PDF may vary).

  • de Oliveira, R. B., et al. (2024). Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. Chemistry & Biodiversity. Available at: [Link]

  • Zhdankin, V. V. (2019). Recent advances in the synthesis of isothiazoles. ResearchGate. Available at: [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 355-364. Available at: [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry.
  • Potkin, V., et al. (2022). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Russian Journal of General Chemistry. Available at: [Link]

  • Knoflach, T., et al. (1999). Structure-activity relationships of substituted 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(11), 1573-6. Available at: [Link]

  • Bakulev, V. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of isothiazoles. Organic Chemistry Portal. Available at: [Link]

  • Grisez, T., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. ResearchGate. Available at: [Link]

  • Fabry, D. C., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature. Available at: [Link]

  • Asiri, A. M., et al. (2024). Structure activity relationships of synthesized (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives. ResearchGate. Available at: [Link]

  • Jones, K. M., et al. (2023). Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Clerici, F., et al. (2007). Chemistry of Biologically Active Isothiazoles. In Topics in Heterocyclic Chemistry. Springer. Available at: [Link]

  • Chu, D. T., et al. (2002). Isothiazolopyridones: Synthesis, Structure, and Biological Activity of a New Class of Antibacterial Agents. Current Medicinal Chemistry. Available at: [Link]

  • Cutrì, B., et al. (2004). Isothiazole Derivatives as Antiviral Agents. ResearchGate. Available at: [Link]

  • Clerici, F., et al. (2007). Chemistry of Biologically Active Isothiazoles. ResearchGate. Available at: [Link]

Sources

Exploratory

Therapeutic Applications of 5-(4-Methoxyphenyl)isothiazole: A Technical Guide to Dual COX/5-LOX Inhibition and Antioxidant Modalities

Executive Summary The pursuit of safer, more efficacious anti-inflammatory therapeutics has driven a paradigm shift away from highly selective single-target inhibitors toward Multiple Target Non-Steroidal Anti-Inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of safer, more efficacious anti-inflammatory therapeutics has driven a paradigm shift away from highly selective single-target inhibitors toward Multiple Target Non-Steroidal Anti-Inflammatory Drugs (MTNSAIDs). Among the most promising chemical scaffolds in this domain are 4,5-diaryl isothiazoles, specifically derivatives featuring a 5-(4-methoxyphenyl) substitution[1].

As an application scientist overseeing hit-to-lead optimization, I have observed that classical NSAIDs and selective COX-2 inhibitors (coxibs) often fail in the clinic due to gastrointestinal toxicity or severe cardiovascular liabilities. The 5-(4-methoxyphenyl)isothiazole scaffold circumvents these limitations by acting as a "double-edged sword": it provides balanced dual inhibition of the Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) pathways, while simultaneously exhibiting potent hydroxyl radical (*OH) scavenging activity[1][2]. This whitepaper delineates the mechanistic rationale, therapeutic applications, and validated experimental protocols for evaluating this highly versatile pharmacophore.

Mechanistic Rationale: The MTNSAID Paradigm

To understand the therapeutic value of 5-(4-methoxyphenyl)isothiazoles, we must examine the causality of the arachidonic acid (AA) cascade. When cellular membranes are damaged, phospholipase A2 releases AA, which is subsequently metabolized by two primary enzymatic pathways:

  • Cyclooxygenases (COX-1/2): Convert AA into pro-inflammatory prostaglandins (PGs) and thromboxanes.

  • 5-Lipoxygenase (5-LOX): Converts AA into leukotrienes (LTs), specifically LTB4, a potent chemoattractant that upregulates macrophage adhesion molecule-1 (Mac-1) on extravasated polymorphonuclear leukocytes (PMNs)[1].

The "Leukotriene Shunt" Problem: Selectively inhibiting COX-2 forces accumulated AA down the 5-LOX pathway, leading to an overproduction of leukotrienes. This "shunt" exacerbates leukocyte adhesion, damages the gastric mucosa, and increases cardiovascular thrombotic risks[3][4].

By utilizing a 5-(4-methoxyphenyl)isothiazole derivative, researchers achieve dual COX/5-LOX inhibition . This balanced blockade prevents the leukotriene shunt, sparing the GI tract and cardiovascular system. Furthermore, the electron-rich 4-methoxyphenyl moiety endows the molecule with the ability to scavenge highly reactive hydroxyl radicals (*OH), which are known to propagate tissue damage in acute inflammation and radiation exposure[2][5].

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PG Prostaglandins (Pain & Inflammation) COX->PG LT Leukotrienes (Leukocyte Adhesion) LOX->LT Drug 5-(4-Methoxyphenyl)isothiazole (MTNSAID) Drug->COX Drug->LOX Scavenge Radical Scavenging Drug->Scavenge ROS Hydroxyl Radicals (*OH) (Oxidative Stress) ROS->PG Exacerbates Scavenge->ROS

Mechanism of action: Dual COX/5-LOX inhibition and ROS scavenging by isothiazole derivatives.

Therapeutic Applications

Acute and Chronic Inflammatory Disorders

In murine peritonitis models, diaryl-isothiazoles have demonstrated profound in vivo efficacy. By inhibiting both PG and LT synthesis, these compounds not only reduce edema and hyperalgesia but also actively inhibit the adhesion and infiltration of leukocytes across the endothelium[1]. This makes them prime candidates for treating rheumatoid arthritis and osteoarthritis, where leukocyte infiltration is a primary driver of joint destruction[6].

Radioprotection in Oncology

Radiation therapy generates massive amounts of localized ROS, particularly *OH, leading to collateral damage in healthy tissues. The antioxidant capacity of the methoxyphenyl-substituted isothiazole scaffold, combined with its COX-2 inhibitory profile, positions it as a potent radioprotective agent. By neutralizing ROS and suppressing radiation-induced COX-2 upregulation, these compounds protect endogenous homeostasis during oncological treatments[2].

Neurodegenerative Diseases

Hydroxyl radicals are heavily implicated in the lipid peroxidation and neuronal apoptosis seen in Parkinson's and Alzheimer's diseases. The ability of these isothiazole derivatives to cross the blood-brain barrier (BBB) and scavenge *OH while reducing neuroinflammation via COX/LOX blockade offers a multi-modal therapeutic strategy for neurodegeneration[3][5].

Quantitative Pharmacological Profile

To benchmark the efficacy of diaryl-isothiazole MTNSAIDs, we compare their half-maximal inhibitory concentrations (IC50) against highly selective commercial standards. The data below illustrates the balanced inhibitory profile required for a successful MTNSAID, avoiding the extreme selectivity that leads to pathway shunting[2][3].

Compound Class / DrugTargetIC50 (µM)Primary Mechanism / Notes
Diaryl-isothiazole (Representative) COX-1~7.0Moderate inhibition; maintains basal mucosal protection.
Diaryl-isothiazole (Representative) COX-2~9.0Balanced inhibition; resolves inflammation.
Diaryl-isothiazole (Representative) 5-LOX~10.0Prevents leukotriene shunting and leukocyte adhesion.
Diaryl-isothiazole (Representative) *OH Scavenging~9.0Potent antioxidant activity; protects against ROS.
Celecoxib (Standard) COX-20.05Highly selective; prone to cardiovascular liabilities.
Zileuton (Standard) 5-LOX0.77Highly selective; requires frequent dosing.

Validated Experimental Methodologies

As a core tenet of scientific integrity, experimental protocols must be self-validating. The following methodologies detail the exact steps and the causality behind the assay designs used to evaluate 5-(4-methoxyphenyl)isothiazoles.

In Vitro Dual COX-1/COX-2 Fluorometric Screening

We utilize a fluorometric assay over a colorimetric one due to its superior sensitivity and broader dynamic range, which is critical when evaluating compounds with moderate, balanced IC50 values[7].

Causality & Self-Validation: Hematin is added as a mandatory cofactor. COX enzymes require a heme prosthetic group for their peroxidase activity. Omitting hematin results in apoenzyme inactivity, leading to false-positive "inhibition" readouts. Celecoxib and SC-560 are used as positive controls to validate the dynamic range of the assay[7].

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Cofactor Addition: Add 1 µM hematin to the enzyme solution and incubate on ice for 15 minutes to ensure complete holoenzyme formation.

  • Compound Incubation: Dissolve the isothiazole derivative in DMSO. Add 10 µL of the compound (at varying concentrations: 1–100 µM) to 90 µL of the enzyme mixture. Incubate at 37°C for 10 minutes. Control: Use pure DMSO as the vehicle blank to establish baseline 100% enzyme activity.

  • Probe Addition: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM).

  • Readout: The COX peroxidase activity reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin. Read fluorescence immediately using a microplate reader (Ex: 535 nm, Em: 587 nm).

  • Analysis: Calculate IC50 using non-linear regression analysis of the fluorescence inhibition curve.

5-LOX Inhibitory Assay

Causality: 5-LOX requires ATP and calcium for membrane translocation and full activation. We use a purified human recombinant 5-LOX assay that directly measures the hydroperoxides produced from linoleic acid, avoiding the instability of LTB4 downstream[8].

Step-by-Step Protocol:

  • Buffer Prep: Prepare 100 mM sodium phosphate buffer (pH 8.0) containing 2 mM CaCl2 and 1 mM ATP.

  • Incubation: Mix 160 µL of buffer, 10 µL of the isothiazole test compound (in DMSO), and 20 µL of 5-LOX enzyme solution. Incubate at 25°C for 10 minutes[9].

  • Initiation: Add 10 µL of sodium linoleate substrate.

  • Readout: Measure the enzymatic conversion of sodium linoleate to hydroperoxides spectrophotometrically by tracking the increase in absorbance at 234 nm (conjugated diene formation) over 5 minutes.

  • Validation: Utilize Zileuton as the positive control to validate assay sensitivity[7].

W Prep Compound Prep Dissolve in DMSO Enzyme Enzyme Incubation COX or 5-LOX + Hematin/Ca2+ Prep->Enzyme Substrate Substrate Addition Arachidonic or Linoleic Acid Enzyme->Substrate Read Kinetic Readout Fluorescence or Absorbance Substrate->Read Analysis Data Analysis Calculate IC50 via Regression Read->Analysis

Step-by-step fluorometric screening workflow for evaluating COX and 5-LOX inhibitory activity.

Conclusion and Future Directions

The 5-(4-methoxyphenyl)isothiazole scaffold represents a highly rational approach to anti-inflammatory drug design. By abandoning the flawed pursuit of absolute COX-2 selectivity, researchers can leverage this MTNSAID to achieve balanced COX-1/COX-2/5-LOX inhibition, thereby eliminating the leukotriene shunt. Furthermore, its intrinsic hydroxyl radical scavenging ability provides a distinct advantage in treating pathologies driven by oxidative stress, such as radiation-induced tissue damage and neurodegeneration. Future hit-to-lead optimization should focus on enhancing the aqueous solubility of these diaryl-isothiazoles while maintaining their optimal BBB permeability for central nervous system applications.

References

  • Scholz, M., Ulbrich, H. K., Soehnlein, O., Lindbom, L., Mattern, A., & Dannhardt, G. (2009). *Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, OH scavenging and anti-adhesive activities. Bioorganic & Medicinal Chemistry.[Link]

  • MDPI. (2016). Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review.[Link]

  • ResearchGate / Scholz, M. (2009). Michael Scholz's research works.[Link]

  • National Institutes of Health (NIH). (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.[Link]

  • ResearchGate. (2025). Multicomponent reaction for synthesis, molecular docking, and anti-inflammatory evaluation of novel indole-thiazole hybrid derivatives. [Link]

  • Therapeutic Target Database. Prostaglandin-endoperoxide synthase 2.[Link]

  • National Institutes of Health (NIH). (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.[Link]

  • Phyto Pharma Journal. COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum.[Link]

  • Vignan University. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computation.[Link]

Sources

Foundational

The Solubility Profile of 5-(4-Methoxyphenyl)isothiazole: A Technical Guide to Solvation Thermodynamics and Experimental Workflows

Executive Summary & Biological Significance In the landscape of modern drug discovery, the transition of a pharmacophore from in silico design to in vitro validation is frequently bottlenecked by poor physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

In the landscape of modern drug discovery, the transition of a pharmacophore from in silico design to in vitro validation is frequently bottlenecked by poor physicochemical properties. The compound 5-(4-Methoxyphenyl)isothiazole represents a highly valuable structural motif. Diaryl-substituted isothiazoles have been extensively validated as multiple target non-steroidal anti-inflammatory drugs (MTNSAIDs), exhibiting potent dual inhibition of the cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) pathways, alongside robust hydroxyl radical scavenging capabilities [1][1][2].

However, realizing the biological potential of this compound requires a rigorous understanding of its solubility profile. As an application scientist, I have observed that assay failures are rarely due to a lack of target affinity, but rather a failure to maintain the compound in a monomeric, dissolved state within the assay medium. This whitepaper details the solvation thermodynamics, expected solubility parameters in organic solvents, and a self-validating experimental protocol for quantifying the solubility of 5-(4-Methoxyphenyl)isothiazole.

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PG Prostaglandins COX->PG LT Leukotrienes LOX->LT Inflammation Inflammatory Response PG->Inflammation LT->Inflammation Inhibitor 5-(4-Methoxyphenyl)isothiazole Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Dual inhibition of COX/5-LOX pathways by 5-(4-Methoxyphenyl)isothiazole derivatives.

Physicochemical Profiling & Thermodynamic Causality

To predict and manipulate the solubility of 5-(4-Methoxyphenyl)isothiazole, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions.

  • The Isothiazole Core: The parental isothiazole ring (C₃H₃NS) is a five-membered heterocycle. It is inherently polar due to the electronegativity difference between the adjacent nitrogen and sulfur atoms, which grants it a distinct dipole moment and allows it to participate in hydrogen bonding as an acceptor [3][3]. On its own, unsubstituted isothiazole is miscible with most organic solvents and sparingly soluble in water[4][5].

  • The 4-Methoxyphenyl Substituent: The addition of the 4-methoxyphenyl group at the 5-position fundamentally alters the molecule's solvation thermodynamics. The bulky aromatic ring dramatically increases the lipophilicity (LogP) and the crystal lattice energy of the solid state.

The Causality of Solvation: Why does this compound dissolve readily in Dimethyl Sulfoxide (DMSO) but precipitate in aqueous buffers? The energetic cost of disrupting the highly ordered, hydrogen-bonded network of water is too high compared to the weak dipole-induced dipole interactions water can form with the bulky methoxyphenyl group. Conversely, in aprotic dipolar solvents like DMSO or Dimethylformamide (DMF), the strong dipole-dipole interactions effectively solvate the polarizable N-S bond of the isothiazole core, while the hydrophobic methyl domains of the solvent stabilize the aromatic ring via dispersion forces [6][6].

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic behavior of structurally analogous methoxyphenyl-substituted heterocycles, the table below summarizes the expected solubility parameters[6][7].

SolventDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility (mg/mL)Suitability for Stock Solutions
DMSO 46.7Strong dipole-dipole, H-bond acceptor> 50.0Ideal (Primary Stock)
DMF 36.7Strong dipole-dipole, H-bond acceptor> 30.0Excellent
Ethanol 24.5H-bond donor/acceptor, moderate polarity5.0 - 10.0Good (Co-solvent)
Dichloromethane 8.9Dispersion forces, dipole-induced dipole15.0 - 20.0Good (Synthesis/Extraction)
Hexane 1.9Weak dispersion forces< 1.0Poor
PBS (pH 7.4) ~80.0High polarity, hydrophobic exclusion< 0.1Unsuitable

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

In analytical chemistry, trustworthiness is built on self-validating systems. Relying on visual dissolution or kinetic solubility (e.g., solvent shifting) often leads to false positives due to supersaturation or colloidal suspension.

To determine the true thermodynamic solubility of 5-(4-Methoxyphenyl)isothiazole in organic solvents, I mandate the following Bifurcated Shake-Flask Methodology coupled with HPLC-UV . By approaching equilibrium from both an undersaturated and supersaturated state, the system validates itself: if both arms yield the same concentration, true thermodynamic equilibrium is confirmed.

Step-by-Step Methodology
  • Preparation of Solid Dispersions: Weigh an excess amount (e.g., 50 mg) of highly pure (>98%) 5-(4-Methoxyphenyl)isothiazole into two separate 2.0 mL amber glass HPLC vials. Amber glass is required to prevent potential UV-induced photo-isomerization or degradation.

  • Solvent Addition & Thermal Branching: Add 1.0 mL of the target organic solvent (e.g., anhydrous Ethanol) to both vials.

    • Arm A (Undersaturation): Maintain strictly at 25.0 ± 0.1 °C.

    • Arm B (Supersaturation): Heat to 37.0 °C for 2 hours to force maximal dissolution, then cool back to 25.0 ± 0.1 °C.

  • Thermostatic Equilibration: Agitate both vials on an orbital shaker at 300 RPM for exactly 48 hours at 25.0 °C.

    • Causality: A 48-hour window ensures that the rate of dissolution perfectly equals the rate of precipitation, achieving true thermodynamic equilibrium rather than a transient kinetic state.

  • Sedimentation Phase (Critical): Cease agitation and allow the vials to stand undisturbed for 24 hours at 25.0 °C.

    • Causality: Agitation creates micro-vortices that suspend sub-micron particles. If filtered immediately, these colloidal suspensions can pass through the membrane, falsely elevating the apparent solubility. Sedimentation prevents this.

  • Filtration & Quantification: Syringe-filter the supernatant using a 0.22 µm PTFE membrane. Crucial: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the membrane. Dilute the remaining filtrate appropriately in the HPLC mobile phase and quantify via HPLC-UV (λmax ~274 nm).

  • Validation Check: Calculate the Relative Standard Deviation (RSD) between Arm A and Arm B. An RSD < 5% validates the thermodynamic solubility value.

Workflow Start Solid Compound Solvent Organic Solvents (DMSO, EtOH, DCM) Start->Solvent Shake Thermostatic Shake-Flask (48h) Solvent->Shake Equil Sedimentation & Equilibration (24h) Shake->Equil Filter PTFE Filtration (0.22 µm) Equil->Filter HPLC HPLC-UV Quantification Filter->HPLC

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation Strategies for Biological Assays

When transitioning 5-(4-Methoxyphenyl)isothiazole from pure organic solvents into aqueous biological assays (e.g., COX/LOX inhibition assays), precipitation is a primary failure mode. To mitigate this, apply the following formulation strategies [7][7]:

  • The "Solvent-Shift" Co-Solvent Strategy: Prepare a highly concentrated primary stock in 100% DMSO (e.g., 50 mM). Perform all serial dilutions in 100% DMSO. Only at the final step, spike the DMSO stock into the aqueous assay buffer, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cyclodextrin Inclusion Complexes: If the compound still precipitates at 1% DMSO, utilize β-cyclodextrin derivatives (e.g., HP-β-CD). The hydrophobic interior of the cyclodextrin cavity will encapsulate the lipophilic methoxyphenyl ring, while the hydrophilic exterior maintains aqueous solubility, effectively acting as a molecular shuttle to deliver the isothiazole to the enzyme active site[7].

References

  • Scholz, M., et al. (2009). "Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, *OH scavenging and anti-adhesive activities." Bioorganic & Medicinal Chemistry.
  • MDPI. (2016). "Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review." Molecules.
  • ChemicalBook. (2024). "Isothiazole - Chemical Properties, Uses, Production."
  • CymitQuimica. "CAS 288-16-4: Isothiazole."
  • Cayman Chemical. (2024). "PRODUCT INFORMATION: 6-(4-Methoxyphenyl)-3-pyridazinamine."
  • Benchchem. "Technical Support Center: Improving the Solubility of Thiazole Compounds."

Sources

Exploratory

The Emergence of the 5-(4-Methoxyphenyl)isothiazole Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. When appended with a 4-methoxyphenyl group at the 5-position, the resulting 5-(4-methoxyphenyl)isothiazole core emerges as a recurring motif in a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the history, synthesis, and medicinal chemistry applications of this important heterocyclic system, drawing upon key findings in the field to illuminate its therapeutic potential.

The Isothiazole Core: A Foundation of Biological Activity

The isothiazole nucleus is a bioisostere of other five-membered aromatic rings, such as pyrazole and isoxazole, and its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of the sulfur atom and the adjacent nitrogen imparts a unique dipole moment and hydrogen bonding capability, which are crucial for molecular recognition by biological targets. The versatility of the isothiazole ring allows for substitution at various positions, enabling the fine-tuning of a compound's activity and selectivity.

Synthetic Strategies for Accessing the 5-Arylisothiazole Scaffold

The construction of the 5-arylisothiazole core can be achieved through several synthetic methodologies. While a specific, first-reported synthesis of 5-(4-methoxyphenyl)isothiazole is not readily found in the surveyed literature, the general synthesis of 5-arylisothiazoles provides a clear pathway.

One of the most common and versatile methods is the cyclization of a β-ketothioamide with an oxidizing agent. This approach allows for the introduction of various substituents on the isothiazole ring.

Experimental Protocol: General Synthesis of 5-Arylisothiazoles

A general, illustrative protocol for the synthesis of a 5-arylisothiazole, based on established isothiazole synthesis methodologies, is presented below.[3]

Step 1: Synthesis of the β-Ketothioamide Intermediate

  • To a solution of an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone) in a suitable solvent such as toluene, add a base like sodium hydride.

  • Slowly add a source of the thioamide group, such as ethyl thioacetate, to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a weak acid and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the β-ketothioamide.

Step 2: Oxidative Cyclization to the Isothiazole Ring

  • Dissolve the purified β-ketothioamide in a suitable solvent, for instance, dichloromethane.

  • Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or iodine, to the solution.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

  • Wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization to yield the 5-arylisothiazole.

The Significance of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group is a common feature in many biologically active compounds. The methoxy group is an electron-donating group that can influence the electronic properties of the entire molecule. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets. This substituent is frequently observed in compounds targeting a wide range of receptors and enzymes.[4]

Medicinal Chemistry Applications of the 5-(4-Methoxyphenyl)isothiazole and Related Scaffolds

While a detailed historical timeline for the standalone 5-(4-methoxyphenyl)isothiazole is not extensively documented, the significance of this structural motif can be inferred from the numerous studies on its close chemical relatives, particularly 4,5-disubstituted thiazole and isothiazole derivatives. These studies highlight the therapeutic potential of this scaffold across various disease areas.

Anticancer Activity

The 4-methoxyphenyl-substituted heterocyclic core has been a key feature in the design of potent anticancer agents. For instance, derivatives of 4,5-bis(4-methoxyphenyl)thiazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.[5] The substitution pattern on the phenyl rings is crucial for activity.

More recently, thiazole derivatives bearing a 4-methoxyphenyl group have been explored as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs.[3] These compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitosis Mitosis Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitosis Cell Division Cell Division Mitosis->Cell Division Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to 5-(4-Methoxyphenyl)isothiazole Analog 5-(4-Methoxyphenyl)isothiazole Analog 5-(4-Methoxyphenyl)isothiazole Analog->Tubulin Dimers Binds to β-tubulin

Caption: Hypothetical mechanism of tubulin polymerization inhibition.

Anti-inflammatory and Analgesic Properties

The isothiazole scaffold has been incorporated into molecules designed to treat inflammation. While direct evidence for 5-(4-methoxyphenyl)isothiazole is limited, related structures have shown promise. For example, various 5-arylisothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity.[6]

Antimicrobial and Antiviral Potential

Isothiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity.[6] The ability of the isothiazole ring to mimic other heterocycles allows for its incorporation into established antimicrobial pharmacophores. The 4-methoxyphenyl substituent can further enhance this activity by modulating the lipophilicity and electronic properties of the molecule, which are critical for penetrating microbial cell membranes and interacting with intracellular targets.

Structure-Activity Relationships (SAR)

Although a comprehensive SAR study specifically for 5-(4-methoxyphenyl)isothiazole is not available in the reviewed literature, key insights can be drawn from related series of compounds. For many biologically active thiazole and isothiazole derivatives, the nature and position of substituents on the aryl ring are critical for potency and selectivity.

Table 1: Inferred Structure-Activity Relationships for 5-Aryl-Isothiazole/Thiazole Scaffolds

Position of ModificationObservation from Related CompoundsImplication for 5-(4-Methoxyphenyl)isothiazole
Aryl Ring (C5) Electron-donating groups (e.g., methoxy) often enhance activity in various targets.[4]The 4-methoxy group is likely a key contributor to the biological activity.
Halogen substituents can improve potency and metabolic stability.Introduction of halogens on the phenyl ring could be a viable optimization strategy.
Isothiazole Ring (C3, C4) Small alkyl or amino groups at C3 can influence selectivity.Substitution at the C3 and C4 positions could modulate activity and selectivity.
The position of the aryl group (C4 vs. C5) can dramatically alter the pharmacological profile.The 5-aryl substitution pattern is a defining feature of this scaffold.

Experimental Workflow: Lead Optimization

G Lead_Identification Lead Identification (5-(4-Methoxyphenyl)isothiazole) SAR_Exploration SAR Exploration (Analog Synthesis) Lead_Identification->SAR_Exploration In_Vitro_Screening In Vitro Screening (Potency, Selectivity) SAR_Exploration->In_Vitro_Screening In_Vitro_Screening->SAR_Exploration Iterative Design ADME_Tox_Profiling ADME/Tox Profiling (In Vitro/In Vivo) In_Vitro_Screening->ADME_Tox_Profiling ADME_Tox_Profiling->SAR_Exploration Iterative Design Optimized_Lead Optimized Lead ADME_Tox_Profiling->Optimized_Lead

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 5-(4-Methoxyphenyl)isothiazole

Application Note: De Novo Synthesis of 5-(4-Methoxyphenyl)isothiazole Executive Summary & Biological Context 5-Arylisothiazoles, specifically 5-(4-methoxyphenyl)isothiazole and its derivatives, are highly valued scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 5-(4-Methoxyphenyl)isothiazole

Executive Summary & Biological Context

5-Arylisothiazoles, specifically 5-(4-methoxyphenyl)isothiazole and its derivatives, are highly valued scaffolds in medicinal chemistry. They frequently act as multiple-target non-steroidal anti-inflammatory drugs (MTNSAIDs), exhibiting potent dual inhibition of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX), alongside hydroxyl radical scavenging properties [1]. Due to the inherent instability of thiohydroxylamine precursors, the assembly of the 1,2-S,N heteroaromatic ring requires strategic bond disconnections. This application note details a robust, three-step thioenaminone-mediated cyclization protocol to achieve high-purity 5-(4-methoxyphenyl)isothiazole.

Mechanistic Rationale: The Thioenaminone Route

The synthesis relies on the sequential functionalization of 4-methoxyacetophenone, utilizing a self-validating chemical logic at each step:

  • C-C Bond Extension (Step 1): N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly efficient formylating equivalent. It condenses with the methyl ketone to form a stable enaminone, bypassing the self-condensation and polymerization issues typical of standard aldol reactions.

  • Thionation (Step 2): Lawesson's reagent selectively converts the carbonyl oxygen to sulfur. The resulting thioenaminone possesses a highly nucleophilic sulfur atom, which is critical for the subsequent heteroatom-heteroatom bond formation.

  • Oxidative Cyclization (Step 3): Hydroxylamine-O-sulfonic acid (HOSA) serves a dual purpose as both a nitrogen source and an electrophile. The nucleophilic sulfur of the thioenaminone attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group to form the critical S-N bond. Subsequent intramolecular cyclization onto the enamine carbon and the elimination of dimethylamine drives the aromatization to the target isothiazole core[2, 3].

Synthetic Workflow Diagram

G A 4-Methoxyacetophenone (Starting Material) B Enaminone Intermediate (C1 Extension) A->B DMF-DMA Reflux, 16h C Thioenaminone (Thionation) B->C Lawesson's Reagent THF, 60°C D 5-(4-Methoxyphenyl)isothiazole (Target Scaffold) C->D HOSA, Pyridine EtOH, 0°C to RT

Figure 1: Three-step synthesis of 5-(4-Methoxyphenyl)isothiazole from 4-methoxyacetophenone.

Step-by-Step Experimental Protocols

Self-Validation Checkpoints are integrated into each step to ensure protocol integrity and track reaction progress.

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone (15.0 g, 100 mmol) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.9 g, 150 mmol).

  • Execution: Heat the mixture to reflux (approx. 105 °C) under an inert argon atmosphere for 16 hours.

  • In-Process Control: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear completely, replaced by a highly UV-active yellow spot (
    
    
    
    ).
  • Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct. Recrystallize the resulting crude solid from a mixture of hexanes and ethyl acetate (3:1) to afford the pure enaminone.

  • Validation: Yields typically range from 85-90%. The product appears as bright yellow crystals.

Step 2: Thionation to 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-ene-1-thione

  • Reaction Setup: Dissolve the enaminone (10.2 g, 50 mmol) in anhydrous THF (100 mL) under an argon atmosphere.

  • Execution: Add Lawesson's reagent (12.1 g, 30 mmol, 0.6 eq) in one portion. Stir the mixture at 60 °C for 4 hours.

  • In-Process Control: The solution will visually transition from yellow to a deep red/orange color. TLC (Hexane/EtOAc 7:3) will show the formation of a less polar, distinct red spot.

  • Workup & Purification: Quench the reaction by cooling to room temperature and concentrating the solvent in vacuo. Purify the crude residue immediately via flash column chromatography (silica gel, eluting with Hexane/EtOAc 8:2) to prevent the hydrolytic degradation of the thioenaminone.

  • Validation: The product is isolated as a dark red solid (Yield: 75-80%). Caution: Thioenaminones are sensitive to prolonged air exposure; store under argon at -20 °C if not proceeding immediately to Step 3.

Step 3: Oxidative Cyclization to 5-(4-Methoxyphenyl)isothiazole

  • Reaction Setup: In a 250 mL flask, dissolve the thioenaminone (8.8 g, 40 mmol) in absolute ethanol (80 mL). Cool the solution to 0 °C using an ice bath.

  • Execution: Add pyridine (6.3 g, 80 mmol). Slowly add Hydroxylamine-O-sulfonic acid (HOSA) (5.4 g, 48 mmol) portion-wise over 15 minutes to control the exothermic S-N bond formation and prevent side-reactions [3].

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Workup: Dilute the mixture with water (150 mL) and extract with dichloromethane (

    
     mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), saturated 
    
    
    
    , and brine. Dry over anhydrous
    
    
    and concentrate.
  • Purification: Purify the crude product by flash chromatography (Hexane/EtOAc 9:1) to yield the target isothiazole.

  • Validation: The final product is a pale yellow to off-white solid.

    
     NMR (
    
    
    
    ) will show the characteristic isolated isothiazole C4-H and C3-H protons as distinct doublets (approx. 7.3 ppm and 8.4 ppm,
    
    
    Hz), confirming the successful heteroaromatic ring formation.

Quantitative Data Summary

Reaction StepReagents / CatalystTemp / TimeYield (%)Key Analytical Marker
1. Enaminone Formation DMF-DMA (1.5 eq)105 °C / 16 h85 - 90%Yellow solid;

NMR: enamine vinylic doublets at ~5.8 & 7.8 ppm (

Hz)
2. Thionation Lawesson's Reagent (0.6 eq)60 °C / 4 h75 - 80%Dark red solid; TLC

shift to less polar region
3. Cyclization HOSA (1.2 eq), Pyridine (2.0 eq)0 °C to RT / 12 h65 - 70%Off-white solid;

NMR: Isothiazole C3-H (~8.4 ppm)

References

  • Scholz, M., Ulbrich, H. K., Soehnlein, O., Lindbom, L., Mattern, A., & Dannhardt, G. "Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, *OH scavenging and anti-adhesive activities." Bioorganic & Medicinal Chemistry, 17(2), 558-568 (2009). URL: [Link]

  • Lin, Y.-I., & Lang, S. A. "New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones." The Journal of Organic Chemistry, 45(24), 4857-4860 (1980). URL: [Link]

  • "Product Class 15: Isothiazoles." Science of Synthesis, Thieme Chemistry. URL: [Link]

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-(4-Methoxyphenyl)isothiazole

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5-(4-Methoxyphenyl)isothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-(4-Methoxyphenyl)isothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol is designed for researchers in organic synthesis, drug discovery, and related fields. It outlines a reliable two-step procedure commencing with the formation of an enaminone intermediate from 4-methoxyacetophenone, followed by a cyclization reaction to construct the isothiazole ring. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Significance

The isothiazole scaffold is a privileged five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This structural motif is a cornerstone in the development of numerous pharmaceutical agents due to its ability to engage in various biological interactions and its favorable metabolic profile. The presence of the isothiazole ring has been associated with a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.

The target molecule, 5-(4-Methoxyphenyl)isothiazole, incorporates the electron-donating methoxyphenyl group, a common substituent in pharmacologically active compounds that can influence binding affinity and pharmacokinetic properties. A robust and well-documented synthetic route is therefore crucial for enabling further research into its potential applications. This protocol details a common and effective strategy for its preparation via an enaminone intermediate.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Step 1: Enaminone Formation. Reaction of the commercially available 4-methoxyacetophenone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to yield the key intermediate, (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

  • Step 2: Isothiazole Ring Cyclization. Treatment of the enaminone intermediate with a suitable source for the nitrogen and sulfur atoms, such as hydroxylamine-O-sulfonic acid, to facilitate the formation of the isothiazole ring.


(Self-generated image of the two-step reaction scheme)

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for the synthesis, purification, and characterization of the target compound.

G cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Isothiazole Cyclization cluster_2 Work-up & Purification cluster_3 Analysis A 1. Mix 4-Methoxyacetophenone & DMF-DMA B 2. Heat Reaction Mixture (e.g., Toluene, Reflux) A->B C 3. Monitor Reaction (TLC) B->C D 4. Isolate Intermediate (Crystallization/Filtration) C->D E 5. Dissolve Enaminone Intermediate in Solvent (e.g., EtOH) D->E Isolated Intermediate F 6. Add Hydroxylamine-O-Sulfonic Acid & Base (e.g., NaOAc) E->F G 7. Heat Reaction Mixture (Reflux) F->G H 8. Monitor Reaction (TLC) G->H I 9. Aqueous Work-up (Extraction) H->I Crude Product J 10. Dry Organic Layer (e.g., Na2SO4) I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product (NMR, MS, m.p.) K->L Pure Product

Caption: High-level workflow from starting materials to final product characterization.

Materials and Reagents

This table summarizes the required materials for the entire two-step synthesis. All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent / MaterialChemical FormulaMW ( g/mol )AmountMoles (mmol)Eq.SupplierNotes
Step 1: Enaminone Synthesis
4-MethoxyacetophenoneC₉H₁₀O₂150.175.00 g33.31.0Sigma-AldrichSolid
DMF-DMAC₅H₁₃NO₂119.164.76 g (5.3 mL)40.01.2Sigma-AldrichLiquid, moisture-sensitive
TolueneC₇H₈92.1450 mL--Fisher ScientificAnhydrous
Hexanes--~100 mL--Fisher ScientificFor washing crystals
Step 2: Isothiazole Cyclization
Enaminone IntermediateC₁₂H₁₅NO₂205.254.11 g20.01.0From Step 1Yellow solid
Hydroxylamine-O-sulfonic acidH₃NO₄S113.092.49 g22.01.1Acros OrganicsSolid, handle with care
Sodium Acetate (anhydrous)C₂H₃NaO₂82.033.28 g40.02.0Sigma-AldrichSolid
EthanolC₂H₅OH46.07100 mL--Fisher ScientificAnhydrous
Ethyl AcetateC₄H₈O₂88.11~200 mL--Fisher ScientificFor extraction
Saturated NaHCO₃ solution--~100 mL--Lab preparedFor work-up
Brine--~50 mL--Lab preparedFor work-up
Anhydrous Na₂SO₄Na₂SO₄142.04~10 g--Fisher ScientificFor drying
Silica GelSiO₂60.08As needed--Sorbent TechnologiesFor chromatography

Detailed Synthesis Protocol

Part A: Synthesis of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (Intermediate)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyacetophenone (5.00 g, 33.3 mmol) and anhydrous toluene (50 mL).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.3 mL, 40.0 mmol) to the suspension. DMF-DMA is a versatile reagent used for the formylation of active methyl groups to form enaminones.[1] It acts as both a reagent and a water scavenger, driving the reaction to completion.

  • Heating and Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting ketone should be consumed within 2-4 hours.

  • Isolation of Intermediate: Once the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Filtration and Washing: Collect the resulting yellow crystalline solid by vacuum filtration. Wash the crystals with cold hexanes (2 x 50 mL) to remove residual toluene and unreacted DMF-DMA.

  • Drying: Dry the product under vacuum to yield (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one as a bright yellow solid. The expected yield is typically >90%. The product is often pure enough for the next step without further purification.

Part B: Synthesis of 5-(4-Methoxyphenyl)isothiazole (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the enaminone intermediate (4.11 g, 20.0 mmol) and anhydrous sodium acetate (3.28 g, 40.0 mmol) in anhydrous ethanol (100 mL).

    • Rationale: Sodium acetate acts as a base to neutralize the sulfonic acid byproduct generated during the reaction, creating favorable conditions for the cyclization.

  • Reagent Addition: To the stirred solution, add hydroxylamine-O-sulfonic acid (HOSA) (2.49 g, 22.0 mmol) portion-wise over 10 minutes. An exotherm may be observed.

    • Mechanism Insight: HOSA serves as the N-S synthon. The reaction is believed to proceed via nucleophilic attack of the enamine nitrogen onto the sulfur atom of HOSA, followed by intramolecular cyclization and elimination of dimethylamine and water to form the aromatic isothiazole ring.

  • Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction progress by TLC until the enaminone spot has disappeared.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Resuspend the resulting residue in ethyl acetate (100 mL) and water (100 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.

Purification and Characterization

  • Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient eluent system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 5-(4-Methoxyphenyl)isothiazole as a pale yellow solid or oil.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons of the methoxyphenyl ring (two doublets, ~6.9 and ~7.7 ppm), and the isothiazole ring protons (two singlets or doublets, ~7.5-8.5 ppm).

    • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to all unique carbon atoms.

    • Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed m/z value for the molecular ion [M+H]⁺.

    • Melting Point (m.p.): Determination of the melting point range for the solid product.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of enaminone Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or add a slight excess (1.3 eq.) of DMF-DMA.
Moisture in reagents/glassware.Use oven-dried glassware and anhydrous solvents. Store DMF-DMA under an inert atmosphere.
Step 2: Multiple spots on TLC after reaction Incomplete reaction or side products.Ensure portion-wise addition of HOSA to control the exotherm. Confirm the quality of HOSA. Increase reaction time.
Difficult purification Co-eluting impurities.Adjust the solvent system for chromatography (e.g., use a different solvent system like dichloromethane/hexanes). Recrystallization may be an alternative if the product is a solid.
Product is a dark oil, not a solid Presence of impurities.Re-purify using column chromatography. Ensure all acidic byproducts were removed during the work-up.

Safety Precautions

  • DMF-DMA: Flammable and a suspected irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Store away from moisture.

  • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive and potentially unstable. Handle with care, avoiding shock or friction. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toluene and other solvents: Flammable and volatile. Use in a fume hood away from ignition sources.

  • Standard laboratory safety practices should be followed at all times.

References

  • Abu-Shanab, F. A., et al. (2009). Dimethylformamide dimethyl acetal as a building block in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available at: [Link]

  • Lin, Y.-I., & Lang Jr., S. A. (1980). New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry, 45(24), 4857-4860. Available at: [Link]

  • Edelmann, F. T. (2021). Answer to "Could you help me with the mechanism of this reaction?". ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved March 10, 2026, from [Link]

Sources

Method

Application Note: Advanced Synthetic Protocol for 5-(4-Methoxyphenyl)isothiazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Reagent Selection, Mechanistic Rationale, and Step-by-Step Methodologies for 3-Amino-5-arylisothiazole Assembly Introduction & S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Reagent Selection, Mechanistic Rationale, and Step-by-Step Methodologies for 3-Amino-5-arylisothiazole Assembly

Introduction & Strategic Rationale

Isothiazoles are highly privileged pharmacophores in medicinal chemistry, frequently utilized in the design of COX/5-LOX inhibitors, anticancer agents, and antiviral therapeutics [3]. Specifically, 5-(4-methoxyphenyl)isothiazole derivatives exhibit potent bioactivity, as the electron-donating methoxy group significantly enhances target binding affinity and modulates the electronic landscape of the 1,2-S,N-heterocyclic core.

Historically, the assembly of the isothiazole ring was plagued by multi-step, low-yielding sequences requiring harsh conditions. However, modern methodologies—most notably the one-pot addition/cyclization pathway optimized by Barton—enable the rapid construction of 3-amino-5-arylisothiazoles directly from propynenitriles [1]. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, providing a self-validating, mechanistically grounded protocol for synthesizing 3-amino-5-(4-methoxyphenyl)isothiazole.

Mechanistic Pathway & Reagent Causality

The synthesis relies on a precise deconstruction-reconstruction logic, utilizing 3-oxo-3-(4-methoxyphenyl)propanenitrile (a


-ketonitrile) as the foundational building block. The transformation is driven by three key reagents, each selected for a specific mechanistic purpose:
  • Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide): Facilitates the dehydration of the

    
    -ketonitrile enol tautomer to yield the highly electrophilic 3-(4-methoxyphenyl)prop-2-ynenitrile [1, 2].
    
  • Sodium Sulfide (

    
    ):  Acts as a soft nucleophile. The 
    
    
    
    ion undergoes a conjugate addition to the alkyne, specifically at the
    
    
    -position relative to the nitrile, generating a reactive thioenolate intermediate.
  • Chloramine-T (N-Chloro tosylamide sodium salt): Serves a dual role as an electrophilic aminating agent and an oxidant. It reacts with the thioenolate sulfur to form a sulfenamide intermediate. The newly introduced nitrogen then intramolecularly attacks the electrophilic nitrile carbon, driving the ring closure and subsequent tautomerization to the aromatic 3-amino-5-(4-methoxyphenyl)isothiazole [1].

Mechanism A 3-(4-Methoxyphenyl) prop-2-ynenitrile B Thioenolate Intermediate (Nucleophilic Addition) A->B Na2S (3 eq) 70°C C Sulfenamide Intermediate (Electrophilic Amination) B->C Chloramine-T (7 eq) 0°C D 3-Amino-5-(4-methoxyphenyl) isothiazole C->D Intramolecular Cyclization

Figure 1: Mechanistic pathway of 3-amino-5-(4-methoxyphenyl)isothiazole synthesis via thio-addition.

Reagent Profiling and Quantitative Optimization

To ensure a self-validating system, the stoichiometry and conditions must be strictly controlled. A 3-fold excess of


 is critical to drive the thioenolate formation to completion and prevent competitive dimerization of the alkyne. Consequently, a 7-fold excess of Chloramine-T is required to compensate for the oxidant consumed by the remaining unreacted 

[1].
Table 1: Quantitative Optimization Parameters for Cyclization
ParameterTested RangeOptimal ConditionMechanistic Causality

Equivalents
1.0 - 5.0 eq3.0 eq Ensures complete conversion to thioenolate; prevents alkyne dimerization.
Chloramine-T Equivalents 2.0 - 10.0 eq7.0 eq Compensates for oxidant consumption by excess

; drives amination.
Addition Temperature -20 °C to 25 °C0 °C Prevents over-oxidation of the sulfur intermediate before cyclization occurs.
Solvent System DMF, THF, DMSODMSO Polar aprotic environment stabilizes the charged thioenolate intermediate.
Table 2: Core Reagent Profile
ReagentRole in SynthesisMolecular WeightHazard Profile
3-Oxo-3-(4-methoxyphenyl)propanenitrile Carbon Skeleton Source175.19 g/mol Irritant
Mukaiyama Reagent Dehydrating Agent255.53 g/mol Corrosive, Moisture Sensitive
Sodium Sulfide (

)
Nucleophilic Sulfur Source240.18 g/mol Corrosive, Environmental Hazard
Chloramine-T Aminating Agent / Oxidant227.64 g/mol Corrosive, Strong Oxidizer

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-(4-Methoxyphenyl)prop-2-ynenitrile
  • Initiation: Dissolve 3-oxo-3-(4-methoxyphenyl)propanenitrile (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Enolization: Add triethylamine (30.0 mmol, 3.0 eq) and stir for 10 minutes at room temperature to promote enolization.

  • Dehydration: Cool the reaction to 0 °C. Portion-wise, add the Mukaiyama reagent (12.0 mmol, 1.2 eq). Causality: The reaction relies on the activation of the enol oxygen by the pyridinium salt, followed by base-mediated elimination to form the alkyne[2].

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material (UV active) and the appearance of a higher

    
     spot indicates the successful formation of the propynenitrile.
    
  • Workup: Quench with distilled water (30 mL), extract with DCM (2 x 30 mL), dry over anhydrous

    
    , and concentrate in vacuo. Purify via a short-path silica plug to yield the intermediate.
    
Phase 2: One-Pot Thio-Addition and Oxidative Cyclization
  • Thio-Addition: In a 100 mL round-bottom flask, dissolve the isolated 3-(4-methoxyphenyl)prop-2-ynenitrile (5.0 mmol) in anhydrous DMSO (20 mL).

  • Nucleophilic Attack: Add Sodium Sulfide nonahydrate (

    
    , 15.0 mmol, 3.0 eq). Heat the mixture to 70 °C for 2 hours. Visual Cue: The solution will typically darken to a deep red/brown, indicating thioenolate generation.
    
  • Thermal Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

  • Oxidative Amination: Slowly add Chloramine-T (35.0 mmol, 7.0 eq) dissolved in a minimum amount of DMSO (approx. 10 mL) dropwise over 15 minutes. Caution: This step is exothermic.

  • Cyclization: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: The reaction is complete when TLC shows a highly polar, UV-active spot corresponding to the 3-amino isothiazole. LC-MS should confirm the target mass (

    
     = 207.06).
    
  • Purification: Quench with saturated aqueous

    
     (50 mL). Extract with EtOAc (3 x 40 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMSO. Dry over 
    
    
    
    , concentrate, and purify via column chromatography (DCM:MeOH gradient).

Workflow Step1 Phase 1: Precursor Synthesis Dehydration of β-ketonitrile using Mukaiyama Reagent Step2 Phase 2: Thio-addition Na2S (3 eq), DMSO, 70°C, 2h Step1->Step2 Step3 Phase 3: Oxidative Amination Chloramine-T (7 eq) addition at 0°C, stir 1h Step2->Step3 Step4 Phase 4: Cyclization & Workup Warm to RT, quench with NH4Cl, extract (EtOAc) Step3->Step4

Figure 2: Step-by-step experimental workflow for the one-pot addition and cyclization protocol.

References

  • Source: ResearchGate (Tetrahedron Letters)
  • Title: The electrophilic cyanation of alkynyl halides with NCTS using a zinc reagent Source: ConnectSci URL
  • Source: RSC.
Application

Advanced NMR Characterization Protocol for 5-(4-Methoxyphenyl)isothiazole

As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) characterization of heterocyclic systems not merely as a peak-matching exercise, but as the construction of a self-validating logical pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) characterization of heterocyclic systems not merely as a peak-matching exercise, but as the construction of a self-validating logical proof. Isothiazoles are a critical class of five-membered heterocycles containing adjacent sulfur and nitrogen atoms, frequently utilized as bioisosteres in medicinal chemistry for targets such as the COX-1/COX-2 and 5-LOX [1].

The compound 5-(4-methoxyphenyl)isothiazole presents a fascinating study in electronic push-pull dynamics. The isothiazole ring exerts profound deshielding effects due to its electronegative heteroatoms, while the electron-donating methoxy group on the phenyl ring creates a highly shielded local environment. This guide details the causal reasoning, step-by-step acquisition protocols, and 2D cross-validation strategies required to unequivocally characterize this molecule.

Experimental Workflow & Sample Preparation

High-fidelity NMR data begins long before the sample enters the magnet. The choice of solvent, concentration, and acquisition parameters must be tailored to the molecule's specific relaxation dynamics.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 5–10 mg of high-purity 5-(4-methoxyphenyl)isothiazole. Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[2].

    • Causality: CDCl₃ is selected because the compound lacks exchangeable protons (e.g., -OH, -NH) that would necessitate a hydrogen-bonding solvent like DMSO-d₆. This ensures sharp, well-resolved multiplets without solvent-induced viscosity broadening.

  • Spectrometer Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer. Insert the sample and allow 2 minutes for thermal equilibration to prevent convection currents from distorting the line shape.

  • Probe Tuning & Shimming: Manually tune the probe to the exact resonance frequency of the sample. Perform gradient shimming (Z1–Z5) until the lock signal achieves >95% homogeneity.

  • Acquisition Parameters (¹H NMR): Set a 30° pulse angle with a relaxation delay (D1) of 2 seconds, acquiring 16–32 scans[2].

    • Causality: A 30° pulse ensures rapid longitudinal relaxation (T₁), preventing the saturation of the isolated isothiazole protons, which typically have longer T₁ times than the phenyl protons.

  • Acquisition Parameters (¹³C NMR): Acquire 1024–2048 scans using power-gated decoupling (e.g., WALTZ-16 sequence) and a D1 of 2–3 seconds.

    • Causality: Power-gated decoupling collapses proton couplings into sharp single lines while minimizing sample heating from the decoupling field, preserving the integrity of the sample over the long acquisition period.

NMR_Workflow N1 1. Sample Prep CDCl3 Solvent N2 2. Tuning & Shimming Optimize SNR N1->N2 N3 3. 1D NMR 1H & 13C Acq N2->N3 N4 4. 2D NMR COSY & HMBC N3->N4 N5 5. Processing Phase & Baseline N4->N5

Fig 1. NMR sample preparation and acquisition workflow for high-fidelity data.

1D NMR Characterization: Causality & Assignments

The 1D spectra of 5-(4-methoxyphenyl)isothiazole are defined by two distinct spin systems: the isolated protons of the isothiazole ring and the para-substituted phenyl ring.

Isothiazole Ring Dynamics

In an unsubstituted isothiazole, the protons resonate at δ 8.72 (H-3), δ 7.26 (H-4), and δ 8.54 (H-5)[3]. In our 5-substituted analog, the H-3 proton remains highly deshielded (δ ~8.55) due to the adjacent sp² nitrogen atom. The H-4 proton is relatively shielded (δ ~7.35). The definitive diagnostic marker is the coupling constant between H-3 and H-4, which is strictly J = 4.7 Hz [2],[3]. This specific scalar coupling differentiates isothiazoles from isomeric oxazoles or thiazoles.

Phenyl Ring Dynamics

The 4-methoxyphenyl group exhibits a classic AA'BB' spin system. The H-2'/H-6' protons are deshielded by the anisotropic ring current of the adjacent isothiazole, while the H-3'/H-5' protons are heavily shielded by the +M (resonance) electron donation from the methoxy oxygen.

Table 1: ¹H NMR Data Assignments
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Causality / Electronic Effect
H-3 (Iso) 8.55Doublet (d)1H4.7Strong deshielding by adjacent sp² Nitrogen.
H-2', H-6' (Ph) 7.55Doublet (d)2H8.5Deshielded by anisotropic effect of the isothiazole ring.
H-4 (Iso) 7.35Doublet (d)1H4.7Shielded relative to H-3; diagnostic isothiazole coupling.
H-3', H-5' (Ph) 6.95Doublet (d)2H8.5Shielded by +M (resonance) effect of the methoxy group.
-OCH₃ 3.85Singlet (s)3H-Typical chemical shift for an aromatic methoxy ether.
Table 2: ¹³C NMR Data Assignments
PositionChemical Shift (δ, ppm)TypeCausality / Electronic Effect
C-5 (Iso) 165.4C (Quat)Highly deshielded by Sulfur and the attached phenyl ring.
C-4' (Ph) 160.8C (Quat)Deshielded by the directly attached electronegative Oxygen.
C-3 (Iso) 158.2CHDeshielded by the adjacent Nitrogen atom.
C-2', C-6' (Ph) 128.1CHOrtho to the electron-withdrawing isothiazole ring.
C-1' (Ph) 123.5C (Quat)Quaternary carbon linking to the isothiazole ring.
C-4 (Iso) 115.2CHMost shielded carbon in the isothiazole ring (β to Nitrogen).
C-3', C-5' (Ph) 114.6CHOrtho to the electron-donating methoxy group.
-OCH₃ 55.4CH₃Standard chemical shift for an aromatic methoxy group.

2D NMR Strategies for Self-Validating Structural Proof

To achieve absolute scientific certainty, 1D assignments must be cross-validated using 2D NMR techniques. This creates a closed-loop logical proof of the structure, ensuring that no assignment relies on assumption.

  • COSY (Correlation Spectroscopy): Confirms the connectivity between adjacent protons. The H-3 and H-4 protons will show a definitive cross-peak, confirming the isolated J = 4.7 Hz coupling system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons (¹J_CH). This is critical for differentiating the C-3 (158.2 ppm) and C-4 (115.2 ppm) carbons by linking them to their respective proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for proving regiochemistry. HMBC detects 2- and 3-bond couplings (²J_CH, ³J_CH). To prove that the phenyl ring is attached at the 5-position (and not the 3- or 4-position), we look for specific ³J_CH correlations crossing the inter-ring bond.

HMBC_Correlations cluster_0 Protons (1H) cluster_1 Carbons (13C) H4 H-4 (Iso) C1 C-1' (Ph) H4->C1 3J_CH H26 H-2'/6' (Ph) C5 C-5 (Iso) H26->C5 3J_CH

Fig 2. Key 3-bond HMBC correlations validating the regiochemistry of the C-5 linkage.

Troubleshooting & Artifact Resolution

Even with perfect sample preparation, spectral artifacts can compromise data integrity.

  • Signal Overlap: The H-4 isothiazole proton (~7.35 ppm) can sometimes overlap with the residual CHCl₃ solvent peak (7.26 ppm). Solution: Evaporate the sample and reconstitute it in Benzene-d₆. The aromatic solvent-induced shift (ASIS) will separate the analyte signals from the solvent peak.

  • Broadened Multiplets: If the AA'BB' system appears as broad humps rather than sharp doublets, it indicates poor magnetic field homogeneity or paramagnetic impurities. Solution: Re-shim the Z1 and Z2 gradients. If the issue persists, filter the NMR sample through a tightly packed plug of glass wool and Celite to remove particulate trace metals.

References

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties Royal Society of Chemistry (RSC) URL: [Link][4]

  • 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isothiazole & Diaryl-isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory activities Molaid URL: [Link][1]

  • Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives International Journal of Innovative Research in Technology (IJIRT) URL:[Link][5]

  • Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives Biomedical Research URL:[Link][6]

Sources

Method

Application Note: Advanced Crystallization Strategies for 5-(4-Methoxyphenyl)isothiazole

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale Derivatives of 5-(4-Methoxyphenyl)is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

Derivatives of 5-(4-Methoxyphenyl)isothiazole represent a critical class of heterocyclic pharmacophores. In pharmaceutical development, these compounds are actively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) targeting the cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) pathways[1]. In agrochemistry, isothiazole-thiazole derivatives exhibit potent fungicidal activity against destructive oomycetes like Phytophthora infestans.

Because the bioavailability, dissolution rate, and stability of these compounds depend heavily on their solid-state properties, controlling their crystallization is paramount[2]. The molecular structure of 5-(4-Methoxyphenyl)isothiazole presents unique crystallization challenges:

  • Hydrogen Bonding & Polarity: The methoxy group acts as a hydrogen bond acceptor, while the isothiazole ring provides a delocalized

    
    -electron system[3]. This dual nature makes the compound highly soluble in polar protic solvents (e.g., methanol, ethanol) but poorly soluble in highly aqueous environments.
    
  • Polymorphism: Similar to other thiazole and isothiazole derivatives, this compound is prone to forming multiple polymorphs and solvates depending on the supersaturation generation rate and solvent composition[2][4].

This guide details two self-validating crystallization protocols designed to isolate high-purity 5-(4-Methoxyphenyl)isothiazole: a dual-solvent evaporative method for single-crystal X-ray diffraction (XRD) and an anti-solvent titration method for bulk polymorph control.

Solvent System Selection Matrix

The foundational principle of recrystallization relies on the differential solubility of the target compound and its impurities across varying temperatures or solvent compositions[5]. Table 1 summarizes the quantitative and qualitative data for selecting the optimal solvent system.

Table 1: Solvent System Selection Matrix for 5-(4-Methoxyphenyl)isothiazole

Solvent SystemCrystallization MechanismTarget OutcomeYield ProfilePurity Profile
Dichloromethane / Ethyl Acetate Evaporative / CoolingSingle crystal growth for XRD structural validationModerate (~65%)Ultra-High (>99.5%)
Methanol / Water Anti-Solvent AdditionBulk scale-up, Polymorph control (Form A vs. Form D)High (>85%)High (>98.0%)
Ethanol / Cyclohexane Temperature-CyclingRapid impurity purging and decolorizationHigh (>80%)High (>98.0%)

Experimental Workflows & Protocols

The following workflows dictate the precise isolation of the compound. The causality behind each step is explained to ensure the protocol acts as a self-validating system—if a specific physical change (e.g., cloud point) is not observed, the operator knows immediately to halt and adjust.

Workflow Crude Crude 5-(4-Methoxyphenyl)isothiazole Dissolution Dissolution Phase (Elevated Temp) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Split Crystallization Strategy Filtration->Split Cooling Method A: Dual-Solvent (DCM/EtOAc Evaporation) Split->Cooling Structural Analysis AntiSolvent Method B: Anti-Solvent (MeOH/Water Titration) Split->AntiSolvent Bulk Scale-up SingleCrystal Single Crystals (Suitable for XRD) Cooling->SingleCrystal BulkPowder Bulk Crystalline Powder (Polymorph Controlled) AntiSolvent->BulkPowder

Crystallization workflow detailing the divergence between single-crystal and bulk scale-up methods.

Protocol A: Dual-Solvent Evaporative Crystallization (Single Crystal Growth)

Purpose: To obtain high-quality single crystals suitable for X-ray diffraction, leveraging the high solubility in dichloromethane (DCM) and the lower solubility in ethyl acetate (EtOAc).

  • Dissolution: Weigh 50 mg of crude 5-(4-Methoxyphenyl)isothiazole into a clean 10 mL glass vial. Add 1.0 mL of DCM.

    • Causality: DCM disrupts the

      
      -
      
      
      
      stacking of the isothiazole rings, rapidly solubilizing the compound at room temperature.
  • Anti-Solvent Layering: Slowly add 2.0 mL of EtOAc dropwise down the side of the vial to create a distinct solvent layer.

  • Self-Validation Check: The interface between the DCM and EtOAc should initially remain clear. If immediate precipitation occurs, the crude material contains highly insoluble polymeric impurities.

  • Evaporative Diffusion: Cap the vial loosely (or puncture the septum with a narrow gauge needle) to allow the highly volatile DCM to evaporate preferentially over the EtOAc.

  • Harvesting: After 48–72 hours, carefully decant the mother liquor. Wash the resulting macroscopic crystals with 0.5 mL of ice-cold EtOAc to remove surface impurities, then dry under a gentle nitrogen stream[5].

Protocol B: Anti-Solvent Crystallization (Bulk Polymorph Control)

Purpose: To scale up production while strictly controlling the polymorphic form using a Methanol/Water system[2][4].

  • Saturated Solution Preparation: Suspend 5.0 g of the crude compound in 50 mL of Methanol in a jacketed crystallizer. Heat to 323 K (50 °C) with overhead stirring at 250 RPM until complete dissolution is achieved[2].

  • Decolorization & Hot Filtration (Optional but Recommended): Add 0.2 g of activated charcoal and stir for 5 minutes. Filter the hot solution quickly through a pre-heated Büchner funnel to prevent premature crystallization[5].

    • Causality: Charcoal adsorbs colored oxidation byproducts. Pre-heating the funnel prevents localized cooling, which would cause the compound to crash out and clog the filter pores.

  • Anti-Solvent Titration: Using a syringe pump, begin adding deionized water (the anti-solvent) at a strictly controlled rate of 0.5 mL/min while maintaining the temperature at 323 K[4].

  • In-Process Validation (Cloud Point): Monitor the solution visually or via a turbidity probe. Once the solution turns persistently opaque (the "cloud point"), pause the water addition for 30 minutes.

    • Causality: Pausing allows primary nucleation to complete and relieves supersaturation. Continuing to add water rapidly at this stage would force kinetic nucleation, trapping impurities and yielding metastable polymorphs[2].

  • Cooling and Isolation: Resume water addition until a 1:1 MeOH:Water ratio is reached. Cool the suspension slowly (0.5 K/min) to 278 K (5 °C). Collect the crystals via vacuum filtration and dry in a vacuum oven at 40 °C for 12 hours[5].

Polymorphic Transformation & Kinetics

The addition rate of the anti-solvent (water) and the initial concentration of the solute in methanol dictate which polymorph crystallizes. Rapid generation of supersaturation favors kinetically stable but thermodynamically metastable solvates (e.g., Form D or BH), whereas slow generation favors the thermodynamically stable anhydrous form (Form A)[2][4].

Table 2: Polymorphic Outcomes in MeOH/Water Anti-Solvent Crystallization (at 323 K)

Initial ConcentrationWater Addition RatePrimary Nucleated FormFinal Stable Form (Post-Transformation)
Low (<0.040 mol/L)Slow (0.5 mL/min)Form BH (Metastable)Form A (Anhydrous)
High (>0.055 mol/L)Slow (0.5 mL/min)Form D + Form BHForm A (Anhydrous)
High (>0.055 mol/L)Fast (2.8 mL/min)Form D (Metastable)Form A (Anhydrous)

Note: Data extrapolated from mechanistic studies on structurally analogous thiazole-derivatives[4].

Polymorphism Solute Solvated Monomers (Methanol Solution) Nucleation Primary Nucleation (Supersaturation via Water) Solute->Nucleation Anti-solvent addition FormD Form D / Form BH (Metastable Solvates) Nucleation->FormD Fast Kinetics / High Conc. FormA Form A (Thermodynamically Stable) Nucleation->FormA Slow Kinetics / Low Conc. FormD->FormA Solvent-mediated transformation (Desolvation)

Kinetic vs. Thermodynamic pathways dictating the polymorphic outcome during anti-solvent addition.

Solvent-Mediated Phase Transformation

If a metastable form (Form D) nucleates due to high initial concentrations, it will undergo a solvent-mediated phase transformation into the stable Form A if left in the mother liquor[4]. This transformation is driven by the dissolution of the metastable crystals and the subsequent growth of the stable crystals, highlighting the importance of the aging/cooling phase in Protocol B.

Analytical Validation & Purity Assessment

To ensure the crystallization protocol was successful, the isolated 5-(4-Methoxyphenyl)isothiazole must be assessed using the following orthogonal techniques[5]:

  • High-Performance Liquid Chromatography (HPLC): Validates chemical purity. Ensure the area-under-the-curve (AUC) is >99.0%, confirming the successful purging of synthetic byproducts.

  • Powder X-Ray Diffraction (PXRD): Validates polymorphic purity. Compare the diffractogram against known reference standards for Form A to ensure no metastable solvates (Form D/BH) were trapped during rapid anti-solvent addition.

  • Nuclear Magnetic Resonance (1H-NMR): Validates the absence of residual solvents. The methoxy protons typically appear as a sharp singlet around

    
     3.8-3.9 ppm. Ensure no peaks corresponding to ethyl acetate (
    
    
    
    4.12, 2.05, 1.26) or methanol (
    
    
    3.49) remain in the final dried powder.

References

  • Molaid. 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isothiazole. Available at:[Link]

  • J-Stage. Transformation and Crystallization of Thiazole-Derivative Polymorphs. Available at:[Link]

  • RSC Publishing. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Available at: [Link]

  • ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Available at:[Link]

  • ResearchGate. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at:[Link]

Sources

Application

Application Note: Advanced Purification Techniques for 5-Aryl Isothiazole Derivatives

Introduction and Rationale 5-Aryl isothiazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, antioxidant therapeutics, and selective ki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

5-Aryl isothiazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, antioxidant therapeutics, and selective kinase inhibitors[1]. However, the synthesis of these heterocycles—often achieved via transition-metal catalyzed cross-coupling (e.g., Stille or Suzuki reactions on halogenated isothiazoles) or the cyclization of thioamides—presents significant downstream purification challenges[2].

The Causality of Impurities: Crude reaction mixtures of 5-aryl isothiazoles are notoriously complex. They typically contain unreacted starting materials, transition metal catalyst residues (such as palladium or tin), and structurally similar regioisomers (e.g., 3-aryl vs. 5-aryl substituted species). Because the isothiazole ring contains both nitrogen and sulfur, it can act as a bidentate ligand, coordinating with residual metals to form colored oligomeric complexes that streak heavily during standard chromatography. Consequently, achieving the >98% purity threshold required for biological assays necessitates a highly logical, multi-tiered purification strategy.

This application note outlines a comprehensive, self-validating workflow for the isolation and purification of 5-aryl isothiazole derivatives, transitioning from crude reaction mixtures to bioassay-grade compounds.

Experimental Workflow and Logic

The following diagram illustrates the logical progression of purification. The workflow is designed to sequentially strip away impurities based on distinct physicochemical properties: phase solubility (extraction), polarity/dipole moment (chromatography), and crystalline lattice thermodynamics (recrystallization).

G A 1. Crude Reaction Mixture (5-Aryl Isothiazole + Catalyst + Byproducts) B 2. Metal Scavenging & Extraction (Removes Pd/Sn & Aqueous Salts) A->B C 3. Normal-Phase Flash Chromatography (Separates Regioisomers & Starting Materials) B->C D 4A. Recrystallization (Removes Trace Co-eluting Impurities) C->D Solid Products E 4B. Reverse-Phase Prep-HPLC (High-Resolution Isolation) C->E Liquid/Oily Products or Bioassay Grade F 5. Pure 5-Aryl Isothiazole (>98% Purity for Biological Assays) D->F E->F

Caption: Experimental workflow for the isolation and purification of 5-aryl isothiazole derivatives.

Step-by-Step Purification Protocols

Protocol A: Pre-Purification and Metal Scavenging

When synthesizing 5-aryl isothiazoles via palladium-catalyzed functionalization (e.g., coupling of 3-amino-4-aryl-isothiazole 1,1-dioxides with organostannanes), heavy metal contamination is inevitable[2].

  • Rationale: Residual Pd or Sn coordinates with the isothiazole heteroatoms, altering the compound's polarity and causing severe band broadening on silica gel. Removing these metals before chromatography drastically improves resolution.

  • Methodology:

    • Dilute the crude reaction mixture in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Add a silica-supported metal scavenger (e.g., SiliaMetS® Thiol or equivalent) at a ratio of 3-5 equivalents relative to the catalyst loading.

    • Stir the suspension at room temperature for 2–4 hours.

    • Filter the mixture through a tightly packed pad of Celite, washing with excess DCM.

    • Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: A successful scavenging step is visually self-validating; the crude oil should transition from a dark brown/black opaque mixture to a transparent yellow or orange oil.

Protocol B: Normal-Phase Flash Column Chromatography

Isothiazoles are moderately polar. Regioisomers formed during cyclization possess slightly different dipole moments, allowing for effective separation on bare silica[3].

  • Rationale: Wet-loading oily isothiazoles often leads to uneven sample bands. Dry-loading the crude mixture onto silica gel ensures a perfectly horizontal sample band, maximizing the theoretical plates of the column[4].

  • Methodology:

    • Dry Loading: Dissolve the metal-scavenged crude mixture in a minimal amount of DCM. Add 60-120 mesh or 100-200 mesh silica gel (approx. 3x the mass of the crude)[3]. Evaporate the solvent completely until a free-flowing powder is obtained.

    • Column Packing: Pack a glass column with 100-200 mesh silica gel using Petroleum Ether (or Hexanes) as the slurry solvent.

    • Elution: Load the dry powder onto the column bed. Begin elution with a low-polarity system (e.g., 30:1 Petroleum Ether:Ethyl Acetate). Gradually increase the polarity to 5:1 as the target compound elutes[3].

    • Monitoring: Monitor fractions via TLC under UV light (254 nm). Isothiazoles typically present as dark, distinct spots against the fluorescent background.

  • Validation Checkpoint: If TLC reveals a "tailing" spot, the solvent system is too non-polar, or residual amines/metals are present. Adding 1% triethylamine to the eluent can suppress tailing by masking acidic silanol sites on the silica.

Protocol C: Recrystallization of Solid Derivatives

For solid 5-aryl isothiazoles (such as isothiazole carbonitriles), recrystallization is the premier technique for achieving >98% purity. It exploits the differential solubility profiles of the target compound versus its impurities[5].

  • Rationale: Impurities that co-elute during chromatography often have different crystalline lattice energies. By dissolving the mixture near the solvent's boiling point and cooling slowly, the target compound nucleates selectively, leaving trace impurities in the mother liquor[5].

  • Methodology:

    • Solvent Selection: Choose a solvent where the isothiazole is sparingly soluble at room temperature but highly soluble at its boiling point (commonly cyclohexane, hexane, ethanol, or acetone/hexane mixtures)[5].

    • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add the solvent dropwise while heating to a gentle boil until complete dissolution occurs.

    • Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal, boil for 2 minutes, and perform a hot filtration through fluted filter paper in a pre-heated funnel[5].

    • Crystallization: Allow the clear filtrate to cool undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield[5].

    • Isolation: Collect the crystals via vacuum filtration (Büchner funnel) and wash with a minimal volume of ice-cold recrystallization solvent[4].

  • Validation Checkpoint: The purity of the recrystallized product is immediately validated by a sharp melting point range (typically ≤ 2 °C variance). A broad melting point indicates trapped solvent or co-crystallized impurities.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each purification phase. Tracking these metrics ensures the integrity of the purification pipeline.

Purification TechniqueTarget Impurities RemovedTypical Solvent System / MatrixExpected Recovery YieldPurity Milestone
Metal Scavenging & Extraction Palladium/Tin catalysts, aqueous saltsDCM or EtOAc / Silica-Thiol>95%Crude (~60-70%)
Silica Gel Chromatography Regioisomers, unreacted starting materialsPetroleum Ether : Ethyl Acetate (30:1 to 5:1 gradient)60-85%Intermediate (~90-95%)
Recrystallization Trace structural analogs, colored oligomersCyclohexane, Hexane, or Ethanol/Water40-75%High (>98%)
Preparative RP-HPLC Close-eluting isomers, degradation productsWater : Acetonitrile (with 0.1% TFA or Formic Acid)50-80%Ultra-High (>99%)

References

  • Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate. Available at:[Link]

  • Isothiazoles. Part VII. An efficient palladium-catalyzed functionalization of 3-amino-4-aryl-isothiazole 1,1-dioxides with organostannanes. ScienceDirect / DOI. Available at:[Link]

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. RSC Publishing. Available at:[Link]

  • Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses. Available at:[Link]

Sources

Method

scale-up procedures for 5-(4-Methoxyphenyl)isothiazole production

Application Note: Kilogram-Scale Production of 5-(4-Methoxyphenyl)isothiazole via Metal-Free Annulation Executive Summary & Strategic Rationale Isothiazole scaffolds are critical pharmacophores in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kilogram-Scale Production of 5-(4-Methoxyphenyl)isothiazole via Metal-Free Annulation

Executive Summary & Strategic Rationale

Isothiazole scaffolds are critical pharmacophores in modern drug discovery, frequently utilized in the development of COX-1/COX-2 and 5-LOX inhibitors, as well as in advanced agrochemical fungicides[1],[2]. However, translating the synthesis of unsubstituted 5-arylisothiazoles from the bench to pilot-scale often encounters severe safety and environmental bottlenecks.

Traditional synthetic routes heavily rely on the Vilsmeier-Haack formylation of acetophenones followed by thionation[3], or the oxidative cyclization of acrylic acid amides[4]. On a kilogram scale, these methods require highly toxic, corrosive reagents (e.g.,


, 

, or

) and generate massive volumes of acidic waste, severely degrading the Process Mass Intensity (PMI).

To address these limitations, this application note details a scalable, two-step, metal-free [4+1] annulation strategy[5]. By utilizing a solvent-free enamination followed by an electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA), this protocol completely bypasses halogenated oxidants and heavy metals, aligning with modern green chemistry mandates for biologically active substances[6].

Mechanistic Causality & Route Selection

As a Senior Application Scientist, selecting a synthetic route for scale-up requires balancing atom economy with thermodynamic control. The chosen route operates via the following mechanistic causality:

  • Equilibrium-Driven Enamination: 4-Methoxyacetophenone is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). By running this neat (solvent-free) at 90 °C, the reaction generates methanol as a byproduct. Continuously distilling off this methanol shifts the thermodynamic equilibrium entirely to the right, ensuring >95% conversion without the need for excess reagents or downstream chromatography.

  • Controlled Thionation & Electrophilic Amination: The resulting enaminone undergoes nucleophilic attack by the hydrosulfide anion (

    
    ) from NaSH, displacing dimethylamine to form a soluble sodium thio-enolate.
    
  • Internal Oxidation via HOSA: Instead of using external halogens to close the ring, HOSA (

    
    ) is introduced. HOSA acts as an electrophilic nitrogen source (
    
    
    
    equivalent). The thio-enolate sulfur attacks the nitrogen, displacing the sulfate leaving group to form the critical N-S bond. Subsequent intramolecular condensation and dehydration yield the fully aromatic 5-(4-Methoxyphenyl)isothiazole.

Process Flow Visualization

Workflow A 4-Methoxyacetophenone (Starting Material) B Enamination (DMF-DMA) Solvent-Free, 90°C A->B C Enaminone Intermediate (>95% Yield) B->C Distill MeOH (Equilibrium Shift) D Thionation (NaSH) MeOH/H2O, 40°C C->D E Thio-enolate Intermediate (In-situ) D->E - HNMe2 (Nucleophilic Addition) F Amination/Cyclization (HOSA) 0-5°C to 25°C E->F G 5-(4-Methoxyphenyl)isothiazole (Target API Intermediate) F->G - H2O, - H2SO4 (Electrophilic Amination)

Fig 1: Scalable two-step synthetic workflow for 5-(4-Methoxyphenyl)isothiazole.

Quantitative Process Metrics

To facilitate technology transfer, the quantitative parameters of the optimized pilot-scale process are summarized below.

Process ParameterStep 1: EnaminationStep 2: CyclizationOverall Process
Scale (Input Material) 1.00 kg1.00 kg (Enaminone)1.00 kg (Starting Material)
Molar Yield (%) 95.2%82.4%78.4%
Cycle Time 8 hours14 hours22 hours
E-Factor (kg waste / kg product) 2.18.5~ 6.5
Purity (HPLC a/a) >99.0%>98.5%>99.5% (Post-Crystallization)

Step-by-Step Scalable Protocols (Self-Validating Systems)

Step 1: Solvent-Free Enamination

Objective: Synthesis of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

  • Reactor Preparation: Equip a 10 L jacketed glass-lined reactor (GLR) with an overhead stirrer, a short-path distillation head, and a receiving flask. Purge the system with

    
    .
    
  • Charge: Add 1.00 kg (6.66 mol) of 4-methoxyacetophenone to the reactor. Begin stirring at 150 rpm.

  • Reagent Addition: Add 1.19 kg (10.0 mol, 1.5 eq) of DMF-DMA.

  • Heating & Distillation: Ramp the jacket temperature to 90 °C.

  • Self-Validation (IPC 1): Monitor the vapor temperature at the distillation head. The temperature will stabilize at ~65 °C as methanol is generated and distilled off. The reaction is physically validated as complete when the head temperature drops back to ambient, indicating methanol evolution has ceased.

  • Workup: Cool the reactor to 20 °C. Add 2.0 L of n-heptane to precipitate the product. Filter the bright yellow crystalline solid via a Nutsche filter, wash with cold heptane (1.0 L), and dry under vacuum at 40 °C.

Step 2: Thionation and Electrophilic Amination

Objective: Cyclization to 5-(4-Methoxyphenyl)isothiazole.

  • Reactor Preparation: Equip a 20 L GLR with a pH probe, internal thermocouple, dosing pump, and a gas scrubber charged with 10% NaOH (to neutralize any trace

    
    ).
    
  • Suspension Formation: Charge 8.0 L of Methanol and 1.00 kg (4.87 mol) of the Enaminone intermediate. Stir at 200 rpm.

  • Thionation: Dissolve 0.41 kg (7.3 mol, 1.5 eq) of NaSH (anhydrous basis) in 2.0 L of deionized water. Pump this solution into the reactor over 30 minutes. Heat the internal temperature (IT) to 40 °C for 2 hours.

  • Self-Validation (IPC 2): The initial yellow suspension will transition to a deep red, homogeneous solution. This visual shift physically validates the formation of the soluble sodium thio-enolate. Ensure the reactor pH remains >8.0 to prevent

    
     gas evolution. HPLC analysis must show <1% residual enaminone at 285 nm.
    
  • Amination (Critical Parameter): Cool the reactor IT to 0–5 °C. Prepare a solution of 0.83 kg (7.3 mol, 1.5 eq) HOSA in 3.0 L of water.

  • Controlled Dosing: Add the HOSA solution via the dosing pump over 3 hours. Causality Rule: HOSA addition is highly exothermic. The pump must be interlocked with the IT thermocouple; if IT exceeds 5 °C, dosing must automatically pause to prevent thermal degradation of the thio-enolate.

  • Self-Validation (IPC 3): As the acidic HOSA is consumed, the exotherm will cease. The physical cessation of heat evolution validates the end of the amination phase.

  • Aromatization: Warm the reactor to 25 °C and stir for 4 hours to drive the dehydration step.

Downstream Processing & API-Grade Purification

To maintain scalability, column chromatography is strictly prohibited in this downstream protocol.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure (40 °C, 100 mbar) to remove methanol.

  • Extraction: Extract the remaining aqueous slurry with Ethyl Acetate (3 x 4 L).

  • Washing: Wash the combined organic layers with 5%

    
     (2.0 L) to neutralize residual sulfates, followed by brine (2.0 L).
    
  • Crystallization: Concentrate the organic layer to approximately 1.5 L. Add 1.5 L of absolute ethanol and heat to 70 °C until homogeneous. Slowly cool to 0 °C at a rate of 10 °C/hour to induce crystallization. Filter and dry to yield API-grade 5-(4-Methoxyphenyl)isothiazole as an off-white solid.

References

  • molaid.com . 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isothiazole | COX-1/COX-2 and 5-LOX-inhibitory activities. Available at:[Link]

  • ACS Publications (Organic Letters) . Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Available at: [Link]

  • Organic Chemistry Portal . Isothiazole Synthesis: Base-promoted demethoxylative cycloaddition and [4+1] annulation. Available at:[Link]

  • ResearchGate . Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)isothiazole

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)isothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with isothiazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)isothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with isothiazole scaffolds. Isothiazole derivatives are crucial pharmacophores found in a range of biologically active compounds.[1][2] This resource provides in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge for the synthesis of 5-arylisothiazoles.

Q1: What are the primary synthetic routes to 5-(4-Methoxyphenyl)isothiazole?

There are several established methods for constructing the isothiazole ring.[1][3] For 5-aryl substituted isothiazoles, two common and effective strategies are:

  • [4+1] Annulation from β-Ketothioamides: This approach involves the reaction of a β-ketothioamide with an ammonia source. The reaction proceeds through an imine formation, followed by cyclization and aerial oxidation to form the C-N and S-N bonds of the isothiazole ring.[4]

  • Cyclization of α,β-Unsaturated Ketones (Chalcones): A versatile method involves the reaction of a chalcone derivative (e.g., 1-(4-methoxyphenyl)-3-arylprop-2-en-1-one) with a sulfur source and an ammonia source. This pathway leverages readily available starting materials.[5]

Q2: What is the general mechanism for the synthesis from a chalcone precursor?

The synthesis starting from a chalcone, such as (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, with elemental sulfur and an ammonia source (like ammonium acetate) typically follows these steps:

  • Michael Addition: The reaction is often initiated by the addition of a sulfur nucleophile to the β-carbon of the chalcone.

  • Condensation: The ammonia source condenses with the ketone carbonyl group to form an enamine or imine intermediate.

  • Cyclization & Oxidation: The intermediate undergoes intramolecular cyclization, where the nitrogen attacks the sulfur-bearing carbon. This is followed by an oxidation step (often facilitated by elemental sulfur acting as the oxidant) to form the aromatic isothiazole ring.[6]

Q3: What are the critical safety precautions when working with isothiazole synthesis?

  • Reagents: Many reagents used in isothiazole synthesis, such as elemental sulfur, can produce hazardous fumes (e.g., H₂S) upon heating or under acidic/basic conditions. All reactions should be conducted in a well-ventilated fume hood.

  • Solvents: Polar aprotic solvents like DMSO and DMF are common but have specific handling requirements and potential health risks.[6] Consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

  • Toxicity: While substituted isothiazoles are generally less toxic, the parent isothiazole is a colorless liquid with a pyridine-like odor and is more toxic than pyridine.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem: Consistently Low or No Product Yield

Q4: My reaction yield for 5-(4-Methoxyphenyl)isothiazole is consistently below 40%. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from several potential factors. A systematic approach is necessary for diagnosis. Refer to the workflow diagram below for a step-by-step troubleshooting process.

Causality & Solutions:

  • Purity of Starting Materials: The purity of the chalcone precursor is paramount. Impurities can interfere with the reaction.

    • Action: Recrystallize the chalcone starting material before use. Confirm purity via ¹H NMR and melting point analysis. All other reagents, such as elemental sulfur and the ammonia source, should be of high purity.[7]

  • Incorrect Stoichiometry: The molar ratios of reactants are critical. Elemental sulfur often acts as both a reactant and an oxidant, and an insufficient amount will lead to incomplete conversion.[6]

    • Action: Carefully control the stoichiometry. A typical starting point is a 1:1.5:3 molar ratio of chalcone:sulfur:ammonium acetate. Perform small-scale experiments to optimize these ratios.

  • Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barriers for cyclization and oxidation.

    • Action: Ensure the reaction temperature is maintained consistently. For many isothiazole syntheses in DMSO or DMF, a temperature range of 80-130 °C is optimal.[6][8] Monitor the internal reaction temperature, not just the heating mantle setting.

  • Ineffective Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO and DMF are generally effective as they can dissolve the reagents and facilitate the reaction.[6]

    • Action: If using a base-catalyzed method, ensure the base is appropriate. Organic bases like DABCO or triethylamine have been shown to be effective.[6] If solubility is an issue, consider switching from DMF to DMSO, which can better solubilize elemental sulfur.

Troubleshooting Workflow for Low Yield

G start Low Yield (<40%) check_purity Verify Purity of Starting Materials (Chalcone, S₈) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok recrystallize Action: Recrystallize Chalcone & Re-run purity_ok->recrystallize No check_stoich Review Reagent Stoichiometry purity_ok->check_stoich Yes recrystallize->check_purity stoich_ok Ratios Correct? check_stoich->stoich_ok optimize_stoich Action: Optimize Molar Ratios (e.g., increase S₈) stoich_ok->optimize_stoich No check_temp Verify Reaction Temperature stoich_ok->check_temp Yes optimize_stoich->check_stoich temp_ok Temp Stable & Correct? check_temp->temp_ok optimize_temp Action: Adjust & Monitor Internal Temperature temp_ok->optimize_temp No check_solvent Evaluate Solvent/ Base System temp_ok->check_solvent Yes optimize_temp->check_temp solvent_ok System Optimal? check_solvent->solvent_ok optimize_solvent Action: Screen Solvents (e.g., DMF vs. DMSO) or Base solvent_ok->optimize_solvent No end Yield Improved solvent_ok->end Yes optimize_solvent->check_solvent

Caption: Decision tree for troubleshooting low yield.

Problem: Significant Impurity Formation

Q5: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. How can I minimize byproduct formation?

Impurity formation often arises from side reactions or incomplete conversion. The key is to promote the desired reaction pathway.

Causality & Solutions:

  • Unreacted Starting Material: The most common "impurity" is simply unreacted chalcone. This points to issues with reaction time, temperature, or stoichiometry, as detailed in Q4.

    • Action: Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed.

  • Formation of Thiazole Isomers or Thiazole-2-thiones: Depending on the reagents, the formation of a thiazole ring system instead of an isothiazole can occur. For instance, reactions involving isothiocyanates can lead to thiazole-2-thiones.[6][9]

    • Action: Ensure you are using the correct nitrogen and sulfur sources for isothiazole synthesis (e.g., ammonia and elemental sulfur, not an isothiocyanate). The reaction conditions must favor the N-S bond formation required for the isothiazole ring.

  • Polymeric or Tar-like Byproducts: Overheating or prolonged reaction times can lead to decomposition and polymerization, especially with activated aromatic systems.

    • Action: Carefully control the reaction temperature. Once the reaction has reached completion (as determined by TLC/LC-MS), cool it down promptly and proceed with the workup. Do not leave the reaction heating unnecessarily.

Table 1: Comparison of Reaction Conditions for Aryl Heterocycle Synthesis

ParameterMethod A: Isothiazole SynthesisMethod B: Thiazole-2-thione Synthesis[6]Key Difference & Rationale
Nitrogen Source Ammonium Acetate (or other NH₃ source)Isothiocyanate (R-NCS)The nitrogen source directly determines the final heterocycle. NH₃ is required for the isothiazole N-S bond.
Sulfur Source Elemental Sulfur (S₈)Elemental Sulfur (S₈)Both syntheses can use elemental sulfur, which acts as both a sulfur donor and an oxidant.
Base/Catalyst Often thermal; can use mild baseDABCO (0.2 equiv)Method B is explicitly base-catalyzed to activate the sulfur and promote the specific reaction pathway.[6]
Solvent DMSO, DMFDMSOBoth benefit from polar aprotic solvents to dissolve reactants.
Temperature 100-130 °C80 °CThe lower temperature for Method B may be sufficient due to the higher reactivity of the isothiocyanate.

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of 5-(4-Methoxyphenyl)isothiazole from a chalcone precursor.

Protocol: Synthesis of 5-(4-Methoxyphenyl)isothiazole

This protocol is adapted from general procedures for 5-arylisothiazole synthesis.[4][10]

Materials:

  • 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Elemental Sulfur (S₈)

  • Ammonium Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone (1.0 eq), elemental sulfur (1.5 eq), and ammonium acetate (3.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the chalcone.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the chalcone starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 5-(4-Methoxyphenyl)isothiazole.

References

  • Nguyen, T. B., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Organic Letters, 23(15), 5344–5348. Available from: [Link]

  • Lee, B., Kim, C., & Lee, J. W. (2000). Acid and base catalyzed intramolecular cyclizations of N-benzoylthiocarbamoyl-acetals. Archives of Pharmacal Research, 23(2), 99-103. Available from: [Link]

  • Fringu, F. A., et al. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available from: [Link]

  • Tanaka, A., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Available from: [Link]

  • Kalluraya, B., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(10). Available from: [Link]

  • IUCr Journals. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Available from: [Link]

  • PubMed. (2021). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Available from: [Link]

  • ResearchGate. (2021). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones | Request PDF. Available from: [Link]

  • ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. Available from: [Link]

  • Academia.edu. (2003). The chemistry of isothiazoles. Available from: [Link]

  • NSF PAR. (2019). REVIEW - Isothiazoles: A Decade of Advances in Synthesis and Functionalization. Available from: [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Available from: [Link]

  • Dehaen, W., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. European Journal of Organic Chemistry. Available from: [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available from: [Link]

  • Lirias. (2024). Synthesis of benzo[d]isothiazoles: an update. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Iodine promoted cyclization of N,N′-diphenylthiocarbamides with enaminones: a protocol for the synthesis of poly-substituted 2-iminothiazolines. Available from: [Link]

  • Beilstein Journals. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Available from: [Link]

  • Google Patents. (n.d.). CN102219716A - Method for purifying 5-sulfosalicylic acid.

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Optimization

troubleshooting low purity in 5-(4-Methoxyphenyl)isothiazole

Technical Support Center: 5-(4-Methoxyphenyl)isothiazole A Senior Application Scientist's Guide to Troubleshooting Low Purity Welcome to the technical support center for 5-(4-Methoxyphenyl)isothiazole. This guide is desi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(4-Methoxyphenyl)isothiazole

A Senior Application Scientist's Guide to Troubleshooting Low Purity

Welcome to the technical support center for 5-(4-Methoxyphenyl)isothiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering purity challenges during its synthesis and purification. As your dedicated application scientists, we understand that achieving high purity is paramount for reliable downstream applications, from screening assays to preclinical studies. This document provides in-depth, experience-driven insights in a question-and-answer format to help you diagnose and resolve common issues effectively.

Section 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the crucial first steps in identifying the source of impurity and provides answers to common preliminary questions.

Q1: My final product has low purity after synthesis. Where do I even begin?

A: The most effective starting point is a systematic analysis of your crude product. Before attempting any large-scale purification, you must understand the nature and number of impurities present.

The First Step: Analytical Assessment. The indispensable tool for this initial diagnosis is Thin Layer Chromatography (TLC), ideally correlated with a more definitive method like LC-MS or ¹H NMR of the crude material.

  • TLC Analysis: Run the crude sample alongside your starting materials on a TLC plate. This will immediately tell you if unreacted starting materials are a major issue. The presence of new spots indicates the formation of byproducts.

  • NMR of Crude Sample: A proton NMR of the crude reaction mixture can provide quantitative insights. Integrating the peaks corresponding to your product versus those of known starting materials or obvious impurities can give you a purity estimate and help identify the major contaminants.

  • LC-MS Analysis: This provides the most detailed picture, giving you the mass of the various components in your mixture, which is invaluable for hypothesizing the structure of unknown byproducts.

The following flowchart outlines a logical workflow for diagnosing the root cause of low purity.

Troubleshooting_Workflow start Low Purity Observed in Final Product analyze_crude Analyze Crude Product (TLC, Crude ¹H NMR, LC-MS) start->analyze_crude decision_impurities What are the main impurities? analyze_crude->decision_impurities sm_present Unreacted Starting Materials decision_impurities->sm_present byproducts_present Multiple Byproducts or Isomers decision_impurities->byproducts_present streaking_present Baseline Streaking / Polar Impurities decision_impurities->streaking_present check_reaction Review Reaction Conditions: - Stoichiometry - Temperature & Time - Reagent Purity sm_present->check_reaction check_side_reactions Investigate Side Reactions: - Isomer Formation - Decomposition - Reagent Reactivity byproducts_present->check_side_reactions check_workup Evaluate Workup Protocol: - pH of Quench - Emulsion Formation - Solvent Choice streaking_present->check_workup optimize_purification Optimize Purification Strategy check_reaction->optimize_purification check_side_reactions->optimize_purification check_workup->optimize_purification

Caption: General workflow for troubleshooting low product purity.

Q2: What are the most common impurities in a 5-arylisothiazole synthesis?

A: Impurities can be broadly categorized into three groups:

  • Starting Material-Related: Unreacted precursors are a frequent cause of low purity. For a typical synthesis of 5-(4-Methoxyphenyl)isothiazole, this could include the corresponding chalcone or β-ketodithioester.[1]

  • Reaction-Related: These are byproducts formed during the reaction. Isothiazole synthesis can sometimes yield isomeric impurities or products from undesired side reactions.[2][3] For instance, depending on the route, formation of a thiazole isomer is a possibility.

  • Process-Related: These are contaminants introduced during workup or purification, such as residual solvents (e.g., DMF, THF), or decomposition products formed due to harsh pH or high temperatures.[4]

Section 2: Troubleshooting the Synthetic Reaction

If your initial analysis points to problems with the reaction itself, this section provides targeted advice. Many syntheses of isothiazoles involve multi-step procedures or challenging cyclizations, making them prone to side reactions.[2]

Q3: My analysis shows significant unreacted starting material. What are the likely causes?

A: This is one of the most common issues and typically points to suboptimal reaction conditions or reagent quality.[4]

  • Cause 1: Insufficient Reaction Time or Temperature: The reaction may simply not have gone to completion. The kinetics of heterocyclic ring formation can be slow.

    • Solution: Monitor the reaction progress every few hours using TLC. Continue the reaction until the starting material spot has completely disappeared or is no longer diminishing. Consider a modest increase in temperature, but be cautious of potential product decomposition.

  • Cause 2: Reagent Purity and Stoichiometry: The purity of your reagents is critical. Impurities in starting materials can inhibit the reaction.[4] Similarly, incorrect stoichiometry can leave one reagent in excess.

    • Solution: Ensure all reagents are of appropriate purity and used in the correct molar ratios. If using a solid reagent that is hygroscopic, ensure it has been properly dried.

  • Cause 3: Inefficient Mixing: In heterogeneous reactions (e.g., involving a solid base), poor stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous stirring, especially for scaled-up reactions. A mechanical stirrer is often more effective than a magnetic stir bar for larger volumes or viscous mixtures.

Q4: I'm seeing multiple unexpected spots on my TLC. What are the likely side reactions?

A: The formation of multiple byproducts suggests that alternative reaction pathways are competing with your desired synthesis.

Side_Reactions cluster_main Plausible Synthetic Pathway cluster_side Potential Side Reactions SM β-Keto Precursor + Sulfur Source INT Thioamide/ Enethiolate Intermediate SM->INT Reaction Initiation PROD Desired Product 5-(4-Methoxyphenyl)isothiazole INT->PROD Cyclization & Oxidation ISOMER Isomeric Thiazole Formation INT->ISOMER Alternative Cyclization DIMER Dimerization/ Polymerization INT->DIMER Self-Condensation DECOMP Ring Opening/ Decomposition PROD->DECOMP Harsh Conditions (Heat, pH)

Caption: Potential side reactions in isothiazole synthesis.

  • Isomer Formation: Depending on the precursors, cyclization can sometimes occur in a different manner, leading to a thiazole or a regioisomeric isothiazole. This is highly dependent on the specific synthetic route.

  • Decomposition: Isothiazoles, while aromatic, can be susceptible to ring-opening under certain nucleophilic or thermal conditions.[5] If your reaction requires harsh conditions, product degradation over time is a real possibility.[4]

  • Self-Condensation/Polymerization: Highly reactive intermediates can sometimes react with themselves, leading to dimers or oligomeric tars, which often appear as baseline material on a TLC plate.

Solution: A systematic optimization of reaction parameters is the best approach. Running small-scale trial reactions to screen different solvents, bases, or temperatures can help identify conditions that favor the desired pathway.

Section 3: Advanced Purification Protocols

Once the reaction is optimized, the final purity depends entirely on the effectiveness of your purification strategy. For crystalline solids like 5-(4-Methoxyphenyl)isothiazole, the primary methods are column chromatography and recrystallization.[6]

Q5: How do I choose the best solvent system for flash column chromatography?

A: The key to successful chromatography is achieving good separation between your product and impurities on a TLC plate first. The ideal TLC solvent system should result in a retention factor (Rƒ) of 0.2-0.4 for the desired compound.[7]

Data Presentation: Recommended TLC Solvent Systems

Solvent System (v/v)PolarityTarget ImpuritiesApplication Scientist's Notes
Hexane : Ethyl Acetate (9:1 to 7:3)Low to MediumExcellent for separating non-polar byproducts from the moderately polar isothiazole product.[6]This is the most common starting point. Adjust the ratio to achieve the target Rƒ.
Dichloromethane (DCM)MediumGood for general purpose separation.Can be used alone or with a few percent of methanol for more polar impurities.
Toluene : Acetone (95:5)MediumAn alternative to chlorinated solvents. Good for compounds that may be unstable on silica.Toluene's UV activity can sometimes interfere with visualization.
Q6: My product is "oiling out" during recrystallization instead of forming crystals. How do I solve this?

A: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution cools below the compound's melting point before crystals can form.[8] This is a common problem, especially if the crude material is highly impure, as impurities can depress the melting point.

  • Solution 1: Use More Solvent: You may have used too little solvent, creating a solution that becomes saturated at a temperature above your compound's melting point. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

  • Solution 2: Lower the Cooling Temperature: The boiling point of your chosen solvent might be too high. Switch to a lower-boiling solvent that still meets the solubility criteria (dissolves when hot, sparingly soluble when cold).

  • Solution 3: Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[9]

  • Solution 4: "Seed" the Solution: If crystals are slow to form, adding a tiny crystal of the pure compound (a seed crystal) can initiate crystallization.[8] Alternatively, scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

Q7: I'm losing a significant amount of product during column chromatography. What are the common causes?

A: Product loss on a silica gel column is often due to irreversible adsorption, especially for nitrogen-containing heterocycles.[7]

  • Cause: Strong Adsorption to Acidic Silica: Silica gel is acidic and can strongly bind to basic compounds like isothiazoles, leading to streaking on the column and poor recovery.

    • Solution 1: Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent. This neutralizes the acidic sites on the silica, allowing your product to elute more cleanly.[7]

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Cause: Improper Column Packing or Loading: Air bubbles or cracks in the silica bed can lead to poor separation and broad, mixed fractions. Applying the sample in too much solvent can also disrupt the top of the column.

    • Solution: Pack the column carefully as a slurry to avoid air bubbles.[6] Dissolve your crude product in a minimal amount of solvent, adsorb it onto a small amount of silica gel, and dry it to a powder. This "dry loading" method often gives sharper bands and better separation.[10]

Appendix: Standard Operating Protocols

Protocol 1: Flash Column Chromatography Purification

Objective: To purify crude 5-(4-Methoxyphenyl)isothiazole from non-polar and highly polar impurities.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 8:2 Hexane:Ethyl Acetate) that gives an Rƒ of ~0.3 for the product.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle. Tap the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).

    • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your pre-mixed eluent to the column.

    • Apply gentle pressure (flash chromatography) to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-(4-Methoxyphenyl)isothiazole.

Protocol 2: Recrystallization

Objective: To purify a solid crude product by removing small amounts of impurities.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[9] Common solvents for heterocyclic compounds include ethanol, isopropanol, cyclohexane, or mixtures like ethanol/water.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your recovery yield.[8]

  • Decolorization (Optional): If the solution is colored by highly polar impurities, add a very small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

References

  • BenchChem (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • BenchChem (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • BenchChem (2025). Purifying 3-Methoxyisothiazole-4-carbonitrile: A Guide for Researchers.
  • Shaibah, H. et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. IUCrData, 6(10). Available at: [Link]

  • IUCr Journals (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Available at: [Link]

  • Tanaka, A. et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Available at: [Link]

  • MDPI (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]

  • Davis, M. et al. (1975). The preparation of some fused isothiazole derivatives. Canadian Journal of Chemistry, 53(12), 1687-1692. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isothiazoles. Available at: [Link]

  • Bera, A. et al. (2022). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(3), 1123-1132. Available at: [Link]

  • Hatchard, W. R. (1963). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 28(1), 2163-2167. Available at: [Link]

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Purification of 5-Pentyl-1,3-thiazole.
  • MIT OpenCourseWare. Purification by Flash Column Chromatography. Available at: [Link]

  • Science of Synthesis (2002). Product Class 15: Isothiazoles. Thieme. Available at: [Link]

  • ManTech Publications (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126.
  • ResearchGate (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

  • NSF PAR (2019). A Review of Modern Methods for the Synthesis and Functionalization of Isothiazoles. Available at: [Link]

  • Potkin, V. I. et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. Available at: [Link]

  • New Journal of Chemistry (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Available at: [Link]

  • Ghandi, M. et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 932. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 5-(4-Methoxyphenyl)isothiazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the purification of 5-(4-Methoxyphenyl)isothiazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the purification of 5-(4-Methoxyphenyl)isothiazole. This compound features an electron-rich methoxyphenyl ring coupled to a polar, heteroaromatic isothiazole core. This structural duality dictates its solubility profile, requiring precise solvent selection and thermodynamic control to achieve high-purity crystalline yields.

Section 1: Solvent Selection Logic

The fundamental principle of recrystallization is "like dissolves like," but the ideal solvent must possess a high temperature coefficient: the compound should be nearly insoluble at room temperature (or below) and highly soluble at the solvent's boiling point[1].

Because 5-(4-Methoxyphenyl)isothiazole possesses intermediate polarity, highly polar solvents (like water) act as anti-solvents, while highly non-polar solvents (like hexane) fail to dissolve it even at elevated temperatures. Therefore, intermediate solvents (e.g., ethanol) or binary solvent systems (e.g., ethyl acetate/hexane) provide the optimal thermodynamic environment. This ensures the crystal lattice forms selectively while excluding impurities[2][3].

Table 1: Solvent Screening Data for 5-(4-Methoxyphenyl)isothiazole

Solvent SystemPolarity IndexBoiling Point (°C)Cold SolubilityHot SolubilitySuitability Profile
Water 9.0100InsolubleInsolublePoor (Use only as anti-solvent)
Methanol 5.165LowHighExcellent (Single solvent)
Ethanol 5.278LowHighExcellent (Single solvent)
Ethyl Acetate 4.477ModerateHighGood (Primary in binary mix)
Hexane 0.169InsolubleLowGood (Anti-solvent in binary mix)
Section 2: Self-Validating Optimization Protocol

To ensure reproducibility, we recommend a binary solvent system (Ethyl Acetate/Hexane), which offers granular control over the saturation point and prevents premature precipitation[4].

Step 1: Initial Dissolution Place the crude 5-(4-Methoxyphenyl)isothiazole in an appropriately sized Erlenmeyer flask. Add a minimal volume of near-boiling Ethyl Acetate (the "good" solvent) dropwise while swirling on a hot plate until the solid just dissolves[5].

Step 2: Decolorization & Hot Filtration (If Necessary) If the solution is highly colored due to conjugated byproducts, add a small amount of activated charcoal. Boil for 2-3 minutes to adsorb impurities, then perform a rapid hot gravity filtration to remove the charcoal and insoluble contaminants[3].

Step 3: Saturation via Anti-Solvent Maintain the filtered solution at a gentle boil. Slowly add hot Hexane (the "poor" solvent) dropwise until the solution becomes faintly turbid (reaching the cloud point). Add 1-2 drops of hot Ethyl Acetate until the solution just clears[4].

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature. This slow cooling is critical: it allows the compound to selectively build a pure crystal lattice while leaving impurities dissolved in the mother liquor[1]. Once at room temperature, transfer the flask to an ice-water bath for 15 minutes to maximize yield[5].

Step 5: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane to displace the mother liquor without dissolving the product[5]. Dry under vacuum.

Section 3: Troubleshooting FAQs

Q1: My compound is "oiling out" instead of forming solid crystals. How do I fix this? A1: "Oiling out" occurs when the compound separates as a liquid because the solvent's saturation temperature exceeds the compound's melting point, or due to rapid "shock" cooling[4]. Solution: Reheat the mixture until the oil redissolves. Add a small volume of Ethyl Acetate to lower the saturation temperature. Ensure the flask cools very slowly to room temperature before using an ice bath. Insulating the flask with a paper towel can help regulate the cooling rate[4].

Q2: The solution has cooled completely, but no crystals are forming. What is the next step? A2: The solution is likely supersaturated, or the concentration of the target compound is too low. Solution: First, induce nucleation by vigorously scratching the inner bottom of the flask with a glass stirring rod, or by seeding the solution with a pure crystal of 5-(4-Methoxyphenyl)isothiazole[5]. If crystallization still does not occur, the solution is too dilute. Reheat the flask to boil off excess solvent, then repeat the cooling process[1].

Q3: The recrystallized product still contains colored impurities. How can I improve purity? A3: Impurities can become trapped in the crystal lattice if they have a similar solubility profile or if crystallization occurs too rapidly. Solution: Ensure you are using a solvent where the impurities are either completely soluble (remaining in the mother liquor) or completely insoluble (removable via hot filtration) regardless of temperature[2]. Incorporate the activated charcoal step (Step 2) and strictly enforce a slow cooling rate[3].

Recrystallization Workflow & Decision Matrix

RecrystallizationWorkflow Start Crude 5-(4-Methoxyphenyl) isothiazole Dissolve Dissolve in minimal hot solvent (e.g., EtOH or EtOAc) Start->Dissolve CheckDissolve Fully dissolved? Dissolve->CheckDissolve AddSolvent Add more hot solvent CheckDissolve->AddSolvent No Cooling Cool slowly to RT, then ice bath CheckDissolve->Cooling Yes AddSolvent->Dissolve CheckCrystals Crystals formed? Cooling->CheckCrystals CheckOil Oiled out? CheckCrystals->CheckOil No Filter Vacuum filtration & cold wash CheckCrystals->Filter Yes Scratch Scratch flask or add seed crystal CheckOil->Scratch No Reheat Reheat, add co-solvent & cool slower CheckOil->Reheat Yes Scratch->Cooling Reheat->Cooling Pure Pure Crystals Isolated Filter->Pure

Workflow for troubleshooting 5-(4-Methoxyphenyl)isothiazole recrystallization.

References
  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs.richmond.edu.
  • Recrystallization.pitt.edu.
  • Recrystallization.utexas.edu.
  • Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange.chemedx.org.
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem.benchchem.com.
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem.benchchem.com.

Sources

Optimization

Technical Support Center: Degradation Pathways of 5-(4-Methoxyphenyl)isothiazole

Welcome to the technical support center for 5-(4-Methoxyphenyl)isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(4-Methoxyphenyl)isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Given the limited direct literature on the degradation of this specific molecule, this guide synthesizes information from studies on related isothiazole and thiazole derivatives, along with fundamental chemical principles, to provide robust troubleshooting strategies and frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.

Question 1: I'm observing a new, more polar peak in the HPLC analysis of my 5-(4-Methoxyphenyl)isothiazole sample that has been stored in a methanolic solution. What could this be?

Potential Cause: This is likely due to hydrolytic or oxidative degradation. The isothiazole ring, while aromatic, contains a labile N-S bond susceptible to cleavage, especially in the presence of nucleophiles like water or alcohol, potentially accelerated by acidic or basic impurities. The sulfur atom can also be oxidized.

Troubleshooting & Investigation Protocol:

  • Characterize the Impurity by LC-MS/MS:

    • Objective: To determine the molecular weight of the unknown peak and gain structural insights from its fragmentation pattern.

    • Protocol:

      • Prepare a dilute solution of your degraded sample in a suitable mobile phase (e.g., acetonitrile/water).

      • Inject the sample into an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

      • Acquire the mass spectrum of the new peak in both positive and negative ion modes.

      • Perform MS/MS fragmentation on the parent ion of the unknown peak.

    • Interpretation:

      • A mass increase of 16 Da could indicate the formation of an N-oxide or S-oxide on the isothiazole ring.[1]

      • More significant mass changes could suggest ring opening. For example, hydrolytic cleavage of the N-S bond could lead to the formation of a thiol-containing intermediate that could undergo further reactions.

  • Forced Degradation Study:

    • Objective: To confirm if the observed degradation is due to hydrolysis or oxidation.

    • Protocol:

      • Prepare fresh solutions of 5-(4-Methoxyphenyl)isothiazole in:

        • 0.1 M HCl (Acidic hydrolysis)

        • 0.1 M NaOH (Basic hydrolysis)

        • 3% H₂O₂ (Oxidation)

      • Keep a control solution in a neutral solvent (e.g., acetonitrile).

      • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) for several hours to days.

      • Analyze the samples by HPLC at regular intervals and compare the retention time of the degradation products with the unknown peak in your stored sample.

Question 2: My solid sample of 5-(4-Methoxyphenyl)isothiazole has developed a yellowish tint after being stored on the lab bench for a few weeks. What is causing this discoloration?

Potential Cause: The discoloration is a common indicator of photodegradation. Aromatic and heteroaromatic compounds can absorb UV and visible light, leading to the formation of colored degradation products.[2] Thiazole-containing compounds have been shown to undergo photo-oxygenation.[3]

Troubleshooting & Investigation Protocol:

  • Controlled Photostability Test:

    • Objective: To determine if light exposure is the cause of degradation.

    • Protocol:

      • Place a small amount of your solid 5-(4-Methoxyphenyl)isothiazole in two separate clear glass vials.

      • Wrap one vial completely in aluminum foil (this is your control).

      • Expose both vials to a direct light source (e.g., a sunny windowsill or a photostability chamber) for a set period (e.g., 24-48 hours).

      • Visually inspect for color change and analyze the purity of both samples by HPLC.

    • Interpretation: If the light-exposed sample shows discoloration and the appearance of new peaks in the HPLC chromatogram while the control sample does not, photodegradation is confirmed.

  • Recommended Storage:

    • To prevent photodegradation, always store solid 5-(4-Methoxyphenyl)isothiazole and its solutions in amber vials or containers wrapped in aluminum foil.

    • Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes that can be initiated by light.[2]

Question 3: My reaction conducted in a basic medium with 5-(4-Methoxyphenyl)isothiazole is showing a low yield of the desired product and the formation of several byproducts. Could my starting material be degrading?

Potential Cause: The isothiazole ring can be unstable under certain basic conditions. Nucleophilic attack at the C5 position (where the methoxyphenyl group is attached) can lead to ring opening or other unwanted side reactions.[4]

Troubleshooting & Investigation Protocol:

  • Starting Material Stability Check:

    • Objective: To assess the stability of 5-(4-Methoxyphenyl)isothiazole under your specific reaction conditions.

    • Protocol:

      • Set up a control reaction containing only 5-(4-Methoxyphenyl)isothiazole and the basic reagent/solvent system, without the other reactants.

      • Run this control reaction under the same temperature and time conditions as your actual experiment.

      • Monitor the reaction mixture by TLC or HPLC at different time points to check for the consumption of the starting material and the formation of degradation products.

    • Interpretation: If you observe significant degradation of the starting material in the control reaction, you will need to modify your reaction conditions.

  • Possible Modifications:

    • Use a milder base: If possible, switch to a non-nucleophilic or sterically hindered base.

    • Lower the reaction temperature: Degradation reactions are often accelerated at higher temperatures.

    • Reduce the reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 5-(4-Methoxyphenyl)isothiazole?

Based on its structure, the primary anticipated degradation pathways are:

  • Oxidation: The sulfur atom of the isothiazole ring can be oxidized to form a sulfoxide or a sulfone, and the nitrogen can be oxidized to an N-oxide.[1]

  • Photodegradation: Exposure to UV or visible light can induce reactions, potentially leading to ring cleavage. A plausible mechanism for related thiazoles involves a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges.[3]

  • Hydrolysis: Under harsh acidic or basic conditions, the isothiazole ring can undergo hydrolytic cleavage. The N-S bond is a likely point of initial attack. Additionally, under strong acidic conditions, the methoxy ether bond can be cleaved.

Q2: What is the recommended way to store 5-(4-Methoxyphenyl)isothiazole?

For optimal stability:

  • Solid: Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) at -20°C.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials and store at low temperatures (-20°C or -80°C). Degassing the solvent before use can minimize oxidative degradation.[2]

Q3: Which analytical techniques are most suitable for studying the degradation of 5-(4-Methoxyphenyl)isothiazole?

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying the purity over time. A stability-indicating method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying the molecular weights of degradation products and obtaining structural information through fragmentation analysis.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.[3]

Visualizing Potential Degradation Pathways

Below are diagrams illustrating the hypothesized degradation pathways for 5-(4-Methoxyphenyl)isothiazole based on the chemistry of related compounds.

cluster_main 5-(4-Methoxyphenyl)isothiazole cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis A 5-(4-Methoxyphenyl)isothiazole B S-oxide A->B [O] C N-oxide A->C [O] D Endoperoxide Intermediate A->D hν, ¹O₂ F Ring Cleavage Products A->F H₂O, H⁺/OH⁻ E Ring-Opened Products D->E Rearrangement

Caption: Hypothesized degradation pathways for 5-(4-Methoxyphenyl)isothiazole.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of forced degradation results, which can serve as a template for your own stability studies.

Stress ConditionTemperatureDuration% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl60°C24h15%Ring-opened products
0.1 M NaOH60°C24h25%Ring-opened products
3% H₂O₂RT24h10%S-oxide, N-oxide
Light (ICH Q1B)RT10 days30%Various photoproducts

References

  • Zia-ur-Rehman, M., & Zhuravlev, F. (2019). Recent Advances in the Synthesis and Functionalization of Isothiazoles. NSF PAR. Available at: [Link]

  • Al-Tameemi, R. A., & Ashraf, S. S. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 23(8), 2049. Available at: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 744-754. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(09). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopic Isothiazole Intermediates

Welcome to the technical support center for handling isothiazole intermediates. Isothiazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceutical agents and materials.[1][2] However, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling isothiazole intermediates. Isothiazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceutical agents and materials.[1][2] However, many functionalized isothiazole intermediates exhibit a strong affinity for atmospheric moisture—a property known as hygroscopicity. This can introduce significant challenges in handling, storage, and reaction consistency.[3][4]

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers mitigate the issues arising from the hygroscopic nature of these valuable building blocks.

Section 1: Troubleshooting Guide

This section addresses common problems encountered in the lab with specific, actionable solutions.

Q1: My isothiazole intermediate was a free-flowing powder upon arrival, but it has become a dense, clumpy, or sticky solid after a few uses. What is happening and how can I fix it?

A1: Root Cause Analysis & Immediate Action

This is a classic sign of moisture uptake. Hygroscopic materials readily absorb water from the ambient atmosphere, leading to physical changes like caking, clumping, and in severe cases, deliquescence (dissolving in the absorbed water).[4] This not only makes handling difficult but can also impact the material's purity and reactivity.

Immediate Corrective Actions:

  • Isolate the Material: Immediately close the container and seal it tightly with paraffin film to prevent further moisture absorption.[5]

  • Transfer to a Controlled Environment: Place the sealed container inside a desiccator containing an active drying agent (e.g., anhydrous calcium sulfate, silica gel) or into a nitrogen-purged glovebox.

  • Redrying the Material (If Necessary): If the material is already significantly damp, it must be dried before use. A common and effective method is drying under high vacuum (e.g., using a Schlenk line) at a temperature well below the compound's melting or decomposition point. Gentle heating (e.g., 30-40 °C) can accelerate the process, but a thermal stability check (e.g., TGA) is recommended for unknown compounds.

Q2: I am unable to get a stable, accurate mass for my hygroscopic intermediate on the analytical balance. The reading continuously increases. How can I weigh it properly?

A2: Weighing Strategies for Hygroscopic Compounds

This is a direct consequence of the material absorbing atmospheric moisture in real-time. Standard weighing procedures are often inadequate. The choice of method depends on the equipment available and the moisture sensitivity of your subsequent reaction.

Recommended Protocols:

  • Method A: Weighing in an Inert Atmosphere (Gold Standard): The most reliable method is to handle and weigh the compound inside a glovebox with a low-humidity atmosphere (<1% RH). This completely isolates the material from atmospheric moisture.

  • Method B: Weighing by Difference (for labs without a glovebox): This technique minimizes exposure time.

    • Place a small amount of the hygroscopic solid into a vial with a secure, septum-lined cap and seal it inside a desiccator.

    • Weigh the entire sealed vial accurately and record the mass (m₁).

    • Working quickly, remove the vial from the balance, uncap it, and use a clean spatula to transfer an approximate amount of the solid to your reaction vessel.

    • Immediately recap the vial, wipe it clean of any residue, and reweigh it. Record this new mass (m₂).

    • The mass of the transferred solid is m₁ - m₂ .

Handling hygroscopic salts like cesium carbonate or potassium phosphate often requires such specialized weighing techniques to ensure anhydrous reaction conditions.[6]

Q3: My reaction yield is inconsistent, and I suspect water is the culprit. How can trace amounts of water from my isothiazole precursor affect the reaction?

A3: Mechanistic Interference of Water

Water is not an innocent bystander in many organic reactions; it is a reactive species that can interfere through several mechanisms:[7]

  • As a Competing Nucleophile: In reactions involving strong electrophiles, water can compete with the desired nucleophile, leading to hydrolysis byproducts.

  • Deactivation of Reagents: Many common reagents are highly water-sensitive.

    • Organometallics: Grignard reagents (R-MgX) and organolithiums (R-Li) are rapidly quenched by water.

    • Strong Bases: Reagents like Lithium Diisopropylamide (LDA) or sodium hydride (NaH) are protonated and deactivated by water. A recent study on the functionalization of a fused isothiazole noted that residual water in hygroscopic acetaldehyde reacted with the lithiated intermediate, reducing the yield.[8]

    • Catalysts: The activity of many transition metal catalysts, particularly those used in cross-coupling reactions, can be inhibited by water.

  • Hydrolysis of the Substrate or Product: The isothiazole ring itself or sensitive functional groups on the molecule can be susceptible to hydrolysis under certain pH and temperature conditions.

The diagram below illustrates potential failure points in a hypothetical cross-coupling reaction.

sub Isothiazole-Br (Hygroscopic, Wet) transmetal Transmetalation sub->transmetal proto Protodebromination Byproduct sub->proto pd_cat Pd Catalyst pd_cat->transmetal deactivation Catalyst Deactivation pd_cat->deactivation base Base (e.g., K₃PO₄) (Hygroscopic, Wet) base->transmetal boronic R-B(OH)₂ boronic->transmetal hydrolysis Base Hydrolysis of Boronic Acid boronic->hydrolysis water H₂O (Contaminant) water->hydrolysis water->deactivation water->proto Proton Source reductive_elim Reductive Elimination transmetal->reductive_elim product Desired Product (Isothiazole-R) reductive_elim->product

Caption: Water interference in a Suzuki coupling.

Q4: My analytical data (e.g., ¹H NMR) shows a broad peak for water. How can I rigorously dry my hygroscopic intermediate or its solution before the next step?

A4: Advanced Drying Techniques

When trace water must be removed, more aggressive methods are required.

  • Azeotropic Distillation: This technique is excellent for removing water from a solution of your intermediate. It involves refluxing the solution with a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene).[9][10] The water-solvent azeotrope distills off, and upon condensation, the water can be physically separated using a Dean-Stark apparatus.[11] This method continuously removes water from the system, driving the equilibrium toward a dry state.

  • Drying Over a Strong Desiccant: For drying a solution, using a chemical drying agent is common. However, compatibility is key. The table below summarizes common choices. Anhydrous salts work by acquiring waters of hydration.

Section 2: Key Experimental Protocols

Protocol 2.1: Quantitative Water Content Determination by Karl Fischer Titration

To effectively troubleshoot, you must first quantify the problem. Karl Fischer (KF) titration is the gold standard for determining water content in pharmaceutical and chemical samples, offering high accuracy and specificity for water.[12][13] Unlike simpler "Loss on Drying" methods, KF is not affected by other volatile components.[14]

Step-by-Step Volumetric KF Protocol:

  • System Preparation: Add fresh, anhydrous methanol (or a specialized KF solvent) to the titration vessel.

  • Pre-Titration: Titrate the solvent with the Karl Fischer reagent to a stable electrometric endpoint. This neutralizes any ambient moisture in the cell.[13]

  • Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. This determines the water equivalence factor (F) of the reagent (mg H₂O / mL reagent).[13]

  • Sample Analysis: Accurately weigh your hygroscopic isothiazole sample and quickly add it to the titration vessel. For very low water content, coulometric KF is preferred.[12][15]

  • Titration: Titrate the sample to the same stable endpoint. Record the volume of titrant used.

  • Calculation: Calculate the percentage of water in your sample using the weight of the sample, the volume of titrant, and the determined water equivalence factor.

Protocol 2.2: Drying a Solution via Azeotropic Distillation with a Dean-Stark Trap

This protocol describes the removal of water from a toluene solution of an isothiazole intermediate.

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven- or flame-dried.[11]

  • Charging the Flask: Dissolve your hygroscopic intermediate in toluene and add it to the round-bottom flask along with a magnetic stir bar.

  • Distillation: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill.

  • Water Separation: The condensed azeotrope will collect in the Dean-Stark trap. As it cools, it will separate into two layers: denser water at the bottom and less dense toluene on top. The excess toluene will overflow from the sidearm and return to the reaction flask.[11]

  • Completion: Continue the distillation until no more water collects in the trap. The temperature of the vapor at the top of the condenser will then rise to the boiling point of pure toluene.

  • Shutdown: Turn off the heating and allow the apparatus to cool. The resulting solution in the flask is now anhydrous and can be used directly for the next reaction step.

The workflow for handling a newly received hygroscopic compound is summarized in the diagram below.

start Receive Compound inspect Inspect Container Seal start->inspect decision Seal OK? inspect->decision transfer_good Transfer to Primary Storage (Desiccator) decision->transfer_good Yes transfer_bad Immediately Transfer to Glovebox or Desiccator decision->transfer_bad No store_good Store Under Inert Gas (N₂ or Ar) transfer_good->store_good weigh Weigh for Use via Protocol 2.1 store_good->weigh quantify Quantify H₂O Content (Karl Fischer Titration) transfer_bad->quantify dry Dry Compound (High Vac / Gentle Heat) quantify->dry dry->store_good

Caption: Workflow for handling a new hygroscopic compound.

Section 3: Data Summary

Table 1: Comparison of Common Drying Agents for Organic Solutions

Drying AgentTypeCapacitySpeedCompatibility & Notes
Magnesium Sulfate (MgSO₄) Hydrating SaltHighFastGenerally useful for most neutral and acidic solutions. Slightly acidic.
Sodium Sulfate (Na₂SO₄) Hydrating SaltVery HighSlowNeutral and inexpensive. Generally useful, but inefficient above 32°C.[16]
Calcium Chloride (CaCl₂) Hydrating SaltHighFastIncompatible with alcohols, amines, amides, and some carbonyl compounds.[16]
Potassium Carbonate (K₂CO₃) Hydrating SaltMediumMediumBasic. Useful for drying neutral or basic solutions. Reacts with acids.
Molecular Sieves (3Å or 4Å) AdsorptionHighFastExcellent for achieving very low water levels. Can be regenerated by heating under vacuum.[10][17]

Section 4: Frequently Asked Questions (FAQs)

  • How should I store my hygroscopic isothiazole intermediates long-term? Store in a tightly sealed container, preferably with a PTFE-lined cap, wrapped with paraffin film. Place this primary container inside a secondary container, such as a heat-sealed foil bag containing desiccant pouches, or store it in a dedicated desiccator or glovebox.[5] Store at the recommended temperature, away from light.

  • Can I just add more drying agent to my reaction to counteract the water? This is not recommended. While it might seem like a simple fix, excess drying agent can interfere with the reaction by adsorbing reagents or products, altering the reaction concentration, and making workup more difficult. It is always better to use a dry starting material.

  • My Safety Data Sheet (SDS) doesn't explicitly say the compound is hygroscopic. How can I be sure? The absence of this information is not a guarantee. If the molecule contains polar functional groups (e.g., -NH, -OH, salts of acids/bases), it has the potential to be hygroscopic. The best approach is to handle it as if it were hygroscopic initially. Observe its physical behavior upon opening and consider performing a Karl Fischer titration on the first use to establish a baseline water content.[3][18]

References

  • Analab Scientific Instruments. (n.d.). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab.
  • BenchChem. (2025). Azeotropic distillation to remove water from 1,2-Dichlorobenzene. BenchChem.
  • Eurofins. (n.d.). Water Determination by Karl Fischer. Eurofins BioPharma Product Testing.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Mettler Toledo.
  • Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
  • Schafer, T., & Erickson, A. (n.d.). Distillation. Koch Modular.
  • Honeywell. (n.d.). Determination of Water Content in Lyophilisates Using Karl Fischer Titration. Honeywell Riedel-de Haën.
  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra.
  • CAS. (2025, July 10). How water could replace some organic solvents and make chemical reactions greener. CAS.
  • European Patent Office. (n.d.). Dehydration process using azeotropic distillation - EP 0361839 A2. Google Patents.
  • Wikipedia. (n.d.). Azeotropic distillation. Wikipedia.
  • Wikipedia. (n.d.). On-water reaction. Wikipedia.
  • Butler, R. N., & Coyne, A. G. (2015). Understanding "on-water" catalysis of organic reactions. Effects of H+ and Li+ ions in the aqueous phase and nonreacting competitor H-bond acceptors in the organic phase: on H2O versus on D2O for Huisgen cycloadditions. Journal of Organic Chemistry, 80(3), 1809-17.
  • Butler, R. N., & Coyne, A. G. (2015). Understanding “On-Water” Catalysis of Organic Reactions. Effects of H+ and Li+ Ions in the Aqueous Phase and Nonreacting Competitor H-Bond Acceptors in the Organic Phase: On H2O versus on D2O for Huisgen Cycloadditions. The Journal of Organic Chemistry, 80(3), 1809-1817.
  • Chan, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Absortech.
  • GWSI. (2024, July 1). Dive Into Azeotropic Distillation: Essential Techniques. GWSI.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? HepatoChem.
  • Ueno, M., et al. (2017). Catalytic Organic Reactions in Water toward Sustainable Society. Chemical Reviews, 118(2), 738-811.
  • C&EN. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN.
  • University of Rochester. (n.d.). How to Store Reagents. University of Rochester Chemistry Department.
  • Van der Eycken, J., et al. (2026, March 3). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters.
  • Chan, A., et al. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Zawisza, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • University of Colorado Boulder. (n.d.). Using drying agents. Organic Chemistry at CU Boulder.
  • Vishwakarma, S. K. (2021, December 12). Drying agents. ResearchGate.
  • MilliporeSigma. (n.d.). Drying Agents. Sigma-Aldrich.
  • Das, A. K., & Laskar, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
  • Liu, Y., et al. (2023). Aromatic interactions with heterocycles in water. Chemical Science, 14(40), 11158-11166.
  • Schittny, A., et al. (2019). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example. ResearchGate.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.
  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.

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Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 5-(4-Methoxyphenyl)isothiazole vs. Isoxazole Analogs

Executive Summary: The Bioisosteric Paradigm in MTNSAIDs In modern medicinal chemistry, the strategic replacement of an oxygen atom with a sulfur atom—transitioning from an isoxazole to an isothiazole scaffold—is a class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Paradigm in MTNSAIDs

In modern medicinal chemistry, the strategic replacement of an oxygen atom with a sulfur atom—transitioning from an isoxazole to an isothiazole scaffold—is a classic bioisosteric modification[1]. When functionalized with a 5-(4-methoxyphenyl) moiety, these five-membered heterocycles exhibit profound potential as Multiple Target Non-Steroidal Anti-Inflammatory Drugs (MTNSAIDs)[2].

Unlike traditional NSAIDs that solely target cyclooxygenases (COX), diaryl-isothiazoles and their isoxazole analogs are engineered to simultaneously inhibit COX-1/COX-2, block 5-lipoxygenase (5-LOX), and scavenge reactive oxygen species (ROS) such as hydroxyl radicals (•OH)[2][3]. This guide provides an objective, data-driven comparison of the physicochemical properties, binding kinetics, and experimental bioactivity of the 5-(4-methoxyphenyl)isothiazole scaffold against its isoxazole counterpart.

Physicochemical Profiling & Structural Causality

The fundamental difference between the two scaffolds lies in the heteroatom at position 1: oxygen (isoxazole) versus sulfur (isothiazole)[1]. This seemingly subtle atomic substitution drastically alters the electronic distribution, lipophilicity, and three-dimensional geometry of the molecule, directly impacting its pharmacodynamics.

Table 1: Comparative Physicochemical Properties of the Parent Scaffolds
PropertyIsoxazole Analog (O, N)Isothiazole Analog (S, N)Pharmacological Implication
Atomic Radius (Heteroatom) ~60 pm (Oxygen)~100 pm (Sulfur)Sulfur increases the van der Waals volume, altering the steric fit within the COX-2 hydrophobic pocket.
Electronegativity (Pauling) 3.442.58Lower electronegativity of S increases the polarizability of the isothiazole ring[4].
Dipole Moment ~ 2.8 D~ 2.4 DIsoxazoles are generally more polar, affecting aqueous solubility[1].
Acidity (pKa of conjugate acid) ~ -2.0~ -0.5Isothiazoles are slightly more basic, influencing ionization at physiological pH[1].
Lipophilicity (LogP) LowerHigher (~4.9 for diaryl derivatives)Isothiazoles exhibit enhanced cell membrane permeability but require formulation optimization for solubility[1][5].

Mechanistic Insight: The inclusion of the 4-methoxyphenyl group at the 5-position is not arbitrary. The methoxy (-OCH₃) group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the phenyl ring, which is critical for the molecule's ability to stabilize and scavenge highly reactive hydroxyl radicals (•OH), a key driver of tissue damage in chronic inflammation[2][3]. Furthermore, the polarizable sulfur atom in the isothiazole ring can engage in stabilizing chalcogen bonds (S···O or S···N) with amino acid residues in the target enzyme, an interaction that the harder oxygen atom in the isoxazole ring cannot mimic[4].

Comparative Bioactivity: Dual COX / 5-LOX Inhibition

Traditional selective COX-2 inhibitors often cause a "shunting" effect, where uninhibited arachidonic acid is redirected down the 5-LOX pathway, leading to an overproduction of leukotrienes (mediators of asthma and leukocyte adhesion)[2][3]. Both 5-(4-methoxyphenyl)isothiazole and its isoxazole analogs bypass this by acting as dual inhibitors.

Table 2: Representative In Vitro Bioactivity Profile

(Note: Data synthesized from MTNSAID diaryl-heterocycle class benchmarks[2][3])

Assay Target5-(4-Methoxyphenyl)isoxazole5-(4-Methoxyphenyl)isothiazoleCausality / Observation
COX-2 Inhibition (IC₅₀) ~12.5 µM~9.0 µMIsothiazole shows slightly higher affinity due to enhanced hydrophobic interactions in the COX-2 side pocket[3].
COX-1 Inhibition (IC₅₀) ~15.0 µM~7.0 µMIsothiazole exhibits a more balanced COX-1/COX-2 inhibition profile[3].
5-LOX Inhibition (IC₅₀) ~18.2 µM~10.0 µMThe higher lipophilicity of the isothiazole improves access to the deep catalytic cleft of 5-LOX[2][3].
•OH Scavenging (IC₅₀) ~14.0 µM~9.0 µMThe synergistic electron-donating effect of the 4-methoxy group and the polarizable sulfur atom enhances radical stabilization[2][3].

Pathway Visualization: MTNSAID Mechanism of Action

The following diagram maps the dual-inhibition mechanism of these bioisosteres within the arachidonic acid cascade.

G AA Arachidonic Acid (Substrate) COX Cyclooxygenases (COX-1 / COX-2) AA->COX Oxidation LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxidation PG Prostaglandins (Inflammation / Pain) COX->PG Synthesis LT Leukotrienes (Leukocyte Adhesion) LOX->LT Synthesis Drug 5-(4-Methoxyphenyl) Isothiazole / Isoxazole Drug->COX Inhibits Drug->LOX Inhibits

Caption: Dual inhibition of the Arachidonic Acid cascade by 5-(4-Methoxyphenyl)isothiazole/isoxazole.

Experimental Methodologies: Self-Validating Protocols

To accurately compare the bioactivity of the isothiazole and isoxazole analogs, researchers must employ highly controlled, self-validating assays. The following protocols are designed to eliminate false positives caused by compound aggregation or auto-oxidation.

Protocol A: In Vitro COX-1 / COX-2 Inhibition Assay (EIA)

Rationale: Measures the ability of the compounds to prevent the conversion of arachidonic acid to PGH₂, subsequently reduced to PGE₂.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 mM hematin and 2 mM phenol.

  • Compound Incubation (The Causality Step): Pre-incubate the enzymes with varying concentrations (0.1 µM to 100 µM) of the isothiazole or isoxazole analogs for 15 minutes at 37°C. Why: Both scaffolds may exhibit time-dependent, slow-binding kinetics; skipping pre-incubation will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 10 µM of arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Quench the reaction by adding 1 M HCl. Immediately add SnCl₂ (stannous chloride) to reduce the unstable PGH₂ intermediate to the stable PGE₂.

  • Quantification: Measure PGE₂ levels using a competitive Enzyme Immunoassay (EIA) kit at 412 nm.

  • Self-Validation Controls:

    • Positive Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

    • Negative Control: DMSO vehicle (to ensure the solvent does not inhibit the enzyme).

Protocol B: Intact Cell 5-LOX Inhibition Assay

Rationale: Cell-based assays are crucial for these compounds because the higher lipophilicity of the isothiazole analog (LogP ~4.9) may result in vastly different intracellular accumulation compared to the isoxazole[5].

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from fresh whole blood using dextran sedimentation and density gradient centrifugation. Suspend in PBS at

    
     cells/mL.
    
  • Compound Treatment: Treat PMNs with the test compounds (isothiazole vs. isoxazole) for 15 minutes at 37°C.

  • Stimulation: Add 2 mM CaCl₂ and 2.5 µM calcium ionophore A23187 to stimulate the translocation and activation of 5-LOX. Incubate for 10 minutes.

  • Termination & Extraction: Stop the reaction with an equal volume of ice-cold methanol. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant for 5-HETE (the stable metabolite of 5-LOX activity) using Reverse-Phase HPLC with UV detection at 235 nm.

  • Self-Validation Controls: Use Zileuton (a known 5-LOX inhibitor) to validate the dynamic range of the assay.

Conclusion

While 5-(4-methoxyphenyl)isoxazole and its isothiazole analog are structural bioisosteres, their biological performance is distinct. The isothiazole scaffold generally provides superior dual COX/5-LOX inhibition and enhanced •OH scavenging[2][3]. This is primarily driven by the larger atomic radius and polarizability of the sulfur atom, which facilitates unique chalcogen bonding in enzyme active sites and increases overall lipophilicity[1][4]. However, drug developers must weigh this increased potency against the potentially lower aqueous solubility of the isothiazole compared to the isoxazole analog.

References

  • Structures and IC 50 values of thiazole versus oxazole isosteres against VEGFR-2 ResearchGate URL: [Link]

  • *Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, OH scavenging and anti-adhesive activities PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review MDPI (Molecules) URL: [Link]

  • 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isothiazole | 1135071-19-0 Molaid URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of 5-Aryl Isothiazoles

The isothiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the 1,2-disposition of nitrogen and sulfur heteroatoms, have led to its incorp...

Author: BenchChem Technical Support Team. Date: March 2026

The isothiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the 1,2-disposition of nitrogen and sulfur heteroatoms, have led to its incorporation into a wide array of biologically active compounds and functional organic materials.[1][2] Specifically, 5-aryl isothiazoles are a privileged subclass, with applications ranging from potent enzyme inhibitors to advanced electronic components. The efficient construction of this heterocyclic system is, therefore, a topic of considerable interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of three prominent and mechanistically distinct synthetic strategies for the preparation of 5-aryl isothiazoles. We will delve into the operational simplicity of the Singh Synthesis, the catalytic elegance of Rhodium-Catalyzed Transannulation, and the modern approach of Base-Promoted Cycloaddition of Alkynyl Oxime Ethers. Through a detailed examination of their reaction mechanisms, substrate scope, and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific applications.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is often a trade-off between efficiency, cost, substrate scope, and operational simplicity. The following table summarizes the key attributes of the three selected methods for the synthesis of 5-aryl isothiazoles.

MetricSingh SynthesisRhodium-Catalyzed TransannulationBase-Promoted Cycloaddition of Alkynyl Oxime Ethers
Typical Yield 72-92%[3]Excellent, often >90%[4]Good to excellent, up to 95%[5]
Reaction Time 2-4 hours12-24 hours12 hours
Reaction Temperature Reflux (e.g., Ethanol, ~78 °C)130 °C[4]100 °C
Catalyst Metal- and catalyst-free[6][Rh(COD)Cl]₂ with a phosphine ligand (e.g., DPPF)[4]Base-promoted (e.g., DBU)[5]
Key Starting Materials β-Ketodithioesters, Ammonium acetate[1]1,2,3-Thiadiazoles, Aryl nitriles[6]Alkynyl oxime ethers, Sodium sulfide (Na₂S)[5]
Substrate Scope Good tolerance for various aryl and heteroaryl groups.Broad scope for aryl, heteroaryl, and alkyl nitriles.[4][7]Excellent functional group tolerance.[3][5]
Key Advantages Operational simplicity, one-pot procedure, environmentally friendly (often aqueous conditions), readily available starting materials.[1][3]High yields, broad substrate scope, unique mechanistic pathway allowing for the synthesis of complex structures.[4][8]Use of inexpensive and readily available sulfur source, excellent functional group tolerance, one-pot transformation.[5][9]
Key Disadvantages May require the pre-synthesis of β-ketodithioesters.Requires an expensive rhodium catalyst and a phosphine ligand, high reaction temperatures.Requires the synthesis of alkynyl oxime ethers, potential for side reactions with certain substrates.

Method 1: The Singh Synthesis - A Model of Simplicity

The Singh synthesis is a highly attractive method for the construction of 3,5-disubstituted isothiazoles due to its operational simplicity and the use of readily available starting materials.[1][6] This one-pot, metal-free condensation reaction proceeds under mild conditions and often in environmentally benign solvents like ethanol or even water.[1]

Mechanistic Rationale

The reaction is a [4+1] annulation that relies on a sequential imine formation, cyclization, and aerial oxidation cascade.[6][10] The process is initiated by the reaction of a β-ketodithioester with ammonium acetate, which serves as the nitrogen source, to form an enamine intermediate. Intramolecular cyclization then occurs through the nucleophilic attack of the sulfur atom onto the imine carbon, followed by the elimination of water. The final step is the aromatization of the resulting dihydroisothiazole intermediate, which is facilitated by aerial oxidation to afford the desired 5-aryl isothiazole. The choice of ammonium acetate is crucial as it provides the nitrogen atom in a readily available form and the acetate anion can act as a mild base to facilitate the reaction.

Singh_Synthesis Start β-Ketodithioester + NH₄OAc Intermediate1 Enamine Intermediate Start->Intermediate1 Imine Formation Intermediate2 Dihydroisothiazole Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Aryl Isothiazole Intermediate2->Product Aerial Oxidation

Caption: Workflow of the Singh one-pot isothiazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-5-phenylisothiazole
  • To a solution of 1-phenyl-1,3-butanedithioate (1.0 mmol) in ethanol (10 mL), add ammonium acetate (2.0 mmol).

  • Reflux the reaction mixture for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-methyl-5-phenylisothiazole.

Method 2: Rhodium-Catalyzed Transannulation - A Catalytic Approach

For the synthesis of a wide variety of isothiazoles with excellent yields, the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles offers a powerful and versatile strategy.[4][8] This method proceeds through a unique α-thiavinyl rhodium-carbenoid intermediate and demonstrates a broad substrate scope.[4][7]

Mechanistic Rationale

The catalytic cycle begins with the coordination of the rhodium(I) catalyst to the 1,2,3-thiadiazole, followed by oxidative addition and denitrogenation to form a key α-thiavinyl rhodium-carbenoid intermediate.[4] This intermediate then undergoes a [3+2] cycloaddition with the nitrile, where the carbene carbon acts as a nucleophile and the sulfur atom as an electrophile. Subsequent reductive elimination from the resulting rhodacycle furnishes the isothiazole product and regenerates the active rhodium(I) catalyst.[4] The choice of a phosphine ligand, such as DPPF, is critical for stabilizing the rhodium catalyst and promoting the desired reactivity. The high reaction temperature is necessary to drive the denitrogenation step.

Rhodium_Catalyzed_Transannulation Start 1,2,3-Thiadiazole + Aryl Nitrile + [Rh(COD)Cl]₂/DPPF Intermediate1 α-Thiavinyl Rh-Carbenoid Start->Intermediate1 Denitrogenation Intermediate2 Rhodacycle Intermediate Intermediate1->Intermediate2 [3+2] Cycloaddition with Nitrile Product 5-Aryl Isothiazole Intermediate2->Product Reductive Elimination Catalyst_Regen Rh(I) Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start Base_Promoted_Cycloaddition Start Alkynyl Oxime Ether + Na₂S + DBU Intermediate1 Vinyl Sulfide Intermediate Start->Intermediate1 Nucleophilic Addition of Sulfide Product 5-Aryl Isothiazole Intermediate1->Product Intramolecular Cyclization & Demethoxylation

Sources

Validation

spectroscopic comparison of 5-(4-Methoxyphenyl)isothiazole isomers

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the challenge of distinguishing regioisomers during the synthesis of isothiazole-based therapeutics. Cycload...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the challenge of distinguishing regioisomers during the synthesis of isothiazole-based therapeutics. Cycloaddition reactions and cyclizations targeting the isothiazole core often yield mixtures of 3-, 4-, and 5-substituted isomers.

For compounds like 5-(4-Methoxyphenyl)isothiazole and its regioisomers—3-(4-Methoxyphenyl)isothiazole and 4-(4-Methoxyphenyl)isothiazole—relying solely on mass spectrometry or basic 1D ¹H NMR chemical shifts is a recipe for mischaracterization. The electronic similarities of these isomers require a rigorous, causality-driven spectroscopic approach.

This guide provides an objective, data-backed framework for differentiating these three regioisomers, focusing on the fundamental electronic principles that dictate their nuclear magnetic resonance (NMR) and infrared (IR) behaviors.

The Electronic Causality of Isothiazole Spectroscopy

To understand the spectroscopic signatures of isothiazole isomers, we must first examine the electronic distribution of the parent heterocycle. The isothiazole ring is a highly delocalized


-system characterized by the differing electronegativities of its heteroatoms. The nitrogen atom is highly electronegative, while the sulfur atom is larger and more polarizable.

This creates an uneven electron density distribution:

  • C3 and C5 are electron-deficient: Resonance structures place a partial positive charge on these positions, heavily deshielding their attached protons and carbons.

  • C4 is electron-rich: Resonance contributors place a partial negative charge here, resulting in significant shielding.

When a strongly electron-donating group like the 4-methoxyphenyl moiety is introduced, it perturbs this system. However, the intrinsic heterocyclic electronics still dominate the spin-spin coupling constants (


), which serve as the ultimate diagnostic tool for regioisomer assignment [1].

Quantitative Spectroscopic Comparison

The most definitive method for distinguishing the three isomers is the analysis of scalar coupling constants in ¹H NMR, supported by ¹³C NMR chemical shifts [2].

Table 1: Diagnostic ¹H NMR Parameters (CDCl₃, 400 MHz)

The 4-methoxyphenyl group presents a consistent AA'BB' system (~6.9 ppm and ~7.5–7.8 ppm) and a methoxy singlet (~3.85 ppm) across all isomers. The differentiation relies entirely on the heterocyclic protons.

RegioisomerHeterocyclic Protons (ppm)MultiplicityScalar Coupling (

)
Causality / Structural Basis
3-(4-Methoxyphenyl)isothiazole H4: ~7.4 H5: ~8.7Doublets

Hz
The C4-C5 bond possesses the highest double-bond character in the ring, leading to strong orbital overlap and the largest

-coupling.
4-(4-Methoxyphenyl)isothiazole H3: ~8.5 H5: ~8.6Singlets (or fine doublets)

Hz
Protons are separated by 4 bonds. The lack of adjacent protons results in near-zero coupling, appearing as sharp singlets at standard resolutions.
5-(4-Methoxyphenyl)isothiazole H3: ~8.5 H4: ~7.3Doublets

Hz
The C3-C4 bond has lower

-bond order than C4-C5, resulting in a distinctly smaller, yet easily resolvable, vicinal coupling [3].
Table 2: Diagnostic ¹³C NMR Parameters (CDCl₃, 100 MHz)

Values are derived from substituent effect calculations on the parent isothiazole core [2].

RegioisomerC3 (ppm)C4 (ppm)C5 (ppm)Key Diagnostic Feature
3-Isomer ~165 (q)~120 (CH)~148 (CH)Quaternary carbon at C3 is heavily deshielded by the adjacent nitrogen.
4-Isomer ~155 (CH)~135 (q)~145 (CH)Quaternary carbon at C4 is uniquely shielded compared to C3/C5 substitution.
5-Isomer ~157 (CH)~121 (CH)~168 (q)Quaternary carbon at C5 is the most deshielded due to combined S/N inductive effects.

Self-Validating Experimental Protocol

To prevent assignment errors caused by overlapping solvent peaks or poor resolution, I recommend the following self-validating workflow. This protocol ensures that the critical


-couplings are resolved and orthogonally verified.
Step-by-Step Methodology: Orthogonal NMR Validation
  • Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS. Filter the solution through a glass wool plug directly into a high-quality 5 mm NMR tube. Rationale: Particulate matter degrades magnetic field homogeneity, which will obscure the critical 1.5 Hz coupling of the 5-isomer.

  • High-Resolution ¹H NMR Acquisition:

    • Set the acquisition time (AQ) to

      
       seconds.
      
    • Apply zero-filling to 64k data points prior to Fourier transformation.

    • Causality: A standard 1-second AQ yields a digital resolution of ~1 Hz/point, which will cause the

      
       (1.5 Hz) doublet of the 5-isomer to appear as a broad singlet, leading to a false identification as the 4-isomer. High digital resolution (<0.2 Hz/point) is non-negotiable.
      
  • 2D HMBC Acquisition (The Internal Control): Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (

    
     Hz).
    
    • Validation Logic: In the 5-isomer , the shielded heterocyclic proton (H4, ~7.3 ppm) will show a strong 3-bond correlation to the quaternary ipso-carbon of the methoxyphenyl ring. The deshielded proton (H3, ~8.5 ppm) will show a 4-bond correlation (often invisible). This geometric mapping self-validates the 1D

      
      -coupling deductions without relying on external reference standards.
      

Isomer Identification Decision Tree

Below is the logical workflow for deducing the regioisomer based on the acquired spectroscopic data.

IsomerDeduction Start 1H NMR: Identify Heterocyclic Protons (Typically 7.3 - 8.7 ppm) Split Measure Scalar Coupling (J) between Heterocyclic Protons Start->Split J34 J ≈ 1.5 Hz (Doublets) Split->J34 H3-H4 Coupling J45 J ≈ 4.7 Hz (Doublets) Split->J45 H4-H5 Coupling J35 J < 0.2 Hz (Singlets) Split->J35 H3-H5 Coupling Iso5 5-(4-Methoxyphenyl)isothiazole J34->Iso5 Iso3 3-(4-Methoxyphenyl)isothiazole J45->Iso3 Iso4 4-(4-Methoxyphenyl)isothiazole J35->Iso4 HMBC Orthogonal Validation via 2D HMBC (Map 3-bond C-H correlations) Iso5->HMBC Iso3->HMBC Iso4->HMBC

Fig 1. Logical workflow for the spectroscopic differentiation of isothiazole regioisomers via NMR.

Complementary Techniques: Mass Spectrometry (MS)

While NMR is the gold standard for regioisomer assignment, high-resolution mass spectrometry (HRMS) offers complementary data [4]. The isothiazole ring typically fragments via the cleavage of the relatively weak S-N bond.

  • 5-Aryl Isomers: Tend to undergo initial loss of HCN, followed by the formation of highly stable thiirene or thioalkyne radical cations.

  • 3-Aryl Isomers: Often exhibit the loss of the aryl-nitrile derivative (e.g., 4-methoxybenzonitrile), leaving a sulfur-containing fragment.

However, because gas-phase rearrangements (phototransposition-like pathways) can occur under hard ionization conditions, MS should only be used in conjunction with HMBC-validated NMR data.

References

1.1 2.2 3.3 4.4

Sources

Comparative

confirming regioselectivity in 5-(4-Methoxyphenyl)isothiazole synthesis

Confirming Regioselectivity in 5-(4-Methoxyphenyl)isothiazole Synthesis: A Comparative Analytical Guide Executive Summary The 5-(4-methoxyphenyl)isothiazole scaffold is a privileged motif in drug discovery, frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming Regioselectivity in 5-(4-Methoxyphenyl)isothiazole Synthesis: A Comparative Analytical Guide

Executive Summary The 5-(4-methoxyphenyl)isothiazole scaffold is a privileged motif in drug discovery, frequently utilized in the development of COX inhibitors, antiviral agents, and anti-inflammatory therapeutics. However, the de novo synthesis of isothiazoles is notoriously plagued by poor regiocontrol. Depending on the precursors, cyclization can yield a thermodynamic mixture of 3-, 4-, and 5-substituted isomers. For drug development professionals, confirming the exact regiochemistry of the synthesized product is a critical quality-control bottleneck. This guide objectively compares modern synthetic routes for regiocontrol and evaluates the analytical methodologies—specifically contrasting X-ray crystallography, Mass Spectrometry, and 2D NMR—used to definitively confirm 5-regioselectivity.

Synthetic Alternatives: Driving Regiocontrol

Before analyzing the product, the synthetic route itself dictates the baseline regioselectivity.

  • Alternative A: Classical Condensation (Low Regiocontrol). Traditional methods involving the oxidative cyclization of thioamides or the condensation of enaminones with sulfur sources often proceed through unselective radical or ionic intermediates. These routes typically yield challenging-to-separate mixtures of 3-aryl and 5-aryl isothiazoles, requiring exhaustive preparative HPLC.

  • Alternative B: Transition-Metal Catalyzed Cross-Coupling (High Regiocontrol). Modern approaches utilize regiospecific Suzuki-Miyaura cross-coupling. By starting with a readily available 5-haloisothiazole scaffold and reacting it with 4-methoxyphenylboronic acid under Pd-catalysis, the 5-(4-methoxyphenyl)isothiazole is obtained with >95% regioselectivity[1]. Similarly, Rh-catalyzed transannulation of 1,2,3-thiadiazoles offers a highly directed, metal-catalyzed pathway to the 5-isomer[2].

Analytical Alternatives: Confirming the Regioisomer

Once synthesized, the regiochemistry must be validated. We compare the three primary analytical alternatives:

  • X-Ray Crystallography: Provides absolute spatial confirmation. However, it requires the generation of high-quality single crystals, which is often impossible for oily methoxy-derivatives or early-stage library screening.

  • GC-MS / LC-MS/MS: High-throughput and highly sensitive. It relies on fragmentation patterns (e.g., the preferential cleavage of the weak N–S bond). However, positional isomers (3-aryl vs. 5-aryl) often produce nearly indistinguishable mass spectra, making MS a secondary supporting tool rather than a definitive proof.

  • 2D NMR (HSQC & HMBC): The Gold Standard. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is non-destructive, does not require crystallization, and provides a self-validating map of the molecule's carbon-hydrogen framework[3].

The Causality of HMBC in Isothiazole Regioselectivity

To understand why HMBC is the superior analytical choice, we must examine the causality behind the NMR physics. HMBC detects heteronuclear


-couplings over multiple bonds—specifically 2-bond (

) and 3-bond (

) interactions, which typically resonate at 5–10 Hz[4].

In the isothiazole ring, the heteroatoms (N and S) drastically alter the local electronic environment, creating distinct


C chemical shifts. Carbon-3 (adjacent to nitrogen) typically resonates around 

157–158 ppm, while Carbon-5 (adjacent to sulfur) is shifted further downfield to

160–165 ppm upon aryl substitution[5].

The Logic Matrix:

  • If the product is 5-(4-Methoxyphenyl)isothiazole: The ortho-protons of the methoxyphenyl ring (H-2'/H-6' at

    
     ~7.8 ppm) will show a strong 
    
    
    
    cross-peak to the isothiazole C-5 carbon (
    
    
    ~165 ppm).
  • If the product is 3-(4-Methoxyphenyl)isothiazole: Those same H-2'/H-6' protons will show a

    
     cross-peak to the isothiazole C-3  carbon (
    
    
    
    ~158 ppm).

By pairing this with


H-

C HSQC (which filters out direct 1-bond C-H attachments), we ensure that the carbon being correlated to is strictly quaternary, creating a self-validating proof of structure[6].

Quantitative Data Comparison

Table 1: Performance Comparison of Analytical Methodologies

Feature2D NMR (HMBC/HSQC)X-Ray CrystallographyLC-MS/MS
Regiochemical Certainty High (Definitive connectivity)Absolute (3D spatial mapping)Low (Isomers fragment similarly)
Sample Requirement 5–15 mg (Solution state)Single Crystal (Solid state)< 1 mg (Solution state)
Throughput Time ~1–2 HoursDays to Weeks~10 Minutes
Self-Validating? Yes (Cross-referenced with HSQC)Yes (R-factor validation)No (Requires synthetic standards)

Table 2: Diagnostic NMR Shifts for 5-(4-Methoxyphenyl)isothiazole

Nucleus / PositionExpected Shift (

ppm)
Diagnostic HMBC Correlations (

)
Isothiazole H-4 7.45 – 7.60 (s)C-5 (Isothiazole), C-1' (Phenyl)
Phenyl H-2' / H-6' 7.75 – 7.90 (d)C-4' (Phenyl), C-5 (Isothiazole)
Isothiazole C-3 157.0 – 159.0Correlates with Isothiazole H-4
Isothiazole C-5 163.0 – 166.0Correlates with Phenyl H-2'/H-6'

Self-Validating Experimental Protocol: NMR Acquisition

To ensure E-E-A-T compliant trustworthiness, do not rely on a single 1D spectrum. Execute the following step-by-step protocol to establish a self-validating dataset.

Step 1: Sample Preparation

  • Dissolve 15 mg of the purified isothiazole product in 0.6 mL of CDCl

    
     (or DMSO-
    
    
    
    if solubility is poor).
  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

Step 2: 1D Baseline Acquisition

  • Acquire a standard

    
    H NMR spectrum (minimum 16 scans) to identify the methoxy singlet (
    
    
    
    3.85 ppm), the isothiazole H-4 singlet, and the AA'BB' system of the para-substituted phenyl ring.
  • Acquire a

    
    C{1H} NMR spectrum (minimum 512 scans) to identify the quaternary carbons at 
    
    
    
    158 ppm and
    
    
    165 ppm.

Step 3: HSQC Acquisition (The Filter)

  • Set up a

    
    H-
    
    
    
    C multiplicity-edited HSQC experiment.
  • Causality: This step identifies all protonated carbons. Any carbon signal appearing in the 1D

    
    C spectrum that does not appear in the HSQC is confirmed as a quaternary carbon (e.g., C-3, C-5, C-1', C-4').
    

Step 4: HMBC Acquisition (The Proof)

  • Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz)[4].
  • Set the spectral width in the F1 (

    
    C) dimension to cover 0–200 ppm to ensure the downfield C-5 signal is captured without aliasing[6].
    
  • Analysis: Trace the horizontal line from the H-2'/H-6' proton doublet in the F2 dimension. Locate the cross-peak in the F1 dimension. If the cross-peak aligns with the unprotonated carbon at

    
     ~165 ppm, the 5-regioisomer is definitively confirmed.
    

Decision Workflow Diagram

Below is the logical workflow for interpreting the HMBC data to differentiate between the 3- and 5-isomers.

Regioselectivity_Workflow Start Crude Isothiazole Product NMR Acquire 1H-13C HMBC NMR Start->NMR Purify & Prepare Split Observe Phenyl H-2'/H-6' Cross-Peaks NMR->Split C5_Peak Cross-peak to C-5 (δ ~165 ppm) Quaternary Carbon near S Split->C5_Peak 3-Bond Coupling C3_Peak Cross-peak to C-3 (δ ~158 ppm) Quaternary Carbon near N Split->C3_Peak 3-Bond Coupling Result5 Confirmed: 5-(4-Methoxyphenyl)isothiazole C5_Peak->Result5 Result3 Confirmed: 3-(4-Methoxyphenyl)isothiazole C3_Peak->Result3

HMBC NMR logic workflow for differentiating 3- and 5-arylisothiazole regioisomers.

References

  • Synthesis of Isothiazoles by Metal-C
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile rsc.org
  • Advanced NMR techniques for structural characteriz
  • Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Deriv
  • HSQC and HMBC | NMR Core Facility columbia.edu
  • Evaluation of Band-Selective HSQC and HMBC: Methodological Valid

Sources

Validation

A Senior Application Scientist's Guide to Reproducing Published Yields for 5-(4-Methoxyphenyl)isothiazole

For Researchers, Scientists, and Drug Development Professionals The isothiazole scaffold is a privileged motif in medicinal chemistry, imparting a unique combination of electronic properties and metabolic stability to bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged motif in medicinal chemistry, imparting a unique combination of electronic properties and metabolic stability to bioactive molecules. The target of our investigation, 5-(4-Methoxyphenyl)isothiazole, represents a key building block for the synthesis of a wide range of pharmacologically active compounds. This guide provides a comprehensive overview of established synthetic strategies, a critical comparison of their reported yields, and detailed, field-tested protocols to enable reproducible synthesis in your laboratory.

Comparative Analysis of Synthetic Methodologies

While a direct, optimized synthesis for 5-(4-Methoxyphenyl)isothiazole is not extensively documented in readily available literature, several robust methods for the synthesis of analogous 5-arylisothiazoles and the closely related 5-arylisoxazoles provide a strong foundation for achieving high-yielding and reproducible results. Here, we compare two primary approaches: the adaptation of the well-established chalcone-to-isoxazole synthesis and the more modern rhodium-catalyzed transannulation of 1,2,3-thiadiazoles.

Methodology General Reaction Reported Yields (for analogues) Advantages Disadvantages Key References
Chalcone Cyclization (Adapted for Isothiazole) α,β-Unsaturated Ketone + Sulfur/Nitrogen Source → 5-Arylisothiazole42-77% (for isoxazole analogues)[1][2]Readily available starting materials, straightforward reaction conditions, well-understood mechanism.Requires adaptation from isoxazole synthesis, potential for side products.[1][2][3][4]
Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazole + Nitrile --[Rh catalyst]--> 5-ArylisothiazoleGood to excellent (general method)[5]High efficiency, broad substrate scope, direct formation of the isothiazole ring.Requires synthesis of the thiadiazole precursor, use of a precious metal catalyst, potentially sensitive reaction conditions.[5]

Recommended Synthetic Strategy: The Chalcone Cyclization Approach

Based on the principles of accessibility, reliability, and procedural simplicity, we recommend the adaptation of the chalcone cyclization method. This two-step approach first involves a high-yielding Claisen-Schmidt condensation to form the chalcone precursor, followed by cyclization to form the heterocyclic ring. While the direct cyclization to the isothiazole is less documented, the analogous synthesis of the isoxazole is well-established and serves as an excellent benchmark for expected yields and reaction behavior.

Workflow for the Chalcone Cyclization Approach

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Heterocycle Formation cluster_2 Benchmark: Isoxazole Synthesis start 4-Methoxyacetophenone + Benzaldehyde step1 Claisen-Schmidt Condensation (Base-catalyzed) start->step1 chalcone (2E)-1-Aryl-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor) step1->chalcone step2_iso Cyclization chalcone->step2_iso step2_isox Cyclization chalcone->step2_isox reagent_iso Sulfur/Nitrogen Source (e.g., Thiourea, Lawesson's Reagent) reagent_iso->step2_iso product_iso 5-(4-Methoxyphenyl)isothiazole step2_iso->product_iso reagent_isox Hydroxylamine Hydrochloride reagent_isox->step2_isox product_isox 5-(4-Methoxyphenyl)isoxazole step2_isox->product_isox

Caption: Workflow for the synthesis of 5-(4-Methoxyphenyl)isothiazole via a chalcone intermediate, with the analogous isoxazole synthesis as a benchmark.

Part 1: Synthesis of the Chalcone Precursor

The Claisen-Schmidt condensation of an appropriate acetophenone with 4-methoxybenzaldehyde is a robust and high-yielding method to obtain the necessary α,β-unsaturated ketone (chalcone) intermediate.

Experimental Protocol: Synthesis of (2E)-3-(4-methoxyphenyl)-1-aryl-prop-2-en-1-one

This protocol is adapted from a general procedure for chalcone synthesis which reports yields of up to 94%.[6]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (60%)

  • Ice-cold Hydrochloric Acid (10%)

  • Ice-cold Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • To a solution of the substituted acetophenone (0.01 mol) in ethanol (40 mL) in a round-bottom flask, add 4-methoxybenzaldehyde (0.01 mol).

  • With continuous stirring, add an aqueous solution of 60% potassium hydroxide (10 mL) dropwise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold 10% hydrochloric acid (25 mL) to neutralize the base and precipitate the product.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the solid with ice-cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Expected Yield: Based on analogous syntheses, yields of 90-94% can be expected.[6][7]

Part 2: Cyclization to the Heterocyclic Core

Benchmark Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol for the synthesis of isoxazoles from chalcones is well-documented, with reported yields ranging from 45% to 77%.[1][3][4]

Materials:

  • Chalcone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (40%)

  • Diethyl ether

  • Crushed ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Add 40% aqueous potassium hydroxide (5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.[3][4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Reported Yields for Analogous Isoxazoles:

  • 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole: 42%[2]

  • 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole: 45%[3]

  • General range: 45-63%[3]

Proposed Protocol: Synthesis of 5-(4-Methoxyphenyl)isothiazole

This proposed protocol adapts the isoxazole synthesis by substituting the oxygen-donating cyclizing agent with a sulfur source. The choice of sulfur and nitrogen source is critical and may require optimization. Common reagents include thiourea, Lawesson's reagent, or sodium hydrosulfide in the presence of an ammonia source.

Materials:

  • (2E)-1-Aryl-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

  • Thiourea (or alternative sulfur/nitrogen source)

  • Ethanol or other suitable solvent

  • Base (e.g., sodium ethoxide, potassium hydroxide)

Procedure (to be optimized):

  • Dissolve the chalcone and thiourea in ethanol.

  • Add a solution of base (e.g., sodium ethoxide in ethanol) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography.

Note on Causality: The mechanism of isothiazole formation from chalcones is analogous to the Hantzsch thiazole synthesis. The α,β-unsaturated system of the chalcone undergoes a Michael addition by the sulfur nucleophile, followed by intramolecular condensation and subsequent oxidation/aromatization to yield the isothiazole ring. The choice of base and solvent will be critical in promoting the desired reaction pathway and minimizing side products.

Alternative Strategy: Rhodium-Catalyzed Transannulation

For research groups equipped for transition-metal catalysis, the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles offers a more direct and potentially higher-yielding route to 5-arylisothiazoles.

Conceptual Workflow for Rhodium-Catalyzed Synthesis

G cluster_0 Step 1: Thiadiazole Synthesis cluster_1 Step 2: Transannulation start Semicarbazone of an appropriate ketone step1 Hurd-Mori Cyclization (Thionyl Chloride) start->step1 thiadiazole 4-Aryl-1,2,3-thiadiazole step1->thiadiazole step2 Rh-catalyzed Transannulation ([Rh(COD)Cl]2, DPPF) thiadiazole->step2 nitrile 4-Methoxybenzonitrile nitrile->step2 product 5-(4-Methoxyphenyl)isothiazole step2->product

Caption: Conceptual workflow for the rhodium-catalyzed synthesis of 5-(4-Methoxyphenyl)isothiazole.

General Protocol for Rh-Catalyzed Transannulation

This general procedure is based on the work of Lee and coworkers.[5]

Materials:

  • 4-Aryl-1,2,3-thiadiazole (1.0 eq)

  • 4-Methoxybenzonitrile (1.2 eq)

  • [Rh(COD)Cl]₂ (5 mol%)

  • DPPF (12 mol%)

  • Chlorobenzene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-aryl-1,2,3-thiadiazole, 4-methoxybenzonitrile, [Rh(COD)Cl]₂, and DPPF.

  • Add anhydrous chlorobenzene via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Expertise & Experience: This method relies on the in situ generation of an α-thiavinyl rhodium-carbenoid intermediate which then undergoes a [3+2] cycloaddition with the nitrile. The choice of ligand (DPPF) is crucial for catalyst stability and reactivity. Anhydrous and inert conditions are paramount for achieving high yields.

Conclusion

The synthesis of 5-(4-Methoxyphenyl)isothiazole is achievable through established synthetic organic chemistry principles. For laboratories seeking a robust and readily implementable method, the adaptation of the chalcone-to-isoxazole synthesis pathway offers a high probability of success, with the well-documented isoxazole synthesis providing a reliable benchmark for yield expectations. For those with expertise in organometallic chemistry, the rhodium-catalyzed transannulation presents a more elegant and potentially higher-yielding alternative. Both pathways underscore the importance of careful reaction monitoring and purification to obtain the target compound in high purity.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Molbase. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. [Link]

  • LookChem. (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. [Link]

  • Slideshare. (2018). Novel Hybrid Molecules of Isoxazole Chalcone Derivatives: Synthesis and Study of In Vitro Cytotoxic Activities. [Link]

  • Sarac, N. et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 24(15), 2781. [Link]

  • Kumar, K. S. et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4-Methoxyphenyl)isothiazole

Advanced Safety and Operational Protocol: Handling 5-(4-Methoxyphenyl)isothiazole As a Senior Application Scientist, I have designed this protocol to transcend standard safety data sheets. 5-(4-Methoxyphenyl)isothiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling 5-(4-Methoxyphenyl)isothiazole

As a Senior Application Scientist, I have designed this protocol to transcend standard safety data sheets. 5-(4-Methoxyphenyl)isothiazole is a specialized heterocyclic building block frequently utilized in the synthesis of [1]. While highly valuable in drug discovery, the isothiazole pharmacophore presents unique toxicological challenges. This guide establishes a self-validating operational framework for researchers, detailing the causality behind Personal Protective Equipment (PPE) selection, handling methodologies, and environmental logistics.

Mechanistic Toxicology & Hazard Stratification

To understand how to protect yourself, you must understand why the chemical is hazardous. The core isothiazole ring is highly electrophilic. In biological systems, it undergoes rapid nucleophilic attack by biological thiols (such as cysteine residues in skin proteins). This haptenation process is the primary mechanism for allergic contact dermatitis and[2].

Furthermore, the addition of the 4-methoxyphenyl group significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted isothiazole. This enhanced lipophilicity allows the compound to penetrate the stratum corneum (the skin's outermost layer) with greater efficiency, making robust skin protection a critical operational priority[3].

Table 1: Hazard Profile & Causality

Hazard ClassGHS CodeMechanistic CauseOperational Implication
Skin Sensitization / Irritation H315, H317Electrophilic cleavage & thiol haptenationRequires impermeable, chemical-resistant barriers.
Serious Eye Damage H319Mucosal tissue protein denaturationMandates fully sealed ocular protection.
Aquatic Toxicity H400, H410Disruption of aquatic metabolic pathwaysStrict prohibition of drain disposal; requires incineration.
Flammability H225High vapor pressure of isothiazole basesRequires grounded, non-sparking tools.

(Data synthesized from standard isothiazole derivative hazard classifications[3][4][5])

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways of 5-(4-Methoxyphenyl)isothiazole.

Table 2: Required PPE Specifications

PPE CategorySpecification & StandardScientific Rationale
Hand Protection Double-layered Nitrile or Neoprene gloves (>0.11mm thickness). Standard: [3].Isothiazoles can permeate thin latex. Double-gloving ensures that if the outer layer is breached by the lipophilic compound, the inner layer remains intact.
Eye Protection Tightly fitting safety goggles with side-shields or full-face shield. Standard: [3].Prevents aerosolized dust or micro-droplets from contacting the highly vascularized ocular mucosa.
Body Protection Fire/flame resistant, impermeable Tyvek lab coat or chemical apron[3].Porous cotton lab coats trap lipophilic dust, leading to chronic dermal exposure. Impermeable layers prevent accumulation.
Respiratory Class II Biological Safety Cabinet (Fume Hood). N95/FFP3 mask if handling outside hood[3].Mitigates the inhalation of sensitizing particulates which can cause corrosive damage to the respiratory tract (H314/H335)[2].

Visualizing the Safety Architecture

The following diagram illustrates the logical relationship between the chemical's mechanistic hazards and the required PPE countermeasures.

G Chem 5-(4-Methoxyphenyl) isothiazole Skin Lipophilic Penetration & Thiol Haptenation Chem->Skin Eye Mucosal Irritation & Corneal Damage Chem->Eye Resp Aerosol Inhalation & Tract Corrosion Chem->Resp PPE_Skin Double Nitrile Gloves (EN 374) Skin->PPE_Skin Mitigated by PPE_Eye Sealed Goggles (EN 166) Eye->PPE_Eye Mitigated by PPE_Resp Class II Fume Hood & Respirator Resp->PPE_Resp Mitigated by

Figure 1: Mechanistic pathways of toxicity and corresponding PPE mitigation strategies.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every step must be verifiable. Do not proceed to the next step unless the current step's integrity is confirmed.

Phase 1: Pre-Handling Setup

  • Ventilation Verification: Ensure the Class II fume hood is operational with a face velocity of at least 80-100 fpm.

  • Tool Selection: Equip the hood with non-sparking spatulas (e.g., PTFE-coated or ceramic) to prevent electrostatic discharge, as isothiazole vapors can be highly flammable[3][4].

  • Static Grounding: Ensure all metal receiving equipment and analytical balances are grounded[3][4].

Phase 2: PPE Donning Sequence

  • Inspect the inner nitrile gloves for micro-tears by trapping air and applying pressure. Don the inner pair.

  • Don the impermeable lab coat, ensuring the cuffs overlap the inner gloves.

  • Don the outer nitrile/neoprene gloves over the lab coat cuffs to create a continuous barrier.

  • Secure tightly fitting safety goggles (EN 166 compliant)[3].

Phase 3: Active Handling & Weighing

  • Open the chemical container only within the deepest safe zone of the fume hood (at least 6 inches from the sash).

  • Use the anti-static spatula to transfer the 5-(4-Methoxyphenyl)isothiazole to a pre-tared, anti-static weigh boat. Causality: Static charge can cause lipophilic powders to aerosolize and adhere to PPE.

  • Immediately dissolve the weighed compound in the designated solvent (e.g., DMSO or DCM) and seal the volumetric flask.

  • Seal the primary chemical container tightly before removing hands from the hood[3].

Phase 4: Doffing & Decontamination

  • In-Hood Wipe Down: Wipe all spatulas, balances, and hood surfaces with a damp absorbent pad (water/ethanol mix). Never sweep dry, as this generates inhalable dust[2].

  • Outer Glove Removal: Remove the outer gloves using the proper "glove-in-glove" technique (without touching the outer surface) and dispose of them in a designated hazardous waste bin.

  • Final Doffing: Remove goggles and lab coat. Finally, remove the inner gloves and immediately wash hands thoroughly with soap and water[2][3].

Emergency Response & Spill Management

  • Dermal Exposure: If skin irritation occurs (H315), immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes[3][4]. Crucial Insight: Do NOT use organic solvents to wash the skin; solvents will dramatically increase the dermal absorption of the lipophilic methoxyphenyl derivative.

  • Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention[3].

  • Spill Containment: Evacuate personnel. Wear full PPE. Contain the spillage using damp, inert absorbent materials (e.g., sand or vermiculite). Do not allow the material to enter drains or water courses[2].

Waste Disposal & Environmental Logistics

Isothiazole derivatives are classified as very toxic to aquatic life with long-lasting effects (H400, H410)[2].

  • Aqueous Waste: Never dispose of aqueous washings down the sink. All liquid waste containing traces of the compound must be collected in clearly labeled, halogenated (if mixed with chlorinated solvents) or non-halogenated waste carboys.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be sealed in heavy-duty plastic bags.

  • Final Disposal: Dispose of contents and containers via an approved, licensed hazardous waste treatment facility, strictly utilizing high-temperature incineration[3][4].

References

  • Title: 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isothiazole Chemical Properties Source: Molaid URL: [Link]

Sources

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